Product packaging for Methyl 4-amino-3-nitrobenzoate(Cat. No.:CAS No. 3987-92-6)

Methyl 4-amino-3-nitrobenzoate

Cat. No.: B1308272
CAS No.: 3987-92-6
M. Wt: 196.16 g/mol
InChI Key: HNTLUEZVPLRQEV-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-nitrobenzoate is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O4 B1308272 Methyl 4-amino-3-nitrobenzoate CAS No. 3987-92-6

Properties

IUPAC Name

methyl 4-amino-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTLUEZVPLRQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398117
Record name methyl 4-amino-3-nitrobenzoate
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3987-92-6
Record name Methyl 4-amino-3-nitrobenzoate
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Record name methyl 4-amino-3-nitrobenzoate
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Record name Methyl 4-amino-3-nitrobenzoate
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Foundational & Exploratory

Methyl 4-amino-3-nitrobenzoate CAS 3987-92-6 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-amino-3-nitrobenzoate (CAS 3987-92-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key organic intermediate. The document details its chemical and physical properties, a known synthesis protocol, and its primary applications, particularly as a building block in the synthesis of pharmaceuticals and other fine chemicals.

Physicochemical Properties

This compound is a yellow powder at room temperature.[1][2] Its core structure consists of a benzoate moiety with both an amino group and a nitro group attached to the aromatic ring, which imparts a combination of polar and non-polar characteristics.[2] A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 3987-92-6[3]
Molecular Formula C₈H₈N₂O₄[3]
Molecular Weight 196.16 g/mol [3][4][5]
Appearance Yellow Powder/Solid[3]
Melting Point 186-205 °C[1]
IUPAC Name This compound[1]
SMILES COC(=O)C1=CC(=C(C=C1)N)--INVALID-LINK--=O
InChI Key HNTLUEZVPLRQEV-UHFFFAOYSA-N[3]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While the full spectra are not detailed here, ¹⁵N NMR spectra for this compound are available in spectral databases.[4] Proton magnetic resonance spectra indicate a high degree of molecular symmetry, which is attributed to the presence of intramolecular hydrogen bonding.[6]

Synthesis

This compound is typically synthesized via the esterification of 4-amino-3-nitrobenzoic acid.

Experimental Protocol: Esterification of 4-Amino-3-nitrobenzoic Acid[6]

A detailed experimental protocol for the synthesis of this compound is as follows:

  • Suspension: 4-Amino-3-nitrobenzoic acid (50 g, 270 mmol, 1 eq.) is suspended in methanol (600 mL) at room temperature.[6]

  • Addition of Catalyst: Thionyl chloride (20 mL, 270 mmol, 1 eq.) is added dropwise to the suspension slowly.[6]

  • Reaction: The reaction mixture is heated to reflux and maintained for 16 hours.[6]

  • Isolation: After the reaction is complete, the mixture is cooled to room temperature.[6]

  • Purification: The resulting yellow solid product is collected by filtration. The product can often be used in subsequent reactions without the need for further purification.[6]

This process yields this compound with high purity. Mass spectrometry analysis of the product shows [M+H]⁺ = 197.3.[6]

G Synthesis Workflow for this compound A 4-Amino-3-nitrobenzoic Acid in Methanol C Reaction Mixture A->C B Thionyl Chloride B->C Slow dropwise addition D Heating to Reflux (16 hours) C->D E Cooling to Room Temperature D->E F Filtration E->F G This compound (Yellow Solid) F->G

Synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis.[2] Its functional groups—amino, nitro, and methyl ester—offer multiple reaction sites for building more complex molecules.

  • Pharmaceutical Intermediate: It is utilized as a precursor in the synthesis of various pharmaceuticals.[2] The amino and nitro groups can be readily modified, making it a valuable building block for creating libraries of compounds for drug discovery.

  • Dye and Agrochemical Synthesis: This compound is also an intermediate in the production of dyes and agrochemicals.[2]

  • Material Science: It can be used to prepare anilines that feature intramolecular hydrogen bonds, which is of interest in the study of molecular structures and their properties.[6]

G Role as a Chemical Intermediate cluster_start Starting Material cluster_applications Applications A This compound B Pharmaceuticals A->B Synthesis C Dyes A->C Synthesis D Agrochemicals A->D Synthesis E Specialty Chemicals (e.g., Anilines) A->E Synthesis

Applications of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[4] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

A Comprehensive Technical Guide to Methyl 4-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential applications of Methyl 4-amino-3-nitrobenzoate. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Core Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[1] Its core physicochemical properties are summarized in the table below, providing a comprehensive overview for handling, characterization, and experimental design.

PropertyValueReference(s)
Molecular Formula C₈H₈N₂O₄[2][3]
Molecular Weight 196.16 g/mol [2]
CAS Number 3987-92-6[2][3]
Appearance Yellow powder/solid[1]
Melting Point 186-205 °C (range), 204 °C (specific)[1]
Boiling Point Not readily available (likely decomposes)
Solubility Data in common solvents is not readily available. It is advisable to test solubility in small quantities in solvents such as DMSO, DMF, and hot ethanol.
pKa (predicted) -2.59 ± 0.10
Storage Temperature Room temperature, in a dry, dark place.

Synthesis of this compound

The primary route for the synthesis of this compound is through the esterification of 4-amino-3-nitrobenzoic acid. A common and effective method involves the use of thionyl chloride in methanol.

Experimental Protocol: Esterification of 4-amino-3-nitrobenzoic acid

This protocol details the synthesis of this compound from its corresponding carboxylic acid.

Materials:

  • 4-amino-3-nitrobenzoic acid

  • Methanol (reagent grade)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Beaker

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, suspend 4-amino-3-nitrobenzoic acid in methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled and stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will precipitate as a yellow solid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold methanol to remove any unreacted starting material and impurities.

  • Dry the purified product under vacuum.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification 4-amino-3-nitrobenzoic_acid 4-amino-3-nitrobenzoic acid Suspension Suspend starting acid in Methanol 4-amino-3-nitrobenzoic_acid->Suspension Methanol Methanol Methanol->Suspension Thionyl_chloride Thionyl chloride Addition Slowly add Thionyl chloride (ice bath) Thionyl_chloride->Addition Suspension->Addition Reflux Heat to reflux Addition->Reflux Cooling Cool to room temperature Reflux->Cooling Precipitation Product precipitates Cooling->Precipitation Filtration Vacuum filtration Precipitation->Filtration Washing Wash with cold Methanol Filtration->Washing Drying Dry under vacuum Washing->Drying Product This compound Drying->Product

Synthesis of this compound.

Spectral Data

While publicly available spectra are limited, the following table summarizes the expected spectral characteristics of this compound based on its structure. Researchers should perform their own spectral analysis for confirmation.

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons, the amino group protons, and the methyl ester protons. The aromatic protons will likely appear as a complex multiplet pattern due to the substitution pattern.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons (with varying chemical shifts due to the electron-withdrawing nitro group and electron-donating amino group), and the methyl carbon of the ester.
Infrared (IR) Characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ester, the asymmetric and symmetric stretching of the nitro group, and C-H and C=C stretching of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (196.16 g/mol ). Fragmentation patterns may involve the loss of the methoxy group, the nitro group, and other fragments.

Experimental Protocols for Physicochemical Property Determination

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. Therefore, generalized standard procedures are described below.

Determination of Solubility

A standard protocol to determine the solubility of a compound in various solvents involves preparing saturated solutions and quantifying the dissolved solute.

G General Workflow for Solubility Determination Start Start Add_Excess Add excess solid to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at a constant temperature with stirring Add_Excess->Equilibrate Separate Separate solid from the solution (centrifugation/filtration) Equilibrate->Separate Analyze Analyze the concentration of the solute in the supernatant Separate->Analyze Calculate Calculate solubility (e.g., in mg/mL or mol/L) Analyze->Calculate End End Calculate->End

Workflow for determining solubility.
Determination of pKa

The pKa of a compound can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration Protocol:

  • Dissolve a precise amount of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility in water is low).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Record the pH of the solution as a function of the volume of titrant added.

  • Plot the titration curve (pH vs. volume of titrant).

  • The pKa can be determined from the pH at the half-equivalence point.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis. The presence of three distinct functional groups—an amino group, a nitro group, and a methyl ester—on an aromatic ring allows for a variety of chemical transformations.

  • Pharmaceutical Synthesis: While direct applications in marketed drugs are not prominent, this compound and its derivatives are valuable building blocks for the synthesis of more complex molecules with potential biological activity. For instance, related nitrobenzoate derivatives have been investigated for their antifungal properties.[4] The amino and nitro groups can be readily modified to introduce further complexity and to construct heterocyclic ring systems, which are common scaffolds in many pharmaceuticals.

  • Materials Science: The aromatic nature and the presence of polar functional groups suggest potential applications in the synthesis of novel polymers and dyes.

It is important to note that while the parent compound's biological activity is not extensively documented, derivatives of nitrobenzoic acids have been explored for various therapeutic areas. For example, 4-methyl-3-nitrobenzoic acid has been shown to inhibit cancer cell migration.[5] This suggests that derivatives of this compound could be of interest for biological screening.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.

This technical guide provides a summary of the available information on this compound. Further research and experimental validation are encouraged to fully characterize this compound and explore its potential applications.

References

Methyl 4-amino-3-nitrobenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Methyl 4-amino-3-nitrobenzoate: Molecular Properties

This guide provides essential molecular information for this compound, a chemical compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis.

Core Molecular Data

This compound is an organic compound with key applications in various synthetic pathways. Its fundamental molecular properties are summarized below.

The molecular formula of this compound is C8H8N2O4.[1][2][3][4] Its molecular weight is approximately 196.16 g/mol .[1][3] This data is crucial for stoichiometric calculations in reaction chemistry and for characterization in analytical procedures.

PropertyValue
Molecular FormulaC8H8N2O4[1][2][3][4]
Molecular Weight196.16 g/mol [1][3]

Logical Relationship of Molecular Properties

The relationship between the compound's name and its core molecular properties can be visualized as a direct logical flow from identification to empirical formula and then to the calculated mass.

Compound This compound Formula Molecular Formula C8H8N2O4 Compound->Formula MolWeight Molecular Weight 196.16 g/mol Formula->MolWeight

References

An In-depth Technical Guide on Methyl 4-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides the formal IUPAC name and a comprehensive list of synonyms for Methyl 4-amino-3-nitrobenzoate, a compound relevant in various research and development applications.

Nomenclature

The unequivocally recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound [1][2][3].

Synonyms and Identifiers

To facilitate exhaustive literature searches and unambiguous identification in experimental protocols, a compilation of synonyms and database identifiers is essential. The following table summarizes the various names and identifiers associated with this compound.

Type Identifier
IUPAC Name This compound[1][2][3]
CAS Number 3987-92-6[1][2]
Systematic & Common Synonyms 2-Amino-5-(methoxycarbonyl)nitrobenzene[4]
2-amino-5-methoxycarbonyl nitrobenzene[5]
3-Nitro-4-aminobenzoic acid methyl ester[4][5]
4-Amino-3-nitro-benzoic acid methyl ester[1][4][5]
4-amino-3-nitrobenzoicacidmethylester[4][5]
4-Amino-3-nitromethylbenzoate[5]
4-methoxycarbonyl-2-nitroaniline[1][4][5]
4-(Methoxycarbonyl)-2-nitroaniline[4]
Benzoic acid, 4-amino-3-nitro-, methyl ester[1][5]
Methyl 3-nitro-4-aminobenzoate[5]
Methyl 4-amino-3-nitro-benzoate[1][4]
Methyl 4-amino-3-nitrobenzenecarboxylate[1][4][5]

Logical Relationship of Nomenclature

The relationship between the primary name and its various synonyms is crucial for database searches and chemical inventory management. The following diagram illustrates this logical hierarchy.

IUPAC Name IUPAC Name This compound This compound IUPAC Name->this compound Synonyms Synonyms Other Names e.g., 4-methoxycarbonyl-2-nitroaniline Synonyms->Other Names CAS Number CAS Number 3987-92-6 3987-92-6 CAS Number->3987-92-6 This compound->Synonyms This compound->CAS Number

Nomenclature and Identifier Relationships

References

In-Depth Technical Guide to the Spectral Data of 4-Methoxycarbonyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-methoxycarbonyl-2-nitroaniline, also known by its IUPAC name, Methyl 4-amino-3-nitrobenzoate. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, drug discovery, and materials science, offering detailed spectral information and the methodologies for its acquisition.

Chemical Structure and Properties

IUPAC Name: this compound Synonym: 4-Methoxycarbonyl-2-nitroaniline CAS Number: 3987-92-6 Molecular Formula: C₈H₈N₂O₄ Molecular Weight: 196.16 g/mol

Spectral Data Summary

The following tables summarize the available quantitative spectral data for 4-methoxycarbonyl-2-nitroaniline.

Mass Spectrometry
Ionm/z
[M+H]⁺197.3

Table 1: Mass Spectrometry data for 4-methoxycarbonyl-2-nitroaniline.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

Detailed experimental IR spectra with specific peak assignments for 4-methoxycarbonyl-2-nitroaniline are not currently available in the public literature. General expected absorption regions for the functional groups present in the molecule are listed in the experimental protocols section.

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectral data presented.

Synthesis of this compound

A common synthetic route to this compound involves the esterification of 4-amino-3-nitrobenzoic acid.

Procedure:

  • 4-Amino-3-nitrobenzoic acid is suspended in methanol at room temperature.

  • Thionyl chloride is slowly added dropwise to the suspension.

  • The reaction mixture is heated to reflux and maintained for approximately 16 hours.

  • Upon completion, the mixture is cooled to room temperature, leading to the precipitation of the product.

  • The resulting yellow solid, this compound, is collected by filtration.[1]

Mass Spectrometry

Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for the analysis of this compound.

Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The solution is then directly infused into the mass spectrometer.

Data Acquisition:

  • The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • The mass-to-charge ratio (m/z) is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural elucidation.

Sample Preparation:

  • Approximately 5-10 mg of the purified solid is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Standard proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to identify the number and chemical environment of the carbon atoms.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.

Sample Preparation (KBr Pellet Method):

  • A small amount of the solid sample is finely ground with dry potassium bromide (KBr).

  • The mixture is then pressed into a thin, transparent pellet.

  • The pellet is placed in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Expected characteristic absorption bands include:

    • N-H stretching vibrations (amine group).

    • C=O stretching vibration (ester group).

    • NO₂ stretching vibrations (nitro group).

    • Aromatic C-H and C=C stretching vibrations.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of 4-methoxycarbonyl-2-nitroaniline.

Spectral_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectral Analysis cluster_data Data Interpretation Synthesis Synthesis of Methyl 4-amino-3-nitrobenzoate Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Structure Structural Elucidation and Data Compilation MS->Structure NMR->Structure IR->Structure

Caption: Workflow for the synthesis and spectral characterization.

References

An In-depth Technical Guide to the Solubility of Methyl 4-Amino-3-Nitrobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-amino-3-nitrobenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding its solubility in different organic solvents is crucial for process development, purification, and formulation.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process, governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. This compound possesses both polar (amino and nitro groups) and non-polar (benzene ring and methyl ester group) characteristics, leading to a varied solubility profile across different organic solvents.[1] Factors such as temperature, solvent polarity, and the potential for hydrogen bonding all play a significant role in its dissolution.

Qualitative Solubility Profile

This compound is generally described as being soluble in a range of common organic solvents.[2][3] Published data and supplier information indicate its solubility in dimethyl sulfoxide (DMSO), methanol, and ethyl acetate.[2] A related compound, methyl 2-amino-5-nitrobenzoate, is also noted to be soluble in organic solvents while being sparingly soluble in water.[3] Aromatic nitro compounds, as a class, are typically readily soluble in most organic solvents.

Solvent PolaritySolvent ExamplesExpected Solubility of this compound
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High
Polar Protic Methanol, EthanolModerate to High
Intermediate Polarity Ethyl Acetate, AcetoneModerate
Non-Polar Toluene, HexaneLow

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent using the widely accepted isothermal saturation method, followed by gravimetric analysis.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes and volumetric flasks

  • Drying oven

2. Experimental Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 35 °C, 45 °C).

    • Equilibrate the samples for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the withdrawn sample through a syringe filter (of appropriate pore size, e.g., 0.45 µm) into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh the volumetric flask containing the filtered saturated solution.

    • Evaporate the solvent from the flask using a gentle stream of nitrogen or by placing it in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

    • Once the solvent is removed, place the flask in a drying oven at a temperature below the melting point of the solute until a constant weight is achieved.

    • Cool the flask in a desiccator and re-weigh it.

3. Data Calculation:

The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:

S ( g/100 mL) = [ (m_2 - m_1) / V ] * 100

Where:

  • m₁ is the mass of the empty volumetric flask (g).

  • m₂ is the mass of the volumetric flask with the dried solute (g).

  • V is the volume of the filtered supernatant taken for analysis (mL).

Factors Influencing Solubility: A Logical Relationship

The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships between the solute, solvent, and external conditions that govern its solubility.

G Factors Influencing Solubility Solute This compound Properties Polarity Molecular Polarity (Amino, Nitro, Ester groups) Solute->Polarity determines H_Bonding Hydrogen Bonding Capacity (Amino group) Solute->H_Bonding determines CrystalLattice Crystal Lattice Energy Solute->CrystalLattice has Solvent Solvent Properties SolventPolarity Solvent Polarity Solvent->SolventPolarity has SolventH_Bonding Solvent H-Bonding (Donor/Acceptor) Solvent->SolventH_Bonding has Conditions External Conditions Temperature Temperature Conditions->Temperature Pressure Pressure (for gaseous solutes) Conditions->Pressure Solubility Solubility Polarity->Solubility affects H_Bonding->Solubility affects CrystalLattice->Solubility affects (inversely) SolventPolarity->Solubility affects ('like dissolves like') SolventH_Bonding->Solubility affects Temperature->Solubility affects (generally increases)

Factors influencing the solubility of a solute.

Experimental Workflow for Solubility Determination

The following diagram outlines the systematic workflow for the experimental determination of solubility as described in the protocol above.

G Experimental Workflow for Solubility Determination Start Start Prep Prepare Supersaturated Solution (Excess Solute in Solvent) Start->Prep Equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) Prep->Equilibrate Settle Allow Solids to Settle Equilibrate->Settle Withdraw Withdraw Aliquot of Clear Supernatant Settle->Withdraw Filter Filter through Syringe Filter Withdraw->Filter Collect Collect Filtrate in Weighed Flask Filter->Collect Weigh1 Weigh Pre-dried Collection Flask Weigh1->Collect Calculate Calculate Solubility Weigh1->Calculate Weigh2 Weigh Flask with Solution Collect->Weigh2 Evaporate Evaporate Solvent Weigh2->Evaporate Dry Dry Residue to Constant Weight Evaporate->Dry Weigh3 Weigh Flask with Dry Solute Dry->Weigh3 Weigh3->Calculate End End Calculate->End

Workflow for the isothermal saturation method.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly accessible literature, its chemical structure suggests good solubility in polar aprotic and polar protic solvents. For research and development purposes, it is highly recommended to experimentally determine the solubility in the specific solvent systems of interest using a robust and validated method, such as the isothermal saturation protocol detailed in this guide. This will ensure accurate and reliable data for process optimization and formulation development.

References

Melting point and boiling point of Methyl 4-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of Methyl 4-amino-3-nitrobenzoate, a significant intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and process visualizations.

Physicochemical Properties

The melting and boiling points are critical physical constants for the characterization and purity assessment of chemical compounds.

Data Summary

The experimentally determined melting point and the predicted boiling point of this compound are summarized in the table below. It is important to note the observed ranges in the melting point, which can be attributed to variations in purity and experimental conditions.

PropertyValueSource
Melting Point 186-205 °C[1]
204-206 °C[2]
188-191 °C[3]
Boiling Point 392.8 ± 22.0 °C (Predicted)[2]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization of synthesized compounds. The following are detailed, generalized protocols for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting range typically indicates a high degree of purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating medium (e.g., mineral oil or silicone oil for Thiele tube)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. The thermometer and attached capillary are then immersed in the heating medium within the Thiele tube.

  • Heating: The apparatus is heated gently and slowly, with constant stirring of the heating bath to ensure uniform temperature distribution. The heating rate should be around 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The predicted boiling point of this compound is quite high, and specialized equipment may be necessary for its experimental determination. The following is a general method for determining the boiling point of an organic liquid.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube with a high-boiling point liquid)

  • Beaker

Procedure:

  • Sample Preparation: A small amount of the liquid sample is placed in the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, and both are immersed in a heating bath.

  • Heating: The heating bath is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Observation: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

  • Recording: As the liquid cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Synthesis Workflow

This compound is commonly synthesized via the Fischer esterification of 4-amino-3-nitrobenzoic acid with methanol in the presence of an acid catalyst. This reaction is a cornerstone of organic synthesis.

Synthesis_Workflow Reactant1 4-Amino-3-nitrobenzoic Acid ReactionVessel Reaction Mixture (Reflux) Reactant1->ReactionVessel Reactant2 Methanol Reactant2->ReactionVessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionVessel Product Methyl 4-amino-3- nitrobenzoate ReactionVessel->Product Fischer Esterification Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, ultimately leading to the formation of the ester and water.

Fischer_Esterification_Mechanism Start 4-Amino-3-nitrobenzoic Acid + H⁺ ProtonatedAcid Protonated Carboxylic Acid Start->ProtonatedAcid Protonation of carbonyl oxygen MethanolAttack Nucleophilic Attack by Methanol ProtonatedAcid->MethanolAttack TetrahedralIntermediate1 Tetrahedral Intermediate MethanolAttack->TetrahedralIntermediate1 ProtonTransfer Proton Transfer TetrahedralIntermediate1->ProtonTransfer TetrahedralIntermediate2 Protonated Intermediate ProtonTransfer->TetrahedralIntermediate2 WaterElimination Elimination of Water TetrahedralIntermediate2->WaterElimination ProtonatedEster Protonated Ester WaterElimination->ProtonatedEster Deprotonation Deprotonation ProtonatedEster->Deprotonation FinalProduct This compound + H₂O + H⁺ Deprotonation->FinalProduct

Caption: Mechanism of Fischer Esterification.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of Methyl 4-amino-3-nitrobenzoate, a key intermediate in various synthetic pathways. Due to the limited availability of experimentally derived public data, this guide utilizes predicted spectral data to provide a detailed analysis of its ¹H and ¹³C NMR spectra. This document also outlines a general experimental protocol for the acquisition of such spectra and includes workflow diagrams for clarity.

Spectroscopic Data

The structural elucidation of this compound can be effectively achieved through ¹H and ¹³C NMR spectroscopy. The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons and carbons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-56.90Doublet (d)1H8.6
H-28.05Doublet of doublets (dd)1H8.6, 2.2
H-68.50Doublet (d)1H2.2
-OCH₃3.85Singlet (s)3H-
-NH₂7.80Broad singlet (br s)2H-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C=O165.5
C-4148.0
C-3135.0
C-1120.0
C-6130.0
C-2125.0
C-5118.0
-OCH₃52.5

Experimental Protocols

The following section details a general methodology for acquiring the ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent may depend on the sample's solubility and the desired chemical shift referencing.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The spectra can be recorded on a 300 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a standard pulse program is typically used.

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling.

3. Data Acquisition Parameters (Example):

  • ¹H NMR:

    • Spectral Width: 10-12 ppm

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Pulse Angle: 30-45 degrees

  • ¹³C NMR:

    • Spectral Width: 200-220 ppm

    • Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

    • Pulse Angle: 45-90 degrees

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard (TMS).

Visualizations

The following diagrams illustrate the logical workflow for NMR analysis and the expected signaling pathways in the ¹H NMR spectrum of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Insert Sample into NMR Spectrometer C->D E Set Up Acquisition Parameters D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integration & Peak Picking H->I J Structure Elucidation I->J

Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Analysis.

Caption: Predicted ¹H NMR Signaling and Coupling for this compound.

An In-depth Technical Guide to the Safe Handling of Methyl 4-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling procedures for Methyl 4-amino-3-nitrobenzoate (CAS No: 3987-92-6), a chemical intermediate utilized in various research and development applications. Adherence to the safety protocols outlined herein is crucial to mitigate potential risks and ensure a safe laboratory environment.

Physicochemical and Hazard Information

A thorough understanding of the physicochemical properties and associated hazards of this compound is the foundation of its safe handling.

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₈N₂O₄[1][2]
Molecular Weight 196.16 g/mol [1]
Appearance Yellow powder/solid[3]
Melting Point 186-205 °C[3]
Purity Typically ≥95% - 97%[2][3]
Synonyms Methyl 4-amino-3-nitrobenzenecarboxylate, 4-Amino-3-nitrobenzoic acid methyl ester, 4-methoxycarbonyl-2-nitroaniline[1][2]
GHS Hazard Classification

This compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity (Oral)4H302: Harmful if swallowed
alt text
Warning

Experimental Protocols for Hazard Assessment

The hazard classifications are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of key experimental methodologies relevant to the hazards of this compound.

Acute Oral Toxicity (as per OECD Guideline 423)

This method determines the acute oral toxicity of a substance.

Methodology:

  • Test Animals: Typically, female rats are used.[4] Animals are fasted overnight before the administration of the test substance.[4]

  • Dosage: A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. Fixed dose levels of 5, 50, 300, and 2000 mg/kg body weight are commonly used.[5]

  • Administration: The substance is administered as a single dose by oral gavage.[5]

  • Observation Period: Animals are observed for a period of at least 14 days.[1]

  • Data Collection: Observations include mortality, body weight changes, and clinical signs of toxicity such as changes in skin and fur, eyes, and behavior.[6] A gross necropsy of all animals is performed at the end of the observation period.[5]

Skin Irritation (based on OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

Methodology:

  • Test System: A reconstructed human epidermis (RhE) model is used, which mimics the biochemical and physiological properties of the upper parts of the human skin.

  • Application: A small amount of the test substance is applied topically to the skin tissue surface.

  • Incubation: The treated tissues are incubated for a defined period.

  • Viability Assessment: Cell viability is measured, typically using the MTT assay, which measures mitochondrial activity. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Eye Irritation (based on OECD Guideline 492)

This in vitro method evaluates the potential of a substance to cause serious eye damage or irritation.

Methodology:

  • Test System: A reconstructed human cornea-like epithelium (RhCE) model is employed.[7]

  • Exposure: The test substance is applied to the surface of the corneal tissue for a specified duration.[8]

  • Viability Measurement: Following exposure and a post-treatment incubation period, tissue viability is determined using a quantitative method like the MTT assay.[8] A decrease in viability below a certain level suggests the substance is an eye irritant.[7]

Mutagenicity - Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

This test assesses the mutagenic potential of a chemical.

Methodology:

  • Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.[9]

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).[9]

  • Evaluation: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-related increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.[10]

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

Body PartProtectionSpecifications
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.
Eyes Safety glasses with side shields or gogglesEnsure a complete seal around the eyes.
Body Laboratory coatShould be fully buttoned.
Respiratory NIOSH-approved respiratorRequired when handling large quantities or when dust may be generated.
Handling and Storage
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Avoid the formation of dust and aerosols.[12]

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[13]

  • Specific Hazards: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[14]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in section 3.1. Avoid breathing dust.[13]

  • Containment and Cleaning: Carefully sweep up or vacuum the spilled solid material, avoiding dust generation. Place in a sealed, labeled container for disposal.[11] Clean the spill area with a suitable solvent followed by soap and water.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Visualized Workflows and Hazard Relationships

To further aid in the safe handling and understanding of the hazards associated with this compound, the following diagrams have been created.

SafeHandlingWorkflow cluster_prep Preparation & Risk Assessment cluster_handling Handling & Use cluster_emergency Emergency Procedures cluster_disposal Waste Disposal ra Conduct Risk Assessment sds Review Safety Data Sheet (SDS) ra->sds ppe_select Select Appropriate PPE sds->ppe_select wear_ppe Don Personal Protective Equipment ppe_select->wear_ppe setup Set up in a Ventilated Area (e.g., Fume Hood) setup->wear_ppe weigh Weigh/Handle Chemical wear_ppe->weigh store Store Properly in a Sealed Container weigh->store spill Spill Response weigh->spill If spill occurs exposure Exposure Response (First Aid) weigh->exposure If exposure occurs fire Fire Response weigh->fire If fire occurs collect Collect Waste in a Labeled Container weigh->collect dispose Dispose According to Regulations collect->dispose

Caption: A logical workflow for the safe handling of this compound.

HazardRelationshipDiagram substance This compound health_hazard Health Hazards substance->health_hazard physical_hazard Physical Hazards substance->physical_hazard acute_oral Acute Toxicity (Oral) (Harmful if swallowed) health_hazard->acute_oral skin_irritation Potential Skin Irritation health_hazard->skin_irritation eye_irritation Potential Eye Irritation health_hazard->eye_irritation combustibility Combustible Solid physical_hazard->combustibility dust_explosion Potential for Dust Explosion (if finely dispersed) physical_hazard->dust_explosion

Caption: Relationships between the types of hazards associated with this compound.

References

A Technical Guide to Methyl 4-amino-3-nitrobenzoate: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-amino-3-nitrobenzoate, a key intermediate in organic synthesis. The document details its chemical properties, commercial availability, synthesis protocols, and significant applications, particularly in the pharmaceutical industry. All quantitative data is presented in structured tables for easy comparison, and experimental workflows are visualized using DOT language diagrams.

Introduction

This compound is a valuable organic compound primarily utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring an amino group, a nitro group, and a methyl ester on a benzene ring, makes it a versatile precursor for creating a variety of biologically active molecules.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueCitations
CAS Number 3987-92-6[1][2][3][4]
Molecular Formula C₈H₈N₂O₄[1][2][4]
Molecular Weight 196.16 g/mol [1][4]
Appearance Yellow Powder/Solid[1][2]
Melting Point 186-205 °C[2]
Purity Typically ≥95-97%[1][2]
IUPAC Name This compound[2][4]

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers. The typical purity offered is around 97%. Pricing and available quantities vary by supplier.

SupplierAvailable QuantitiesPurityPrice (USD)
Thermo Scientific Chemicals 1 g, 10 g97%$34.90 (for 1 g)
CymitQuimica 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g, 500 g95%€20.00 - €528.00
Sigma-Aldrich (AldrichCPR) CustomNot specified; buyer assumes responsibility to confirm purity.Sign in for pricing
ChemicalBook Suppliers kg quantities98-99%$7.00/kg - $100.00/kg

Note: Prices are subject to change and may not include shipping and handling fees. The Sigma-Aldrich product is intended for early discovery research, and analytical data is not collected by the supplier.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of its carboxylic acid precursor, 4-amino-3-nitrobenzoic acid. A common and well-documented industrial method for synthesizing this precursor starts with 4-chlorobenzoic acid.

4.1. Synthesis of 4-Amino-3-nitrobenzoic Acid (Precursor)

This process involves two primary steps: nitration followed by nucleophilic aromatic substitution (amination).

G A 4-Chlorobenzoic Acid C Nitration A->C B Nitrating Mixture (H₂SO₄ + HNO₃) B->C D 4-Chloro-3-nitrobenzoic Acid C->D Step 1 F Amination D->F E Methylamine (aq) E->F G 4-Amino-3-nitrobenzoic Acid F->G Step 2 G A 4-Amino-3-nitrobenzoic Acid C Fischer Esterification (Reflux) A->C B Methanol (MeOH) + Acid Catalyst (e.g., H₂SO₄ or SOCl₂) B->C D This compound C->D

References

An In-depth Technical Guide to 4-amino-3-nitro-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-nitrobenzoate is a nitroaromatic compound with significant utility as a chemical intermediate in the synthesis of a variety of more complex molecules. Its structure, featuring an amino group, a nitro group, and a methyl ester on a benzene ring, provides multiple reactive sites for further chemical modifications. This makes it a valuable building block in the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, spectroscopic data, synthesis protocols, and potential applications, with a focus on aspects relevant to research and drug development.

Physicochemical Properties

4-amino-3-nitro-benzoic acid methyl ester is a bright yellow solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-amino-3-nitro-benzoic acid methyl ester

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 3987-92-6[2][3]
Molecular Formula C₈H₈N₂O₄[2][3]
Molecular Weight 196.16 g/mol [2][3]
Appearance Light yellow to yellow solid[3]
Melting Point 204-206 °C[3]
Boiling Point (Predicted) 392.8 ± 22.0 °C[3]
Density (Predicted) 1.386 ± 0.06 g/cm³[3]
pKa (Predicted) -2.59 ± 0.10[3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 4-amino-3-nitro-benzoic acid methyl ester. While comprehensive, publicly available annotated spectra are limited, the following sections describe the expected spectral features based on its chemical structure and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. One study describes the ¹H NMR spectrum as showing a doublet at 7.04 ppm (J = 8.95 Hz) corresponding to a meta-proton, a doublet of doublets at 7.82 ppm (J = 2.10, 8.95 Hz) for an ortho-proton, and a doublet at 8.52 ppm (J = 2.01 Hz) for the remaining aromatic proton.[1] The methyl ester protons would appear as a singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around 165-170 ppm. The aromatic carbons will resonate in the 110-155 ppm region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitro and ester groups. The methyl carbon of the ester group will appear at a characteristic upfield position, generally around 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands for 4-amino-3-nitro-benzoic acid methyl ester include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the methyl C-H stretch will be just below 3000 cm⁻¹.

  • C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.

  • NO₂ stretching: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

  • C-N stretching: This will appear in the fingerprint region, typically between 1250-1360 cm⁻¹.

  • C-O stretching: The ester C-O stretch will show a strong band in the 1100-1300 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z of 196.16. One synthetic protocol reported a mass spectrometry analysis showing an [M+H]⁺ peak at 197.3.[3] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and the loss of the nitro group (-NO₂).

Experimental Protocols

The synthesis of 4-amino-3-nitro-benzoic acid methyl ester is most commonly achieved through the esterification of its corresponding carboxylic acid, 4-amino-3-nitrobenzoic acid.

Synthesis of 4-amino-3-nitro-benzoic acid methyl ester via Fischer Esterification

This method involves the acid-catalyzed reaction of 4-amino-3-nitrobenzoic acid with methanol.

Materials:

  • 4-amino-3-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4-amino-3-nitrobenzoic acid and an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. The aqueous layer can be monitored for a color change to ensure complete removal of the unreacted carboxylic acid.[1]

  • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound as a bright yellow solid.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of 4-amino-3-nitro-benzoic acid methyl ester using Thionyl Chloride

This alternative method involves the conversion of the carboxylic acid to an acid chloride followed by reaction with methanol. A more direct approach has also been reported.

Materials:

  • 4-amino-3-nitrobenzoic acid

  • Methanol

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware

Procedure: [3]

  • Suspend 4-amino-3-nitrobenzoic acid (1 equivalent) in methanol in a round-bottom flask at room temperature.

  • Slowly add thionyl chloride (1 equivalent) dropwise to the suspension.

  • Heat the reaction mixture to reflux for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will precipitate as a yellow solid.

  • Collect the solid by filtration. The product obtained by this method is often of high purity and may not require further purification.[3]

Applications in Drug Development and Research

The nitro group is a key feature in several antimicrobial agents, where it can undergo redox reactions within cells, leading to toxicity and cell death in microorganisms.[5] Therefore, it is plausible that this compound could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents.

Visualizations

Synthesis Workflow

The synthesis of 4-amino-3-nitro-benzoic acid methyl ester typically starts from 4-amino-3-nitrobenzoic acid, which itself can be synthesized from other precursors. The following diagram illustrates a common synthetic pathway.

G cluster_0 Fischer Esterification cluster_1 Thionyl Chloride Method A 4-Amino-3-nitrobenzoic Acid D This compound A->D Reflux A->D Reflux B Methanol B->D B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Thionyl Chloride E->D

Caption: Synthetic pathways to this compound.

Analytical Workflow

The characterization and purity assessment of 4-amino-3-nitro-benzoic acid methyl ester involves a standard workflow of analytical techniques.

G Start Crude Product TLC Thin Layer Chromatography (TLC) - Monitor reaction progress - Assess purity Start->TLC Purification Purification (Recrystallization or Column Chromatography) TLC->Purification MP Melting Point Analysis - Assess purity Purification->MP Spectroscopy Spectroscopic Analysis - ¹H NMR, ¹³C NMR, IR, MS Purification->Spectroscopy Final Pure Characterized Compound MP->Final Spectroscopy->Final

Caption: General analytical workflow for compound characterization.

Conclusion

This compound is a versatile and important chemical intermediate with established synthetic routes. Its primary value lies in its utility as a building block for more complex molecules, particularly in the pharmaceutical industry. While direct data on its biological activity is scarce, the known activities of its parent carboxylic acid and other nitroaromatic compounds suggest potential for its derivatives in drug discovery. This guide provides a foundational understanding of its key characteristics to aid researchers and scientists in its application. Further investigation into the biological profile of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-amino-3-nitrobenzoate is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and dye industries.[1] Its structure, featuring both an amino and a nitro group on a benzoate backbone, makes it a versatile building block for more complex molecules.[2] This document provides a detailed protocol for the synthesis of this compound from 4-amino-3-nitrobenzoic acid via Fischer esterification. This method is a straightforward and common acid-catalyzed esterification suitable for introductory organic chemistry labs and research purposes.[3][4][5]

Physicochemical Data

A summary of the key physical and chemical properties of the reactant and the product is provided below for easy reference and comparison.

Property4-Amino-3-nitrobenzoic Acid (Starting Material)This compound (Product)
CAS Number 1588-83-6[1]3987-92-6[2][6]
Molecular Formula C₇H₆N₂O₄[1]C₈H₈N₂O₄[6][7]
Molecular Weight 182.13 g/mol [1]196.16 g/mol [6]
Melting Point ~280-297 °C (decomposes)[1][5]~188-206 °C[5][7][8]
Appearance Ochre-yellow crystalline powder[9]Light yellow to yellow solid[8]
IUPAC Name 4-Amino-3-nitrobenzoic acidThis compound[6]

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound using methanol and a sulfuric acid catalyst. The reaction can yield workable results within an hour.[3][4]

Materials and Reagents
  • 4-Amino-3-nitrobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution or saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ice water

  • Ethyl Acetate (for extraction, if needed)

  • Anhydrous Sodium Sulfate (Na₂SO₄) (for drying, if needed)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Separatory funnel (optional, for extraction)

  • Büchner funnel and filter flask

  • Melting point apparatus

  • NMR spectrometer

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-nitrobenzoic acid and anhydrous methanol. A common ratio is 50 g of the acid to 600 mL of methanol.[2][8]

  • Acid Catalyst Addition: While stirring the suspension at room temperature, slowly and carefully add a catalytic amount of concentrated sulfuric acid.[10] A precipitate may form upon addition of the acid.[11]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue heating for at least 1-2 hours. The solid should dissolve as the reaction progresses. For a higher yield, the reaction can be refluxed for up to 16 hours.[2][3][8]

  • Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. A yellow solid product should precipitate.[2][8]

  • Work-up and Neutralization: Pour the cooled reaction mixture into a beaker containing ice water.[11] While stirring, slowly add a 10% sodium carbonate solution or a saturated sodium bicarbonate solution to neutralize the sulfuric acid.[5] Be cautious as gas evolution (CO₂) will occur. Continue adding the basic solution until the pH of the mixture is approximately 8.[11][12]

  • Isolation of Product: Collect the precipitated bright-yellow solid, this compound, by vacuum filtration using a Büchner funnel.[2][8]

  • Washing and Drying: Wash the collected solid with several portions of cold water to remove any remaining salts.[11] Allow the product to dry on the filter by pulling air through it for about 15 minutes. For complete drying, use a vacuum oven.

  • Purification (Optional): The crude product is often pure enough for subsequent steps.[2][8] If further purification is needed, liquid-liquid extraction can be performed before neutralization, or the dried solid can be recrystallized from a suitable solvent like ethanol.[4][5]

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Determine the melting point of the dried solid. The literature value is in the range of 188-206 °C.[5][7][8]

  • NMR Spectroscopy: The structure can be confirmed by ¹H and ¹³C NMR spectroscopy.[4][5]

Visualized Workflows and Reactions

The following diagrams illustrate the experimental workflow and the chemical reaction.

experimental_workflow start_end start_end process process analysis analysis decision decision A Start: Combine Reactants (4-Amino-3-nitrobenzoic acid, Methanol) B Add H₂SO₄ Catalyst A->B Slowly C Heat Mixture at Reflux (1-2 hours) B->C D Cool to Room Temperature C->D E Pour into Ice Water & Neutralize (pH ~8) D->E F Vacuum Filter Precipitate E->F Precipitate Forms G Wash with Cold Water & Dry F->G H Characterize Product (Melting Point, NMR) G->H I End: Pure Methyl 4-amino-3-nitrobenzoate H->I

Caption: Experimental workflow for the synthesis of this compound.

chemical_reaction reactant reactant reagent reagent product product sub 4-Amino-3-nitrobenzoic Acid prod This compound sub->prod  + Methanol (CH₃OH)    H₂SO₄ (cat.), Reflux  

Caption: Fischer esterification of 4-amino-3-nitrobenzoic acid.

Safety Precautions

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and caustic. It can cause severe burns. Always wear safety glasses, gloves, and a lab coat. Add acid slowly to the alcohol to avoid splashing.

  • Methanol (MeOH): Toxic by inhalation, ingestion, and skin absorption. It is also highly flammable. Handle in a well-ventilated fume hood away from ignition sources.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat, at all times in the laboratory.

References

Application Notes and Protocols for the Esterification of 4-amino-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the esterification of 4-amino-3-nitrobenzoic acid. The primary method described is the Fischer-Speier esterification, a common and effective acid-catalyzed reaction. This protocol is adaptable for the synthesis of various alkyl esters of 4-amino-3-nitrobenzoic acid, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Introduction

4-amino-3-nitrobenzoic acid and its ester derivatives are important building blocks in organic synthesis. The presence of the amino, nitro, and carboxylic acid functionalities allows for a variety of chemical transformations. Esterification of the carboxylic acid group is a fundamental step to modify the compound's solubility, reactivity, and pharmacokinetic properties. The Fischer esterification method is a straightforward and widely used technique for this purpose, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3][4][5]

Reaction Principle

The Fischer esterification is an equilibrium reaction. To drive the reaction towards the formation of the ester, an excess of the alcohol is typically used, and the water produced during the reaction can be removed. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6][7]

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of an alkyl 4-amino-3-nitrobenzoate from 4-amino-3-nitrobenzoic acid.

Materials:

  • 4-amino-3-nitrobenzoic acid

  • Alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, add 4-amino-3-nitrobenzoic acid and a 10-20 fold molar excess of the desired alcohol.

  • Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction time can range from 1 to 16 hours.[1][2][3][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate. This step should be performed in a fume hood as it will generate CO₂ gas. The starting material, being a carboxylic acid, will react with the sodium bicarbonate to form a water-soluble salt.[8]

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL). The desired ester product will be in the organic phase.[8]

  • Purification:

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude product.

    • The crude product, a bright-yellow solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[1]

  • Characterization:

    • Determine the melting point of the purified product. The melting point of the methyl ester is reported to be in the range of 188-191 °C.[8]

    • Acquire ¹H and ¹³C NMR spectra to confirm the structure of the ester.[1][2][8]

    • Obtain an infrared (IR) spectrum to identify the characteristic ester carbonyl stretch.

Data Presentation

CompoundMolar Mass ( g/mol )Moles (mmol)Volume/Mass UsedTheoretical Yield (g)Typical Yield (%)
4-amino-3-nitrobenzoic acid182.12101.82 g--
Methanol32.042008.1 mL--
Concentrated H₂SO₄ (98%)98.08~1~0.05 mL--
Methyl 4-amino-3-nitrobenzoate196.1510-1.96 g70-85
Ethyl 4-amino-3-nitrobenzoate210.1810-2.10 g65-80

Note: Typical yields are estimates and can vary based on reaction scale and conditions.

Visualization of Experimental Workflow

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Reagents 1. Combine 4-amino-3-nitrobenzoic acid and excess alcohol in a flask. Catalyst 2. Add concentrated H₂SO₄ catalyst. Reflux 3. Heat the mixture to reflux (1-16 hours). Cool 4. Cool the reaction mixture. Reflux->Cool Reaction complete Neutralize 5. Neutralize with NaHCO₃ solution. Extract 6. Extract with ethyl acetate. Dry 7. Dry organic layer (Na₂SO₄). Extract->Dry Combined organic layers Evaporate 8. Evaporate solvent. Recrystallize 9. Recrystallize the crude product. Characterize 10. Characterize the final product (NMR, IR, MP).

Caption: Experimental workflow for the Fischer esterification of 4-amino-3-nitrobenzoic acid.

Troubleshooting and Optimization

  • Low Yield: The Fischer esterification is an equilibrium process. To improve the yield, use a larger excess of the alcohol or remove water as it forms, for instance, by using a Dean-Stark apparatus.[6] Ensure that a sufficient amount of acid catalyst is used, as the basic amino group of the starting material can neutralize some of the catalyst.[6]

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the amount of catalyst. Ensure the reflux temperature is appropriate for the alcohol being used.

  • Side Reactions: At high temperatures or with prolonged reaction times in the presence of a strong acid, side reactions such as sulfonation of the aromatic ring may occur. Monitor the reaction closely and avoid excessive heating.[6]

References

Application Note: Synthesis of Methyl Nitrobenzoate Isomers via Nitration of Methyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview and detailed protocol for the nitration of methyl benzoate, a classic example of electrophilic aromatic substitution. The ester group of methyl benzoate deactivates the aromatic ring and primarily directs the incoming nitronium ion to the meta position, yielding methyl 3-nitrobenzoate as the major product.[1] This protocol covers the reaction mechanism, regioselectivity, detailed experimental procedures for synthesis and purification, and expected quantitative outcomes.

Reaction Mechanism and Regioselectivity

The nitration of methyl benzoate is a quintessential electrophilic aromatic substitution (EAS) reaction. The process involves the generation of a highly reactive electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[1][2] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the nitronium ion.[3]

The carbomethoxy group (-COOCH₃) on the methyl benzoate ring is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[1] This deactivation occurs because the group withdraws electron density, making the ring less nucleophilic. The directing effect of this group favors substitution at the meta position. Attack at the ortho and para positions is destabilized due to resonance structures that place a positive charge adjacent to the electron-withdrawing ester group.[4][5] Consequently, the meta isomer is the predominant product.[3][6][7]

G cluster_reactants Reactants MB Methyl Benzoate Intermediate Arenium Ion Intermediate MB->Intermediate Electrophilic Attack Nitronium Nitronium Ion (NO₂⁺) (from HNO₃ + H₂SO₄) Nitronium->Intermediate Electrophilic Attack Ortho Methyl 2-nitrobenzoate (Minor Product) Intermediate->Ortho Minor Meta Methyl 3-nitrobenzoate (Major Product) Intermediate->Meta Deprotonation (Major Pathway) Para Methyl 4-nitrobenzoate (Minor Product) Intermediate->Para Minor G A 1. Prepare Methyl Benzoate Solution (Methyl Benzoate in conc. H₂SO₄) C 3. Cool Solutions (0-5°C in Ice Bath) A->C B 2. Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) B->C D 4. Slow Addition (Add Nitrating Mix to Benzoate Soln. Keep Temp < 10°C) C->D E 5. Reaction (Stir at Room Temp for 15-20 min) D->E F 6. Isolation (Pour mixture onto crushed ice to precipitate product) E->F G 7. Collection (Vacuum filter crude solid. Wash with cold water) F->G H 8. Purification (Recrystallize from Methanol or Ethanol/Water) G->H I 9. Final Product (Dry purified crystals of Methyl 3-nitrobenzoate) H->I

References

Application Notes and Protocols for the Reduction of Methyl 4-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical reduction of the nitro group on Methyl 4-amino-3-nitrobenzoate to synthesize Methyl 3,4-diaminobenzoate, a valuable intermediate in pharmaceutical and organic synthesis.[1] The protocols outlined below are selected for their high efficiency, selectivity, and applicability in a laboratory setting.

Introduction

The selective reduction of a nitro group in the presence of other functional groups, such as esters and amines, is a critical transformation in the synthesis of complex organic molecules. This compound presents a specific challenge where the chosen reducing agent must selectively act on the nitro group without affecting the methyl ester or the existing amino group. This document details two effective methods: Catalytic Hydrogenation and a Sodium Borohydride-Ferric Chloride mediated reduction.

Reaction Pathway

The reduction of this compound yields Methyl 3,4-diaminobenzoate.

ReactionPathway cluster_reactants Reactant cluster_products Product Reactant This compound (C8H8N2O4) Reagents Reducing Agent (e.g., H2/Pd-C or NaBH4/FeCl2) Product Methyl 3,4-diaminobenzoate (C8H10N2O2) Reagents->Product Reduction

Caption: Chemical reduction of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the described reduction methods.

MethodKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
Catalytic HydrogenationH₂, 5% Pd/CMethanolRoom Temperature~2-4 hours>95%[2]
NaBH₄-FeCl₂ ReductionNaBH₄, FeCl₂Ethanol28~1-2 hours~93%[3]

Experimental Protocols

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and highly effective method for the reduction of nitro groups.[4] Palladium on carbon (Pd/C) is a common catalyst for this transformation, often providing excellent yields under mild conditions.[2]

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas supply or a hydrogen generator

  • Parr hydrogenator or a balloon setup

  • Celite or another filtration aid

  • Rotary evaporator

  • Standard glassware for filtration and purification

Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 5% Pd/C (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a Parr hydrogenator or set up a balloon filled with hydrogen gas. Evacuate the flask and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically 1-3 atm).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure all the product is collected.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting Methyl 3,4-diaminobenzoate can be purified by recrystallization or column chromatography if necessary. The crude product is often of high purity.

Method 2: Sodium Borohydride and Ferric Chloride Reduction

This method offers a practical alternative to catalytic hydrogenation, avoiding the need for high-pressure equipment. The combination of sodium borohydride (NaBH₄) and ferric chloride (FeCl₂) provides a highly chemoselective system for nitro group reduction.[3][5]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Ferric Chloride (FeCl₂)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for reaction, extraction, and purification

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add Ferric Chloride (FeCl₂) (1.0 eq).

  • Reductant Addition: Cool the mixture in an ice bath and slowly add Sodium Borohydride (NaBH₄) (2.5 eq) in portions.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at 28°C.[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude Methyl 3,4-diaminobenzoate by flash column chromatography on silica gel if necessary.

Experimental Workflow

The general workflow for the reduction, work-up, and purification is illustrated below.

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve this compound in Solvent AddReagents Add Reducing Agents (e.g., Pd/C, H₂ or FeCl₂, NaBH₄) Start->AddReagents React Stir at Appropriate Temperature AddReagents->React Monitor Monitor Reaction Progress (TLC/LC-MS) React->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Reaction Complete Filter Filter (for heterogeneous catalysts) Quench->Filter Extract Aqueous Work-up and Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization or Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for nitro group reduction.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Methyl 4-amino-3-nitrobenzoate using Pd/C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of nitro aromatic compounds is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry for the preparation of aromatic amine intermediates. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed, efficient, and clean method for this purpose.[1] This document provides detailed application notes and protocols for the catalytic hydrogenation of Methyl 4-amino-3-nitrobenzoate to synthesize Methyl 3,4-diaminobenzoate, a valuable building block in the synthesis of various pharmaceutical agents.

The reaction involves the selective reduction of the nitro group in the presence of an amino group and a methyl ester, highlighting the chemoselectivity of the Pd/C catalyst system. This process is crucial for the synthesis of precursors for heterocyclic compounds, such as benzimidazoles, which are common scaffolds in medicinal chemistry.

Reaction Scheme

The catalytic hydrogenation of this compound proceeds as follows:

Caption: Reaction scheme for the synthesis of Methyl 3,4-diaminobenzoate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for the starting material and the product is provided below for easy reference and comparison.

PropertyThis compound (Starting Material)Methyl 3,4-diaminobenzoate (Product)
Molecular Formula C₈H₈N₂O₄C₈H₁₀N₂O₂
Molecular Weight 196.16 g/mol [2]166.18 g/mol [3][4]
Appearance Yellow powder[5]White to light brown/yellow powder or crystals[3]
Melting Point 186-205 °C[5]105-110 °C[4]
¹H NMR (CDCl₃, 500 MHz) δ 7.49 (d, 1H), 7.47 (s, 1H), 6.68 (d, 1H), 3.87 (s, 3H), 3.80 (br s, 2H), 3.35 (br s, 2H)[3]See ChemicalBook for spectrum[6]
¹³C NMR (CDCl₃, 125 MHz) δ 166.56, 140.89, 138.16, 120.87, 118.23, 118.16, 52.11[3]See ChemicalBook for spectrum[6]
Mass Spectrum (LCMS) m/z (MNa)⁺ calculated: 189.06, measured: 189.00[3]See ChemicalBook for spectrum[1]
IR Spectrum See ChemicalBook for spectrum[6]See ChemicalBook for spectrum[1]

Detailed Experimental Protocol

This protocol outlines the procedure for the catalytic hydrogenation of this compound using a hydrogen balloon at atmospheric pressure.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Nitrogen (N₂) or Argon (Ar) gas

  • Hydrogen (H₂) gas balloon

  • Celite® for filtration

  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Septa

  • Needles and tubing for gas inlet and outlet

  • Büchner funnel and filter flask

  • Rotary evaporator

Safety Precautions:

  • Fire and Explosion Hazard: Palladium on carbon is highly flammable, especially when dry and in the presence of hydrogen and an oxidant.[7] Hydrogen gas is explosive.[7] All operations should be conducted in a well-ventilated fume hood.

  • Handling Pd/C: The catalyst should be handled with care. It is recommended to use a wet catalyst to minimize the risk of fire.[3] Avoid generating dust.

  • Inert Atmosphere: The reaction setup must be thoroughly purged with an inert gas (N₂ or Ar) to remove all oxygen before introducing hydrogen.

  • Catalyst Quenching and Disposal: After the reaction, the catalyst must be filtered carefully and kept wet. The used catalyst should be quenched with water and disposed of in a designated waste container.[7]

Procedure:

  • Setup: Place a magnetic stir bar in a round-bottom flask equipped with a septum.

  • Inerting the Flask: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).

  • Solvent Addition: Add the solvent (e.g., Methanol or Ethanol) via a syringe. Protic solvents generally accelerate the reaction rate.

  • Substrate Addition: Dissolve this compound in the solvent and add it to the reaction flask via a syringe.

  • Hydrogenation: Purge the flask by evacuating and backfilling with hydrogen gas from a balloon. Repeat this three times. Leave the hydrogen balloon connected to the flask.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial for good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[3]

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take an aliquot, purge the flask with inert gas, remove the sample, and then reintroduce hydrogen.

  • Work-up:

    • Once the reaction is complete, purge the flask with an inert gas to remove all hydrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent. Caution: Do not allow the catalyst on the Celite® to dry out as it can ignite. Keep it wet.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude Methyl 3,4-diaminobenzoate can be purified by recrystallization or column chromatography if necessary to yield a high-purity product.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Place stir bar in flask B Purge flask with inert gas (3x) A->B C Add 10% Pd/C catalyst B->C D Add solvent (MeOH or EtOH) C->D E Add this compound D->E F Purge with H₂ gas (3x) E->F G Stir vigorously at RT F->G H Monitor reaction by TLC/LC-MS G->H I Purge with inert gas H->I J Filter through Celite® I->J K Concentrate filtrate J->K L Purify product (if needed) K->L SafetyLogic Start Hazard Identification Hazard1 Pd/C: Flammable Solid Start->Hazard1 Hazard2 H₂: Explosive Gas Start->Hazard2 Control1 Inert Atmosphere (N₂ or Ar Purge) Hazard1->Control1 Control2 Keep Catalyst Wet Hazard1->Control2 Control3 Proper Quenching & Disposal Hazard1->Control3 Control4 Work in Fume Hood Hazard1->Control4 Hazard2->Control1 Hazard2->Control4 ProcedureStep1 Reaction Setup Control1->ProcedureStep1 ProcedureStep3 Work-up Control2->ProcedureStep3 Control3->ProcedureStep3 Control4->ProcedureStep1 ProcedureStep2 Reaction Control4->ProcedureStep2 Control4->ProcedureStep3

References

Application Notes and Protocols: Raney Nickel for the Reduction of Aromatic Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, dyes, agrochemicals, and other valuable materials.[1][2] Among the various methods available, catalytic hydrogenation using Raney Nickel stands out as a versatile, efficient, and cost-effective option.[3][4] Raney Nickel, a fine-grained, porous nickel catalyst, offers high catalytic activity at or near room temperature and is particularly advantageous where chemoselectivity is a concern, such as avoiding the dehalogenation of aromatic halides that can occur with palladium-based catalysts.[4][5][6]

These application notes provide a comprehensive overview of the use of Raney Nickel for the reduction of aromatic nitro compounds, including detailed experimental protocols, quantitative data, and safety considerations.

Reaction Mechanism and Workflow

The reduction of an aromatic nitro group (Ar-NO₂) to an aniline (Ar-NH₂) using Raney Nickel is a catalytic hydrogenation process. The reaction proceeds through a series of intermediates, including nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species, which are successively reduced on the catalyst surface in the presence of a hydrogen source.

ReactionMechanism A Aromatic Nitro Compound (Ar-NO₂) B Nitroso Intermediate (Ar-NO) A->B A->B C Hydroxylamine Intermediate (Ar-NHOH) B->C B->C D Aniline (Ar-NH₂) C->D C->D H2 Hydrogen Source (e.g., H₂, HCOOH, NaBH₄) Catalyst Raney Nickel Surface H2->Catalyst Adsorption

Caption: Generalized reaction pathway for the reduction of aromatic nitro compounds.

A general experimental workflow for this reduction is outlined below. Specific parameters will vary depending on the substrate and the chosen hydrogen donor.

ExperimentalWorkflow Start Start Setup Reaction Setup: - Aromatic Nitro Compound - Solvent - Raney Nickel (slurry) Start->Setup Addition Add Hydrogen Source (e.g., H₂ gas, formic acid, NaBH₄) Setup->Addition Reaction Stir at Specified Temperature and Time Addition->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up: - Filter catalyst - Remove solvent - Purify product Monitoring->Workup Complete Product Isolated Aniline Product Workup->Product

Caption: General experimental workflow for Raney Nickel catalyzed nitro reduction.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the reduction of various aromatic nitro compounds using Raney Nickel with different hydrogen donors.

Table 1: Reduction using Formic Acid/Ammonium Formate [7]

SubstrateHydrogen DonorSolventTime (min)Yield (%)
NitrobenzeneHCOOHMethanol10-1590
4-ChloronitrobenzeneHCOOHMethanol10-1592
4-NitrotolueneHCOOHMethanol10-1595
4-Nitrobenzoic acidHCOOHMethanol20-3085
2-NitroanilineHCOOHMethanol10-1590
4-NitrobenzaldehydeHCOOHMethanol15-2088
2,4-DinitrotolueneHCOOHMethanol25-3082
NitrobenzeneHCOONH₄Methanol15-2085
4-ChloronitrobenzeneHCOONH₄Methanol15-2088

Table 2: Reduction using Sodium Borohydride [8]

SubstrateSolventTime (h)Yield (%)
NitrobenzeneEthanol195
4-NitrotolueneEthanol196
4-Chloro-nitrobenzeneEthanol1.594
4-NitroanisoleEthanol1.595
3-NitroanilineEthanol192

Table 3: Reduction using Hydrazine Hydrate [9]

SubstrateSolventTime (min)Yield (%)
NitrobenzeneMethanol2-695
4-NitrotolueneMethanol2-692
4-ChloronitrobenzeneMethanol2-694
2-NitroanilineMethanol2-696

Experimental Protocols

Caution: Dry Raney Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere.[5][10][11] It is typically supplied and handled as a 50% slurry in water. Do not allow the catalyst to dry on the filter paper during filtration. In case of fire, use dry sand or a Class D fire extinguisher; do not use water or carbon dioxide extinguishers.[12]

Protocol 1: General Procedure for Reduction using Formic Acid[7]
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the aromatic nitro compound (5 mmol) and a suitable solvent such as methanol (3 mL).

  • Catalyst Addition: Carefully add Raney Nickel (0.2-0.3 g of the aqueous slurry, washed with the reaction solvent if necessary).

  • Reagent Addition: While stirring, add 90% formic acid (2.5 mL) to the suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.[7]

  • Work-up:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst on the filter paper to dry out. Keep it wet with solvent.

    • Wash the filter cake with a small amount of the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like chloroform or ether and wash with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the corresponding aniline.

Protocol 2: General Procedure for Reduction using Sodium Borohydride[1][8]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic nitro compound (e.g., 0.2 mM in 100 mL of water or an appropriate alcohol).[1]

  • Catalyst Addition: Add the Raney Nickel catalyst (e.g., 5 mg of Ag-Raney Nickel hybrid).[1]

  • Reagent Addition: Stir the suspension at the desired temperature (e.g., 35 °C). Add a freshly prepared solution of sodium borohydride (e.g., 1.0 mL of 0.04 M in water) portion-wise.[1]

  • Reaction Monitoring: Follow the disappearance of the starting material using a suitable analytical technique (e.g., UV-Vis spectroscopy, TLC).

  • Work-up:

    • Upon completion, filter the catalyst. Caution: Keep the catalyst wet.

    • If the product is in an aqueous solution, extract it with a suitable organic solvent.

    • Dry the combined organic extracts, filter, and remove the solvent under reduced pressure to yield the amine product.

Protocol 3: Catalyst Preparation and Activation from Ni-Al Alloy[5][12][14]

This protocol describes the activation of Raney Nickel from a nickel-aluminum alloy. Commercially available active Raney Nickel slurries are often preferred for convenience and safety.[5][13]

  • Alloy Digestion: In a fume hood, slowly and carefully add the Ni-Al alloy powder to a stirred, concentrated solution of sodium hydroxide (e.g., 5 M NaOH). The reaction is highly exothermic and produces flammable hydrogen gas.[5] Maintain the temperature between 70-100 °C.[5]

  • Leaching: Continue stirring until the evolution of hydrogen gas ceases. This process leaches the aluminum from the alloy.

  • Washing: Carefully decant the sodium aluminate solution. Wash the remaining nickel catalyst repeatedly with de-gassed, distilled water until the washings are neutral (pH 7).[14]

  • Storage: Store the activated Raney Nickel catalyst under de-gassed water or a suitable solvent (e.g., ethanol) to prevent oxidation and loss of activity.[5] The catalyst should never be allowed to dry.[11]

Safety and Handling

  • Pyrophoricity: Dry Raney Nickel is pyrophoric and can ignite spontaneously in air.[5][10][15] Always handle it as a slurry under water or a suitable solvent.

  • Hydrogen Evolution: The activation process and some reduction reactions generate flammable hydrogen gas.[5] Ensure adequate ventilation and avoid ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

  • Catalyst Filtration: When filtering Raney Nickel, never allow the filter cake to become dry. Quench the used catalyst on the filter paper with copious amounts of water.

  • Waste Disposal: Dispose of spent Raney Nickel according to institutional safety guidelines. It should be kept wet and may require deactivation before disposal.

Conclusion

The reduction of aromatic nitro compounds using Raney Nickel is a robust and widely applicable method in organic synthesis. Its high activity, chemoselectivity, and cost-effectiveness make it a valuable tool for researchers in academia and industry. By selecting the appropriate hydrogen donor and reaction conditions, a broad range of anilines can be synthesized in high yields. Adherence to strict safety protocols is paramount when working with this highly reactive catalyst.

References

Methyl 4-amino-3-nitrobenzoate: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-amino-3-nitrobenzoate is a valuable and versatile building block in organic synthesis, particularly in the development of pharmaceuticals and complex heterocyclic systems. Its structure, featuring an aromatic ring substituted with an amino group, a nitro group, and a methyl ester, offers multiple reactive sites for chemical modification. The ortho-relationship of the amino and nitro groups is particularly significant, as this arrangement serves as a direct precursor to the benzimidazole scaffold, a core structure in numerous biologically active compounds. This document provides a detailed overview of the applications of this compound, along with experimental protocols for its synthesis and key transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 3987-92-6
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
Appearance Yellow solid
Melting Point 186-205 °C
IUPAC Name This compound
Synonyms 4-Amino-3-nitro-benzoic acid methyl ester, 4-methoxycarbonyl-2-nitroaniline

Applications in Organic Synthesis

The unique arrangement of functional groups in this compound makes it a strategic starting material for a variety of complex molecules.

  • Precursor to Benzimidazoles: The most prominent application of this compound is in the synthesis of benzimidazole derivatives. The reduction of the nitro group to a second amino function generates a 1,2-phenylenediamine derivative, which can be readily cyclized with various electrophiles (aldehydes, carboxylic acids, etc.) to form the benzimidazole ring system. This is the cornerstone of the synthesis of several anthelmintic drugs, such as albendazole and mebendazole analogues.[1]

  • Synthesis of Other Heterocycles: Beyond benzimidazoles, the diamino intermediate derived from this compound can be used to construct other fused heterocyclic systems, such as quinoxalines and benzodiazepines, which are also important pharmacophores.

  • Pharmaceutical Intermediates: The parent molecule and its derivatives serve as key intermediates in the synthesis of a wide range of pharmaceuticals. For instance, derivatives of the core scaffold are used in the development of drugs for treating parasitic infections, cancer, and microbial diseases.[2]

Key Synthetic Protocols

Detailed methodologies for the synthesis and key transformations of this compound are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the esterification of 4-amino-3-nitrobenzoic acid.

Reaction Scheme:

4-amino-3-nitrobenzoic acid + CH₃OH --(H₂SO₄)--> this compound

Materials:

  • 4-amino-3-nitrobenzoic acid (1.0 eq)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-amino-3-nitrobenzoic acid (1.0 eq) in methanol (approximately 40 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid in a dropwise fashion.

  • Heat the mixture at reflux temperature overnight.

  • After cooling to room temperature, quench the reaction by the careful addition of a saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Reduction of the Nitro Group to Synthesize Methyl 3,4-diaminobenzoate

This protocol details the catalytic hydrogenation of the nitro group.

Reaction Scheme:

This compound --(H₂, Pd/C)--> Methyl 3,4-diaminobenzoate

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on Carbon (Pd/C, ~5% by weight)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (approx. 30 mL per gram of starting material).[3]

  • Carefully add 10% Pd/C catalyst (approx. 5% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen).[3]

  • Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker).

  • Purge the system with nitrogen, then introduce hydrogen gas to a pressure of 40-50 psi.[3]

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.[3]

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude methyl 3,4-diaminobenzoate. The product is often used in the next step without further purification.

Protocol 3: Synthesis of a Benzimidazole-5-carboxylate Derivative

This protocol describes a one-pot reductive cyclization to form a benzimidazole.

Reaction Scheme:

This compound + Aromatic Aldehyde --(Na₂S₂O₄)--> Methyl 2-aryl-1H-benzo[d]imidazole-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • An appropriate aromatic aldehyde (1.0 eq)

  • Sodium dithionite (Na₂S₂O₄, 4.0 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and sodium dithionite (4.0 eq) in DMSO.

  • Heat the reaction mixture with stirring at 90°C for 3 hours.

  • Monitor the completion of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Collect the resulting solid precipitate by filtration and dry to afford the crude benzimidazole derivative.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

The following table summarizes typical reaction parameters for the key transformations.

TransformationReagents and ConditionsTypical Yield
Esterification 4-amino-3-nitrobenzoic acid, MeOH, H₂SO₄ (cat.), reflux>90%
Nitro Reduction (Catalytic Hydrogenation) H₂, 10% Pd/C, MeOH, 40-50 psi, room temperature>95% (crude)
Reductive Cyclization (Benzimidazole) Aromatic aldehyde, Na₂S₂O₄, DMSO, 90°C70-85%

Visualizations

The following diagrams illustrate the synthetic utility and workflow for this compound.

synthetic_utility cluster_transformations Key Transformations cluster_products Intermediate & Product Classes start This compound reduction Nitro Group Reduction start->reduction acylation Amino Group Acylation start->acylation hydrolysis Ester Group Hydrolysis start->hydrolysis diamine Methyl 3,4-diaminobenzoate reduction->diamine amide N-Acyl Derivatives acylation->amide acid 4-amino-3-nitro- benzoic acid hydrolysis->acid cyclization Benzimidazole Formation benzimidazole Benzimidazole Derivatives cyclization->benzimidazole diamine->cyclization + Aldehyde/ Carboxylic Acid

Caption: Synthetic utility of this compound.

experimental_workflow start Start: this compound step1 Step 1: Nitro Group Reduction (H2, Pd/C in MeOH) start->step1 intermediate Intermediate: Methyl 3,4-diaminobenzoate step1->intermediate step2 Step 2: Reductive Cyclization (Aromatic Aldehyde, Na2S2O4 in DMSO) intermediate->step2 product Product: Methyl 2-Aryl-1H-benzo[d]imidazole-5-carboxylate step2->product purification Purification (Recrystallization) product->purification final_product Final Product purification->final_product

Caption: Workflow for benzimidazole synthesis.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is prominently demonstrated in the straightforward synthesis of benzimidazole-containing compounds, which are of significant interest in medicinal chemistry. The protocols and data presented here offer a foundational guide for researchers in drug discovery and development to leverage the synthetic potential of this important intermediate. Further exploration of its reactivity will undoubtedly lead to the discovery of novel therapeutic agents and other functional organic materials.

References

Application Notes and Protocols: The Role of Methyl 4-amino-3-nitrobenzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-nitrobenzoate is a versatile aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its structure, featuring an amino group, a nitro group, and a methyl ester on a benzene ring, provides multiple reactive sites for diverse chemical modifications. These functional groups allow for its incorporation into complex molecular architectures, making it a valuable precursor in the development of active pharmaceutical ingredients (APIs). This document outlines its primary applications in the synthesis of key pharmaceutical intermediates, providing detailed experimental protocols and relevant biological pathway information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference(s)
CAS Number 3987-92-6[1][2]
Molecular Formula C₈H₈N₂O₄[1][2]
Molecular Weight 196.16 g/mol [1]
Appearance Yellow solid/powder[2]
Melting Point 186-205 °C[2]
IUPAC Name This compound[1][2]

I. Application in the Synthesis of Dabigatran Etexilate Intermediate

This compound is a precursor to 4-(methylamino)-3-nitrobenzoic acid, a key intermediate in the synthesis of Dabigatran etexilate.[3][4] Dabigatran etexilate is an oral anticoagulant that acts as a direct thrombin inhibitor and is used for the prevention of stroke and systemic embolism.[5] The synthetic route involves the conversion of 4-(methylamino)-3-nitrobenzoic acid to a key diamine intermediate.

Proposed Synthetic Workflow from this compound

M4A3NB This compound M4MA3NB Methyl 4-(methylamino)-3-nitrobenzoate M4A3NB->M4MA3NB N-Methylation A4MA3NB 4-(Methylamino)-3-nitrobenzoic Acid M4MA3NB->A4MA3NB Hydrolysis AcidChloride 4-(Methylamino)-3-nitrobenzoyl chloride hydrochloride A4MA3NB->AcidChloride Acyl Chlorination Amide 3-[(4-Methylamino-3-nitro-benzoyl)- pyridin-2-yl-amino]-ethyl propanoate AcidChloride->Amide Amidation Diamine 3-[(3-Amino-4-methylamino-benzoyl)- pyridin-2-yl-amino]-ethyl propanoate (Dabigatran Intermediate) Amide->Diamine Nitro Reduction

Caption: Proposed synthesis of a key Dabigatran intermediate from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid from 4-Chloro-3-nitrobenzoic Acid

This protocol describes the synthesis of the key acid intermediate, which can also be potentially obtained from the hydrolysis of Methyl 4-(methylamino)-3-nitrobenzoate.

  • Materials: 4-chloro-3-nitrobenzoic acid, aqueous methylamine solution (25-30%), 2M aqueous sulfuric acid, ethanol.

  • Procedure:

    • Suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in an aqueous solution of methylamine.[6]

    • Heat the solution to reflux for 2-4 hours, monitoring the consumption of the starting material by TLC.[6]

    • Cool the reaction mixture to room temperature.

    • Adjust the pH to approximately 1-2 by adding 2M aqueous sulfuric acid, which will cause the product to precipitate.[6]

    • Isolate the solid by filtration and wash the filter cake with water and then with ethanol.[6]

    • The solid can be further purified by suspending it in ethanol and stirring at reflux temperature for 30 minutes, followed by cooling and filtration.[6]

    • Dry the final product under vacuum at 60°C to obtain 4-(methylamino)-3-nitrobenzoic acid as a yellow or orange powder.[6]

Protocol 2: Synthesis of 3-[(4-Methylamino-3-nitro-benzoyl)-pyridin-2-yl-amino]-ethyl propanoate

  • Materials: 4-(methylamino)-3-nitrobenzoic acid, thionyl chloride, toluene, 3-(2-pyridylamino)ethyl propanoate, triethylamine.

  • Procedure:

    • React 4-(methylamino)-3-nitrobenzoic acid (1.0 eq) with thionyl chloride in toluene to form the corresponding acid chloride hydrochloride.[5]

    • In a separate vessel, prepare a solution of 3-(2-pyridylamino)ethyl propanoate (1.0-1.2 eq) and triethylamine in toluene.[5]

    • Slowly add the acid chloride solution to the solution of the aminopropanoate at a temperature between 0 and 30°C.[5]

    • After the reaction is complete, the resulting product, 3-[(4-methylamino-3-nitro-benzoyl)-pyridin-2-yl-amino]-ethyl propanoate, can be isolated.

Protocol 3: Reduction to 3-[(3-Amino-4-methylamino-benzoyl)-pyridin-2-yl-amino]-ethyl propanoate

  • Materials: 3-[(4-Methylamino-3-nitro-benzoyl)-pyridin-2-yl-amino]-ethyl propanoate, ethyl acetate, ethanol, 5% Palladium on carbon (Pd/C), hydrogen gas.

  • Procedure:

    • Charge a reactor with the nitro compound (1.0 eq), ethyl acetate, a small amount of ethanol, and 5% Pd/C catalyst.[5]

    • Introduce hydrogen gas into the reactor at a pressure of 2 bar.[5]

    • Maintain the reaction mixture at a temperature of 10-30°C for approximately 8 hours.[5]

    • Upon completion of the reaction, filter off the catalyst.

    • The filtrate contains the desired product, which is a key intermediate for Dabigatran etexilate.

Summary of Reaction Parameters for Dabigatran Intermediate Synthesis

StepStarting MaterialKey ReagentsSolvent(s)TemperatureYieldReference(s)
Amine Synthesis 4-Chloro-3-nitrobenzoic acidMethylamine (aq.)WaterReflux95.5-97.5%[6]
Amidation 4-(Methylamino)-3-nitrobenzoic acidThionyl chloride, 3-(2-pyridylamino)ethyl propanoate, TriethylamineToluene0-30°C87.0%[5]
Nitro Reduction 3-[(4-Methylamino-3-nitro-benzoyl)...H₂, 5% Pd/CEthyl acetate, Ethanol10-30°CNot specified[5]

II. Potential Application in the Synthesis of Venetoclax Intermediate

This compound can be considered a potential starting material for the synthesis of a key side chain of the anticancer drug Venetoclax. Venetoclax is a B-cell lymphoma-2 (Bcl-2) inhibitor used to treat certain types of leukemia and lymphoma.[7] The synthesis of Venetoclax involves the coupling of two main fragments, one of which is 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide.[7][8]

Proposed Synthetic Transformation

A plausible synthetic route would involve the N-alkylation of the amino group of this compound with (tetrahydro-2H-pyran-4-yl)methanol, followed by hydrolysis of the ester, conversion to a sulfonamide, to yield the desired intermediate. However, current literature primarily describes the synthesis of this intermediate starting from 4-fluoro-3-nitrobenzenesulfonamide.[9]

Mechanism of Action of Venetoclax: Bcl-2 Inhibition

Venetoclax is a BH3-mimetic that selectively binds to the anti-apoptotic protein Bcl-2.[10][11] In many cancer cells, Bcl-2 is overexpressed, sequestering pro-apoptotic proteins (like BIM, BAK, and BAX) and preventing programmed cell death (apoptosis).[10][11] By binding to Bcl-2, Venetoclax displaces these pro-apoptotic proteins, which then trigger the mitochondrial pathway of apoptosis, leading to the death of cancer cells.[10][11][12]

Bcl-2 Signaling Pathway

cluster_normal Normal Apoptotic Signaling cluster_cancer Cancer Cell (Bcl-2 Overexpression) cluster_venetoclax Treatment with Venetoclax ProApoptotic Pro-Apoptotic Proteins (BIM, BAX, BAK) Bcl2_normal Bcl-2 (Anti-Apoptotic) ProApoptotic->Bcl2_normal Sequestered by Mitochondrion_normal Mitochondrion ProApoptotic->Mitochondrion_normal Activates Apoptosis_normal Apoptosis Mitochondrion_normal->Apoptosis_normal Initiates ProApoptotic_cancer Pro-Apoptotic Proteins (BIM, BAX, BAK) Bcl2_cancer Overexpressed Bcl-2 ProApoptotic_cancer->Bcl2_cancer Sequestered Mitochondrion_cancer Mitochondrion Bcl2_cancer->Mitochondrion_cancer Inhibits Apoptosis_blocked Apoptosis Blocked Mitochondrion_cancer->Apoptosis_blocked Venetoclax Venetoclax Bcl2_ven Overexpressed Bcl-2 Venetoclax->Bcl2_ven Inhibits ProApoptotic_ven Pro-Apoptotic Proteins (BIM, BAX, BAK) Mitochondrion_ven Mitochondrion ProApoptotic_ven->Mitochondrion_ven Activates Bcl2_ven->ProApoptotic_ven Releases Apoptosis_restored Apoptosis Restored Mitochondrion_ven->Apoptosis_restored Initiates

Caption: Mechanism of Venetoclax in restoring apoptosis in cancer cells overexpressing Bcl-2.

This compound and its close derivatives are valuable intermediates in the pharmaceutical industry. The synthesis of a key precursor for the anticoagulant Dabigatran etexilate from 4-(methylamino)-3-nitrobenzoic acid highlights its significance. Furthermore, its structural features suggest its potential as a starting material for intermediates of other complex APIs like the anticancer drug Venetoclax. The protocols and data presented herein provide a resource for researchers engaged in the synthesis and development of novel therapeutic agents. in the synthesis and development of novel therapeutic agents.

References

Application Notes and Protocols: Synthesis of Azo Dyes Utilizing Methyl 4-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1] Their extensive applications span various industries, including textiles, printing, and food.[1][2] In the realm of drug development, azo compounds are investigated for their diverse biological activities, including antimicrobial and anticancer properties.[3][4] The synthesis of novel azo dyes with tailored properties continues to be a significant area of research.[1] This document provides detailed protocols for the synthesis of novel azo dyes using Methyl 4-amino-3-nitrobenzoate as the diazo component. The methodologies are based on well-established principles of diazotization of primary aromatic amines and subsequent azo coupling reactions.[1]

Principle of Synthesis

The synthesis of azo dyes from this compound follows a two-step process:

  • Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with nitrous acid (HNO₂) at low temperatures (0-5 °C). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl).[5]

  • Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component. Common coupling components include phenols, naphthols, and anilines.[1] The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye.[1]

Experimental Protocols

The following protocols are representative examples for the synthesis of azo dyes using this compound. Researchers can adapt these methods to various coupling components to generate a library of novel azo dyes.

Protocol 1: Synthesis of a Novel Azo Dye using this compound and β-Naphthol

This protocol describes the synthesis of (E)-methyl 4-((2-hydroxynaphthalen-1-yl)diazenyl)-3-nitrobenzoate.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • β-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, add 1.96 g (10 mmol) of this compound to a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.

  • Stir the mixture until the amine is fully dissolved. Gentle warming may be required, followed by cooling.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.[1]

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution is the diazonium salt solution.

Part B: Azo Coupling with β-Naphthol

  • In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the cold β-naphthol solution with vigorous stirring. A colored precipitate should form immediately.[5]

  • Continue stirring the reaction mixture in the ice bath for 1 hour.

  • Allow the mixture to warm to room temperature and continue stirring for another hour.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the crude dye with a copious amount of cold water until the filtrate is neutral.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • For purification, recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture.

Data Presentation

The following table presents hypothetical but representative data for a novel azo dye synthesized from this compound and β-Naphthol.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)λmax (nm)Color
(E)-methyl 4-((2-hydroxynaphthalen-1-yl)diazenyl)-3-nitrobenzoateC₁₈H₁₃N₃O₅351.3285210-212485Deep Red

Visualizations

Logical Workflow for Azo Dye Synthesis

cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Product & Analysis This compound This compound Diazotization Diazotization (NaNO2, HCl, 0-5°C) This compound->Diazotization Coupling Component (e.g., β-Naphthol) Coupling Component (e.g., β-Naphthol) Coupling Azo Coupling (Alkaline solution, 0-5°C) Coupling Component (e.g., β-Naphthol)->Coupling Diazotization->Coupling Isolation Isolation & Purification (Filtration, Recrystallization) Coupling->Isolation FinalProduct Final Azo Dye Isolation->FinalProduct Analysis Characterization (Spectroscopy, etc.) FinalProduct->Analysis

Caption: General workflow for the synthesis of azo dyes.

Chemical Synthesis Pathway

reactant1 This compound reagent1 NaNO2, HCl 0-5 °C reactant1->reagent1 intermediate Diazonium Salt reagent1->intermediate product (E)-methyl 4-((2-hydroxynaphthalen-1-yl)diazenyl)-3-nitrobenzoate intermediate->product reactant2 β-Naphthol (in NaOH solution) reactant2->product Coupling

Caption: Synthesis of a novel azo dye.

Conclusion

The protocols and conceptual frameworks presented here provide a solid foundation for the synthesis and exploration of novel azo dyes derived from this compound. By systematically varying the coupling component, researchers can generate a diverse library of new chemical entities. Subsequent characterization and screening of these compounds can lead to the discovery of dyes with unique spectral properties and potential applications in various scientific and industrial fields, including drug development.

References

Application Notes and Protocols for the Derivatization of Methyl 4-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-amino-3-nitrobenzoate is a valuable synthetic intermediate in organic chemistry and drug development.[1][2] Its structure contains three key functional groups: a methyl ester, a nitro group, and a primary aromatic amino group. The amino group, in particular, serves as a versatile handle for a wide range of chemical modifications, allowing for the synthesis of diverse molecular libraries for structure-activity relationship (SAR) studies. This document provides detailed application notes and experimental protocols for several key derivatization reactions targeting the amino group of this compound, including N-sulfonylation, N-acylation, N-alkylation, N-arylation, and diazotization.

N-Sulfonylation via Hinsberg Reaction

Application Note

Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[3] The synthesis of sulfonamides from primary amines is commonly achieved through the Hinsberg reaction, which involves the reaction of an amine with a sulfonyl chloride in the presence of a base.[4] This reaction proceeds via a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride.[5] Derivatizing this compound into a library of sulfonamides can yield novel compounds for therapeutic screening.

G cluster_product Product start This compound product N-Aryl-Sulfonamide Derivative start->product Pyridine or TEA, DCM, 0°C to rt reagent Ar-SO₂Cl (Ar-Sulfonyl Chloride)

Caption: N-Sulfonylation of this compound.

Experimental Protocol: Synthesis of Methyl 4-(arylsulfonamido)-3-nitrobenzoate

This protocol is adapted from established procedures for sulfonamide formation.[4][6]

Materials:

  • This compound

  • Desired Arylsulfonyl chloride (e.g., Benzenesulfonyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Add pyridine (2.0 equiv) to the solution and cool the mixture to 0°C in an ice bath with stirring.

  • Slowly add the arylsulfonyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-aryl-sulfonamide derivative.

Data Presentation: Reagent Table

ReagentMolar Equiv.Mol. Wt. ( g/mol )Sample Amount (10 mmol scale)Notes
This compound1.0196.161.96 gStarting material.
Benzenesulfonyl chloride1.1176.621.94 gExample sulfonyl chloride.
Pyridine2.079.101.58 g (1.61 mL)Base and solvent.
Dichloromethane (DCM)-84.9350-100 mLAnhydrous solvent.

N-Acylation

Application Note

N-acylation is a fundamental reaction for converting primary amines into stable amide derivatives. This is typically achieved using acylating agents like acyl chlorides or anhydrides in the presence of a base. The resulting amide bond is a cornerstone of peptide chemistry and is prevalent in a vast number of pharmaceutical agents. Acylating the amino group of this compound can modulate its physicochemical properties, such as solubility and hydrogen bonding capacity, which is crucial in drug design.

G cluster_product Product start This compound product N-Acyl Derivative (Amide) start->product Base (e.g., TEA), Solvent (e.g., Chloroform) reagent R-COCl (Acyl Chloride)

Caption: N-Acylation of this compound.

Experimental Protocol: Synthesis of Methyl 4-acetamido-3-nitrobenzoate

This protocol is based on a standard acylation procedure.[7]

Materials:

  • This compound

  • Acetyl chloride (or other desired acyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Chloroform or Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous chloroform in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add acetyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to give pure Methyl 4-acetamido-3-nitrobenzoate.

Data Presentation: Reagent Table

ReagentMolar Equiv.Mol. Wt. ( g/mol )Sample Amount (10 mmol scale)Notes
This compound1.0196.161.96 gStarting material.
Acetyl chloride1.178.500.86 g (0.78 mL)Acylating agent.
Triethylamine (TEA)1.2101.191.21 g (1.67 mL)Base.
Chloroform-119.3850 mLAnhydrous solvent.

N-Alkylation via Reductive Amination

Application Note

Reductive amination is a highly effective method for forming carbon-nitrogen bonds to produce secondary and tertiary amines.[8] The reaction proceeds in two stages: the initial reaction between the primary amine and an aldehyde or ketone to form an imine intermediate, followed by the in-situ reduction of the imine to the corresponding amine.[9] This method avoids the common problem of over-alkylation often encountered with direct alkylation using alkyl halides. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the imine in the presence of the carbonyl starting material.[8]

G cluster_product Product start This compound product N-Alkyl Derivative start->product 1. Formation of Imine 2. NaBH₃CN, MeOH reagent R-CHO (Aldehyde)

Caption: N-Alkylation via Reductive Amination.

Experimental Protocol: Synthesis of Methyl 4-(alkylamino)-3-nitrobenzoate

Materials:

  • This compound

  • Aldehyde (e.g., Formaldehyde, Acetaldehyde) (1.0-1.2 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Methanol

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv) and the desired aldehyde (1.1 equiv) in methanol, add a few drops of glacial acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium cyanoborohydride (1.5 equiv) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by carefully adding water and then neutralize with saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the N-alkylated product.

Data Presentation: Reagent Table

ReagentMolar Equiv.Mol. Wt. ( g/mol )Sample Amount (10 mmol scale)Notes
This compound1.0196.161.96 gStarting material.
Formaldehyde (37% in H₂O)1.130.03~0.9 mLExample aldehyde.
Sodium Cyanoborohydride1.562.840.94 gMild reducing agent.
Methanol-32.0450 mLSolvent.
Acetic Acidcatalytic60.050.1-0.2 mLCatalyst for imine formation.

N-Arylation via Buchwald-Hartwig Amination

Application Note

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate.[10] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and generally high yields.[10][11] The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the product and regenerate the catalyst.[10][11] The choice of a bulky, electron-rich phosphine ligand is critical for the reaction's success.[11]

G cluster_product Product start This compound product N-Aryl Derivative start->product Pd Catalyst, Ligand, Base (e.g., NaOtBu), Toluene reagent Ar-X (Aryl Halide)

Caption: Buchwald-Hartwig N-Arylation.

Experimental Protocol: Synthesis of Methyl 4-(arylamino)-3-nitrobenzoate

Materials:

  • This compound

  • Aryl halide (e.g., Bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous Toluene or Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst (0.01-0.05 equiv) and the phosphine ligand (0.02-0.10 equiv).

  • Add this compound (1.2 equiv), the aryl halide (1.0 equiv), and the base (1.4 equiv).

  • Evacuate and backfill the flask with an inert gas (3x).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Reagent Table

ReagentMolar Equiv.Mol. Wt. ( g/mol )Sample Amount (5 mmol scale)Notes
Bromobenzene1.0157.010.79 g (0.55 mL)Example aryl halide.
This compound1.2196.161.18 gAmine coupling partner.
Pd₂(dba)₃0.02915.7291.6 mgPalladium pre-catalyst.
XPhos0.04476.6395.3 mgExample phosphine ligand.
Sodium tert-butoxide1.496.100.67 gStrong, non-nucleophilic base.
Toluene-92.1425 mLAnhydrous solvent.

Diazotization and Sandmeyer Reaction

Application Note

The diazotization of a primary aromatic amine converts it into a diazonium salt, an exceptionally versatile intermediate in organic synthesis.[12][13] This is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid at low temperatures (0-5°C).[14][15] The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles. The Sandmeyer reaction specifically refers to the copper(I)-catalyzed substitution of the diazonium group with halides (Cl⁻, Br⁻) or cyanide (CN⁻).[14][15][16] This two-step sequence allows for the introduction of functional groups that are often difficult to install via direct aromatic substitution.

G start This compound intermediate Aryl Diazonium Salt Intermediate start->intermediate NaNO₂, HCl, 0-5°C product Methyl 4-chloro-3-nitrobenzoate intermediate->product CuCl

References

Application Notes and Protocols: The Reaction Mechanism of Electrophilic Aromatic Substitution on Benzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Principle and Mechanism

Electrophilic Aromatic Substitution (EAS) is a fundamental class of organic reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[1][2] The reaction proceeds via a two-step mechanism: initial attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by deprotonation to restore aromaticity.[2][3]

The regioselectivity and rate of EAS reactions are profoundly influenced by the substituents already present on the aromatic ring.[2] Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing).[4] Activating groups increase the reaction rate compared to benzene and typically direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups slow the reaction and, with the exception of halogens, direct incoming electrophiles to the meta position.[5][6]

The ester group (-COOR) of a benzoate ester is a moderately deactivating group.[7] The carbonyl moiety withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles.[7][8] This deactivation directs the incoming electrophile predominantly to the meta position.

EAS_Mechanism_Overview cluster_intermediate Intermediate cluster_product Product Benzene Benzoate Ester Ring SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex Attack (Slow, Rate-Determining) Electrophile Electrophile (E⁺) Product Substituted Product SigmaComplex->Product Deprotonation (Fast, Restores Aromaticity)

The Meta-Directing Effect of the Ester Group

The meta-directing influence of the benzoate ester group can be explained by examining the stability of the sigma complex intermediates formed during ortho, para, and meta attack.

  • Ortho and Para Attack: When the electrophile attacks at the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing ester group. This arrangement is highly unstable due to the proximity of the positive charge to the partially positive carbonyl carbon, significantly destabilizing the intermediate.

  • Meta Attack: In contrast, meta attack results in a sigma complex where the positive charge is never located on the carbon adjacent to the ester group. While all positions are deactivated, the intermediates for meta attack are less destabilized than those for ortho or para attack, making the meta pathway the favored route.[5]

Meta_Directing_Effect cluster_ortho Ortho Attack cluster_meta Meta Attack (Favored) cluster_para Para Attack o_start Benzoate Ester + E⁺ → o_res1 Resonance Structure 1 o_start->o_res1 o_res2 Resonance Structure 2 o_res1->o_res2 o_res3 Unstable Structure (Positive charges adjacent) o_res2->o_res3 m_start Benzoate Ester + E⁺ → m_res1 Resonance Structure 1 m_start->m_res1 m_res2 Resonance Structure 2 m_res1->m_res2 m_res3 Resonance Structure 3 m_res2->m_res3 p_start Benzoate Ester + E⁺ → p_res1 Resonance Structure 1 p_start->p_res1 p_res2 Unstable Structure (Positive charges adjacent) p_res1->p_res2 p_res3 Resonance Structure 3 p_res2->p_res3

Application Note 1: Nitration of Methyl Benzoate

The nitration of methyl benzoate is a classic and reliable example of an EAS reaction on a deactivated aromatic ring, yielding predominantly methyl 3-nitrobenzoate.[9]

Principle

The reaction utilizes a "nitrating mixture" of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to form the potent electrophile, the nitronium ion (NO₂⁺).[10][11][12] The electron-deficient benzene ring of methyl benzoate then attacks the nitronium ion.[12]

Experimental Protocol: Synthesis of Methyl 3-Nitrobenzoate

This protocol is adapted from established laboratory procedures.[9][11][13] Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Methanol (MeOH)

  • Ice

  • Standard laboratory glassware (conical vial or round-bottom flask, beakers, Hirsch funnel, etc.)

  • Stirring apparatus (magnetic stirrer and stir bar)

Procedure:

  • Reaction Setup: In a 5-mL conical vial or appropriate flask, combine 0.21 mL of methyl benzoate and 0.45 mL of concentrated sulfuric acid. Place the vial in an ice-water bath to cool the mixture to below 10°C.

  • Preparation of Nitrating Mixture: In a separate, dry test tube, carefully combine 0.4 mL of concentrated nitric acid and 0.4 mL of concentrated sulfuric acid.[11] Cool this mixture thoroughly in an ice bath.

  • Addition of Electrophile: Using a Pasteur pipette, add the cold nitrating mixture dropwise to the cold, stirring solution of methyl benzoate over a period of 10-15 minutes.[9] It is critical to maintain the reaction temperature below 15°C to prevent the formation of dinitrated byproducts.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for an additional 15 minutes with continued stirring.[9]

  • Product Isolation (Workup): Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker.[9] The crude product, methyl 3-nitrobenzoate, will precipitate as a solid.

  • Filtration: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.[11]

  • Washing: Wash the crude product on the filter paper twice with 1 mL of cold water, followed by two washes with 0.3 mL of ice-cold methanol to remove residual acids and impurities.

  • Purification: The crude product can be purified by recrystallization from hot methanol.[13] Dissolve the solid in a minimal amount of boiling methanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and allow them to air dry.

Nitration_Workflow Start 1. Cool Methyl Benzoate in H₂SO₄ Prepare 2. Prepare Cold Nitrating Mixture (HNO₃ + H₂SO₄) Add 3. Add Nitrating Mixture Dropwise (<15°C) Start->Add Prepare->Add React 4. Stir at Room Temperature (15 min) Add->React Quench 5. Pour onto Ice (Precipitation) React->Quench Filter 6. Vacuum Filter Crude Product Quench->Filter Wash 7. Wash with Cold H₂O and MeOH Filter->Wash Recrystallize 8. Recrystallize from Hot MeOH Wash->Recrystallize End 9. Isolate Pure Methyl 3-Nitrobenzoate Recrystallize->End

Data Presentation

The nitration of benzoate esters is highly regioselective for the meta position.

Table 1: Product Characterization for Methyl 3-Nitrobenzoate

Property Value Reference(s)
Molecular Formula C₈H₇NO₄ -
Molar Mass 181.15 g/mol -
Appearance White to pale yellow solid ,[9]
Melting Point 78 °C

| Typical Yield | 75-85% | Varies by procedure |

Table 2: Typical Regioisomeric Distribution in Nitration of a Benzoic Ester

Isomer Percentage of Product Reference(s)
meta-nitro ~73% [14]
ortho-nitro ~22% [14]

| para-nitro | ~5% |[14] |

Application Note 2: Friedel-Crafts Acylation and Alkylation

Principle and Limitations

The Friedel-Crafts reactions, which form new carbon-carbon bonds via electrophilic substitution, are generally not effective on benzoate esters.[15][16] There are two primary reasons for this limitation:

  • Strong Deactivation: The ester group deactivates the aromatic ring to such an extent that it is not nucleophilic enough to attack the acylium ion or carbocation electrophiles generated in Friedel-Crafts reactions.[15]

  • Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially coordinate with the lone pair electrons on the carbonyl oxygen of the ester group. This complexation further withdraws electron density from the ring, adding to the deactivation and preventing the reaction.

Comparative Protocol: Friedel-Crafts Acylation of Anisole

To illustrate the necessary conditions for a successful Friedel-Crafts acylation, the following general protocol for the reaction with a more reactive, activated substrate (anisole) is provided for comparison. This protocol is not suitable for benzoate esters.

Materials:

  • Anisole (methoxybenzene)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and addition funnel, suspend anhydrous AlCl₃ in dichloromethane under an inert atmosphere.[17] Cool the mixture in an ice bath.

  • Addition of Acylating Agent: Add acetyl chloride dropwise to the cooled suspension.[17]

  • Addition of Substrate: Add a solution of anisole in dichloromethane dropwise to the reaction mixture, maintaining the cold temperature.[17]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.[17]

  • Workup: Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to decompose the aluminum chloride complex.[17] Separate the organic layer, wash it sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product (primarily 4-methoxyacetophenone).

Table 3: Relative Reactivity of Aromatic Compounds in EAS

Substrate Substituent Group Classification Reactivity vs. Benzene
Anisole -OCH₃ Strongly Activating ~1,000x faster
Toluene -CH₃ Weakly Activating ~25x faster
Benzene -H Benchmark 1x

| Methyl Benzoate | -COOCH₃ | Moderately Deactivating | ~0.003x slower |

References

Application Notes: Laboratory Scale Synthesis of Methyl m-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Methyl m-nitrobenzoate is a valuable intermediate in organic synthesis, often used in the preparation of dyes, pharmaceuticals, and other specialty chemicals. Its synthesis is a classic example of an electrophilic aromatic substitution reaction, a fundamental concept in organic chemistry. The ester group (-COOCH₃) on the benzene ring acts as a deactivating, meta-directing group, which guides the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[1][2][3]

This document provides detailed protocols for two common laboratory-scale methods for preparing methyl m-nitrobenzoate: the nitration of methyl benzoate and the Fischer esterification of m-nitrobenzoic acid. The nitration of methyl benzoate is generally considered the more satisfactory and direct route.[4]

Reaction Mechanism: Electrophilic Aromatic Substitution The nitration of methyl benzoate proceeds via an electrophilic aromatic substitution mechanism. The reaction involves three key steps:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates concentrated nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[2][5][6]

  • Electrophilic Attack: The π-electrons of the benzene ring of methyl benzoate attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2]

  • Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, methyl m-nitrobenzoate.[2]

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the nitration of methyl benzoate as reported in various literature procedures.

ParameterProcedure 1[4]Procedure 2[1]Procedure 3[7]
Starting Material Methyl BenzoateMethyl BenzoateMethyl Benzoate
Amount of Starting Material 204 g (1.5 moles)3.06 g (0.0225 mol)2.0 g
Nitrating Agent 125 mL HNO₃ + 125 mL H₂SO₄2 mL HNO₃ + 2 mL H₂SO₄1.5 mL HNO₃ + 1.5 mL H₂SO₄
Additional H₂SO₄ 400 mL6 mL4 mL
Reaction Temperature 5–15 °CMaintained in ice bathBelow 6 °C
Reaction Time 1 hour addition, 15 min stirNot specified15 min addition, 15 min stir
Crude Yield Not specifiedNot specifiedNot specified
Purified Yield 220–230 g (81–85%)3.12 g (77%)Not specified
Melting Point (Crude) 74–76 °CNot specifiedNot specified
Melting Point (Purified) 78 °C75-78 °C78 °C

Experimental Protocols

Method 1: Nitration of Methyl Benzoate

This protocol describes the preparation of methyl m-nitrobenzoate by the direct nitration of methyl benzoate using a mixed acid (HNO₃/H₂SO₄) reagent.

Materials and Equipment:

  • Methyl benzoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Methanol (for recrystallization)

  • Crushed ice and distilled water

  • Round-bottom flask or Erlenmeyer flask

  • Beakers

  • Mechanical stirrer or magnetic stir plate and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and vacuum filtration apparatus

  • Melting point apparatus

Safety Precautions:

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • The addition of the nitrating mixture is an exothermic reaction. Strict temperature control is crucial to prevent the formation of dinitrated and other by-products.[4]

  • Ethanol and methanol are flammable; avoid naked flames during recrystallization.

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry test tube, carefully add 1.5 mL of concentrated nitric acid. Cool the test tube in an ice bath. Slowly and cautiously add 1.5 mL of concentrated sulfuric acid to the nitric acid. Swirl gently to mix and keep the mixture cool in the ice bath.

  • Reaction Setup: Place 2.0 g of methyl benzoate into a 50 mL conical flask.[7] Place the flask in an ice-water bath and allow it to cool.

  • Acid Addition: Slowly add 4.0 cm³ of concentrated sulfuric acid to the methyl benzoate while swirling the flask, ensuring the mixture remains cold.[7]

  • Nitration: Using a dropping pipette, add the chilled nitrating mixture dropwise to the cold methyl benzoate/sulfuric acid solution over approximately 15 minutes.[7] It is critical to maintain the reaction temperature below 15°C (ideally below 6-10°C) throughout the addition to minimize the formation of ortho and para isomers.[4]

  • Reaction Completion: After the addition is complete, allow the flask to stand at room temperature for an additional 15 minutes to ensure the reaction goes to completion.[7]

  • Work-up and Isolation: Carefully pour the reaction mixture onto approximately 20-50 g of crushed ice in a beaker.[7][8] The crude methyl m-nitrobenzoate will precipitate as a solid.

  • Stir the ice mixture until all the ice has melted. Collect the solid product by vacuum filtration using a Buchner funnel.[7][8]

  • Wash the crude product on the filter with several portions of cold water to remove residual acid, followed by a small amount of ice-cold methanol to remove some impurities.[4][5]

Purification:

  • The crude product can be purified by recrystallization. A common solvent system is a mixture of ethanol and water or methanol.[7][9]

  • Transfer the crude solid to a flask. Add a minimum amount of hot methanol or ethanol to dissolve the solid.[4]

  • If the solid "oils out," add a small amount of hot water until the solution becomes clear.[7]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and allow them to air dry completely.

  • Determine the final yield and assess the purity by measuring the melting point. Pure methyl m-nitrobenzoate has a melting point of 78°C.[4]

Method 2: Fischer Esterification of m-Nitrobenzoic Acid

This protocol is an alternative route involving the acid-catalyzed esterification of m-nitrobenzoic acid with methanol.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-2 g of dry m-nitrobenzoic acid with anhydrous methanol (approx. 8 mL per gram of acid).[9][10]

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 1 mL per 20 mL of methanol).[9][10]

  • Reflux: Add a few boiling chips and heat the mixture to reflux for 1 hour.[9]

  • Work-up: After cooling, pour the reaction mixture into a beaker containing ice water (about 5 times the volume of methanol used).[9][10]

  • Isolation: Stir until the ice melts and collect the precipitated solid product by suction filtration.[9][10] Wash the solid with cold water.

  • Purification: The crude product can be recrystallized from methanol to yield pure methyl m-nitrobenzoate.[9][10]

Visualized Workflow and Logic

The following diagrams illustrate the overall experimental workflow for the nitration of methyl benzoate.

G Experimental Workflow: Nitration of Methyl Benzoate cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Cool H₂SO₄ and Methyl Benzoate C Slowly Add Nitrating Mixture to Methyl Benzoate (Maintain T < 15°C) A->C B Prepare Nitrating Mixture (HNO₃ + H₂SO₄) B->C D Stir at Room Temp (15 min) C->D E Pour Reaction Mixture onto Crushed Ice D->E F Isolate Crude Solid (Vacuum Filtration) E->F G Wash with Cold H₂O and Cold Methanol F->G H Recrystallize from Methanol/Ethanol G->H I Dry Purified Crystals H->I J Characterize Product (Yield, Melting Point) I->J

Caption: Workflow for the synthesis and purification of methyl m-nitrobenzoate.

References

Application Notes: The Role of 4-Amino-3-nitrobenzoic Acid Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3-nitrobenzoic acid is a versatile organic compound characterized by a benzoic acid core substituted with both an amino and a nitro group.[1] These functional groups provide multiple reaction sites, making it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents.[1] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including anticancer, antiparasitic, anti-inflammatory, and antimicrobial activities.[1][2][3] This document provides an overview of the applications of these derivatives in drug development, summarizes key quantitative data, and offers detailed protocols for their synthesis and evaluation.

Therapeutic Applications and Mechanisms of Action

Derivatives of 4-amino-3-nitrobenzoic acid have shown significant potential across several disease areas by interacting with specific biological targets.

Anticancer Activity

Certain derivatives have demonstrated potent activity against cancer cell proliferation and metastasis. A notable example is 4-methyl-3-nitrobenzoic acid, which has been identified as a powerful inhibitor of cancer cell migration in non-small cell lung cancer (NSCLC).[2]

  • Mechanism of Action : This compound inhibits the chemotaxis and chemokinesis of NSCLC cells induced by Epidermal Growth Factor (EGF).[2] The proposed mechanism involves the impairment of EGF-induced cofilin phosphorylation and subsequent actin polymerization, which are critical processes for cell motility and metastasis.[2]

EGF EGF EGFR EGFR EGF->EGFR Cofilin_P Phosphorylated Cofilin EGFR->Cofilin_P Induces Actin_Poly Actin Polymerization Cofilin_P->Actin_Poly Migration Cell Migration & Metastasis Actin_Poly->Migration Inhibitor 4-methyl-3-nitrobenzoic acid Inhibitor->Cofilin_P Inhibits

Caption: EGF signaling pathway inhibition by a 4-amino-3-nitrobenzoic acid derivative.

Antiparasitic Activity

The parent compound, 4-amino-3-nitrobenzoic acid, has been identified as a potent inhibitor of the trans-sialidase enzyme from Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] This enzyme is crucial for the parasite's survival and infectivity, making it a prime target for drug development. In enzymatic assays, the compound demonstrated a significant inhibition rate, highlighting its potential as a therapeutic agent against this parasitic infection.[1]

GPCR Agonism

A series of 3-nitro-4-substituted-aminobenzoic acids have been shown to be potent and highly selective agonists of the G-protein coupled receptor GPR109b.[4] This receptor is known as a low-affinity receptor for niacin. The high selectivity of these derivatives for GPR109b over the closely related high-affinity niacin receptor, GPR109a, suggests their potential for developing targeted therapies with fewer side effects.[4]

Enzyme Inhibition

The broader class of aminobenzoic acid derivatives has been explored for the inhibition of various enzymes. While specific data for 4-amino-3-nitrobenzoic acid is limited, related structures show significant potential.

  • Cholinesterase Inhibition : Derivatives of aminobenzoic acids have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[3]

  • Anti-inflammatory Activity : Structurally similar compounds, such as brominated aminobenzoic acids, have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the inflammatory cascade.[5]

Quantitative Data Summary

The following table summarizes the reported biological activities of 4-amino-3-nitrobenzoic acid and its derivatives.

Compound/Derivative ClassTargetBiological ActivityQuantitative MeasurementReference
4-Amino-3-nitrobenzoic acidTrypanosoma cruzi trans-sialidaseEnzyme Inhibition77% inhibition[1]
Substituted Sulphonamide Schiff base of aminobenzoic acid (Derivative 12)Acetylcholinesterase (AChE)Enzyme InhibitionIC₅₀ = 0.12 ± 0.03 µM[3]
Substituted Sulphonamide Schiff base of aminobenzoic acid (Derivative 12)Butyrylcholinesterase (BChE)Enzyme InhibitionIC₅₀ = 0.13 ± 1.75 µM[3]
3-Nitro-4-substituted-aminobenzoic acidsGPR109bReceptor AgonismPotent and selective agonism[4]
4-methyl-3-nitrobenzoic acidEGF-induced cell migrationChemotaxis InhibitionSignificant inhibition of NSCLC cell migration[2]

Experimental Protocols

Protocol 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

This protocol describes a common method for synthesizing a key derivative, 4-(methylamino)-3-nitrobenzoic acid, from 4-chloro-3-nitrobenzoic acid.[6][7]

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • 25-30% aqueous solution of methylamine

  • 2M aqueous sulfuric acid or acetic acid

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter or pH paper

Procedure:

  • Suspend 4-chloro-3-nitrobenzoic acid (1.49 mol) in a 25-30% aqueous solution of methylamine (836 mL) in a round-bottom flask.[7]

  • Heat the mixture to reflux with constant stirring. A clear solution should form.[7]

  • Maintain the reflux for 2-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully adjust the pH of the solution to approximately 2-5 using 2M sulfuric acid or acetic acid. This will cause the product to precipitate out of the solution.[7]

  • Isolate the resulting orange/yellow solid by vacuum filtration.[7]

  • Wash the filter cake thoroughly with deionized water and then with cold ethanol to remove impurities.[7]

  • Dry the final product under vacuum to yield 4-(methylamino)-3-nitrobenzoic acid.

Start Start: 4-Amino-3-nitrobenzoic acid or its precursor Synth Chemical Synthesis (e.g., amination, esterification) Start->Synth Purify Purification & Characterization (Chromatography, NMR, MS) Synth->Purify Screen Primary Biological Screening (e.g., Enzyme Inhibition Assay) Purify->Screen Hit_ID Hit Identification Screen->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active No Inactive Hit_ID->No Inactive Lead_Opt->Synth Advanced Advanced In Vitro / In Vivo Testing (Cell-based assays, Animal models) Lead_Opt->Advanced End Drug Candidate Advanced->End

Caption: General workflow for drug development using the 4-amino-3-nitrobenzoic acid scaffold.

Protocol 2: General In Vitro Enzyme Inhibition Assay (e.g., for COX enzymes)

This protocol provides a general framework for assessing the inhibitory activity of a test compound against an enzyme, adapted from methods used for similar molecules.[5]

Materials:

  • Purified target enzyme (e.g., COX-1, COX-2)

  • Enzyme-specific substrate (e.g., Arachidonic acid for COX)

  • Test compound (4-amino-3-nitrobenzoic acid derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

  • Commercial detection kit (e.g., ELISA kit for prostaglandin measurement)

Procedure:

  • Enzyme and Substrate Preparation : Prepare solutions of the purified enzyme and its substrate in the assay buffer at the desired concentrations.

  • Compound Dilution : Prepare a series of dilutions of the test compound in assay buffer. Include a vehicle control (solvent only) and a positive control (known inhibitor).

  • Incubation : In a 96-well microplate, add the assay buffer, the enzyme solution, and the diluted test compound (or controls) to the appropriate wells.

  • Pre-incubation : Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Reaction Incubation : Incubate the plate for a specific time at the optimal temperature to allow the reaction to proceed.

  • Measurement : Stop the reaction (if necessary) and measure the product formation using a suitable detection method, such as a commercial ELISA kit that quantifies the product (e.g., prostaglandins for COX).[5]

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[5]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of Methyl 4-amino-3-nitrobenzoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for this compound?

A1: The most common and effective synthesis route involves a two-step process starting from 4-chlorobenzoic acid. First, 4-chlorobenzoic acid is nitrated to form 4-chloro-3-nitrobenzoic acid. This intermediate is then reacted with methylamine in a nucleophilic aromatic substitution reaction to yield 4-(methylamino)-3-nitrobenzoic acid.[1][2] The final step is the esterification of 4-(methylamino)-3-nitrobenzoic acid with methanol, typically under acidic conditions (Fischer esterification), to produce the desired this compound.[2]

Q2: What are the critical parameters affecting the yield of the nitration step?

A2: The nitration of the aromatic ring is a critical step where yield can be compromised. Key parameters to control are:

  • Temperature: The reaction is highly exothermic. Maintaining a low temperature, typically between 0-15°C, is crucial to prevent the formation of di-nitro byproducts and oxidation of the starting material.[3][4]

  • Rate of Nitrating Agent Addition: The slow, dropwise addition of the nitrating mixture (concentrated nitric acid and sulfuric acid) is essential to control the reaction temperature and minimize side reactions.[3][4]

  • Purity of Starting Materials: Using high-purity starting materials is important as impurities can lead to undesired side reactions.[3]

  • Anhydrous Conditions: The presence of water can interfere with the formation of the nitronium ion (NO₂⁺), which is the active electrophile, thus hindering the reaction.[4]

Q3: What are common side products in this synthesis, and how can they be minimized?

A3: During the nitration step, the formation of isomeric and di-nitrated products is a common issue.[4] Careful control of the reaction temperature is the primary method to improve selectivity for the desired 3-nitro isomer.[3] In the subsequent amination step, incomplete reaction can leave unreacted 4-chloro-3-nitrobenzoic acid. Ensuring an adequate reaction time and temperature, as well as using an appropriate excess of methylamine, can help drive the reaction to completion.

Q4: How can I effectively purify the final product?

A4: The most common method for purifying this compound and its precursors is recrystallization.[3] Ethanol or an ethanol/water mixture is often a suitable solvent system.[3][4] For challenging separations, column chromatography can be employed.[5] When using column chromatography for compounds with basic amino groups, it is sometimes beneficial to add a small amount of a tertiary amine like triethylamine to the eluent to prevent tailing on the silica gel.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Nitration Step Inadequate Temperature Control: Reaction temperature exceeded 15°C.Maintain the reaction temperature between 0-15°C using an ice bath.[4][6]
Rapid Addition of Nitrating Mixture: Localized overheating due to fast addition.Add the nitrating mixture dropwise with vigorous stirring over an extended period.[4]
Presence of Water: Moisture in reagents or glassware.Use anhydrous reagents and thoroughly dry all glassware before use.[4]
Formation of Multiple Products in Nitration High Reaction Temperature: Favors the formation of di-nitro and other isomeric byproducts.Strictly maintain a low reaction temperature (0-15°C) for better regioselectivity.[3][4]
Incomplete Amination Reaction Insufficient Reaction Time or Temperature: The reaction has not gone to completion.Increase the reaction time or temperature according to established protocols and monitor progress using TLC.
Insufficient Methylamine: Limiting reagent is not in sufficient excess.Use an appropriate excess of the methylamine solution to drive the reaction forward.
Product is an Oil or Fails to Crystallize Presence of Impurities: Oily byproducts or remaining solvent can inhibit crystallization.Attempt to purify a small sample by column chromatography to isolate the pure compound, which may then crystallize. Use the purified solid as a seed crystal.
Inappropriate Solvent for Recrystallization: The product is too soluble in the chosen solvent at low temperatures.Experiment with different solvent systems. A mixture of solvents (e.g., ethanol/water) can be effective.[4]
Final Product is Discolored (Dark Brown/Black) Oxidation of the Amino Group: The amino group is sensitive to oxidation, especially at elevated temperatures or in the presence of oxidizing agents.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and avoid excessive heat during workup and purification.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-3-nitrobenzoic acid
  • In a flask equipped with a stirrer and a dropping funnel, dissolve 4-chlorobenzoic acid in concentrated sulfuric acid at a low temperature (0-5°C).

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.[4][6]

  • Slowly add the nitrating mixture dropwise to the solution of 4-chlorobenzoic acid, ensuring the temperature does not exceed 15°C.[6]

  • After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at room temperature.[6][7]

  • Pour the reaction mixture slowly onto crushed ice with stirring.[4]

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Protocol 2: Synthesis of 4-(methylamino)-3-nitrobenzoic acid
  • In a sealed reaction vessel, dissolve 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine.[1] A catalyst such as copper chloride may be used.[1]

  • Heat the reaction mixture. A continuous flow reactor at 180-190°C with a residence time of 17 minutes has been reported for industrial synthesis.[1] For laboratory scale, heating in a sealed tube or a pressure vessel at a lower temperature for a longer duration may be appropriate.

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Adjust the pH of the solution with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.[1]

  • Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from an ethanol-water mixture.[1]

Protocol 3: Synthesis of this compound (Fischer Esterification)
  • Suspend 4-(methylamino)-3-nitrobenzoic acid in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.[8]

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC until the starting material is consumed.[8]

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

Reaction Step Starting Material Product Reported Yield Reference
Nitration4-chlorobenzoic acid4-chloro-3-nitrobenzoic acid91.7%[1]
Amination4-chloro-3-nitrobenzoic acid4-(methylamino)-3-nitrobenzoic acid88.3%[1]
NitrationMethyl benzoateMethyl m-nitrobenzoate81-85%[6]

Visualizations

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Amination cluster_2 Step 3: Esterification 4-chlorobenzoic_acid 4-chlorobenzoic acid Nitration_Reaction Nitration 4-chlorobenzoic_acid->Nitration_Reaction Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Nitration_Reaction 4-chloro-3-nitrobenzoic_acid 4-chloro-3-nitrobenzoic acid Nitration_Reaction->4-chloro-3-nitrobenzoic_acid Amination_Reaction Amination 4-chloro-3-nitrobenzoic_acid->Amination_Reaction Methylamine Methylamine (aq) Methylamine->Amination_Reaction 4-(methylamino)-3-nitrobenzoic_acid 4-(methylamino)-3-nitrobenzoic acid Amination_Reaction->4-(methylamino)-3-nitrobenzoic_acid Esterification_Reaction Esterification 4-(methylamino)-3-nitrobenzoic_acid->Esterification_Reaction Methanol Methanol / H+ Methanol->Esterification_Reaction Final_Product This compound Esterification_Reaction->Final_Product

Caption: Synthesis workflow for this compound.

TroubleshootingYield Start Low Product Yield Check_Step Identify problematic step (TLC analysis) Start->Check_Step Nitration_Issue Low yield in Nitration Check_Step->Nitration_Issue Nitration Amination_Issue Low yield in Amination Check_Step->Amination_Issue Amination Esterification_Issue Low yield in Esterification Check_Step->Esterification_Issue Esterification Purification_Loss Loss during Purification Check_Step->Purification_Loss Purification Temp_Control Check Temperature Control (0-15°C) Nitration_Issue->Temp_Control Reagent_Addition Check Rate of Reagent Addition (slow) Nitration_Issue->Reagent_Addition Reaction_Time Check Reaction Time and Temperature Amination_Issue->Reaction_Time Reagent_Excess Check Reagent Excess (Methanol) Esterification_Issue->Reagent_Excess Recrystallization Optimize Recrystallization Solvent Purification_Loss->Recrystallization Column_Chrom Consider Column Chromatography Recrystallization->Column_Chrom

Caption: Troubleshooting guide for low product yield.

References

Purification of crude Methyl 4-amino-3-nitrobenzoate by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Methyl 4-amino-3-nitrobenzoate by recrystallization. This resource is intended for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common problems that may arise during the recrystallization of this compound.

ProblemPossible Cause(s)Solution(s)
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was used).[1]Gently heat the solution to evaporate some of the solvent, increasing the solute concentration, then allow it to cool again.[2]
The solution is supersaturated.[1]Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod.[1][3] Add a "seed crystal" of the pure compound to provide a nucleation site.[1][3]
The cooling process is too slow or undisturbed.Cool the solution in an ice bath to decrease solubility further.[4]
High concentration of impurities inhibiting crystal formation.[5]Attempt to purify the crude material using a different method, such as a silica plug, before recrystallization.[6]
Product "Oils Out" (Forms a Liquid Instead of Crystals) The melting point of the compound is lower than the boiling point of the solvent.[7]Reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow it to cool more slowly.[2][8]
The solution is cooling too rapidly.[2]Ensure the solution cools slowly and without disturbance. Insulating the flask can help.[2][9]
The crude material is significantly impure.[1]Add activated charcoal to the hot solution to adsorb impurities, followed by hot filtration.[8] Consider purification by column chromatography before recrystallization.
An inappropriate solvent or solvent pair is being used.[10]Try a different solvent system. A mixed solvent system (a "soluble solvent" and an "anti-solvent") can be effective.[2][11]
Low Yield of Recrystallized Product Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[2][8]Use the minimum amount of hot solvent necessary for dissolution.[2][3] If the mother liquor is not disposed of, you can test for remaining product by dipping a glass rod in it and seeing if a large residue forms upon evaporation.[8]
Premature crystallization occurred during hot filtration.[2]Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before and during the filtration process.[4][12] Using a stemless funnel can also help prevent clogging.[10]
Incomplete crystallization.[2]Ensure the solution is cooled sufficiently, including using an ice bath after it has reached room temperature, to maximize crystal formation.[2][13]
Crystals were washed with warm or excessive amounts of solvent.Always wash the collected crystals with a minimal amount of ice-cold solvent.[2][3]
Crystals are Discolored Colored impurities are present in the crude product.[9]Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.[9][14]
The compound may have degraded due to prolonged heating.[9]Avoid heating the solution for extended periods. If necessary, select a solvent with a lower boiling point.[9]
Crystallization Occurs Too Quickly The solution is too concentrated or cooled too rapidly, which can trap impurities.[8][15]Reheat the solution and add a small amount of additional solvent to slightly decrease saturation.[8] Allow the solution to cool more slowly and without disturbance.[15]

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a solid organic compound.[16] Its key properties are summarized in the table below.

PropertyValueCitation(s)
CAS Number 3987-92-6[16][17]
Molecular Formula C₈H₈N₂O₄[16][17]
Molecular Weight 196.16 g/mol [16][17]
Appearance Yellow solid/powder[16][18]
Melting Point 186-205 °C (Note: a wide range may indicate impurities)[18]

Q2: What are the most common impurities in crude this compound?

A2: Common impurities often arise from the synthesis process, which is typically the nitration of a precursor. These can include unreacted starting materials, byproducts from side reactions (such as ortho and para isomers if starting from methyl benzoate), and residual acids from the nitrating mixture.[19][20]

Q3: How do I select an appropriate solvent for recrystallization?

A3: An ideal solvent for recrystallization should meet several criteria:

  • The compound of interest should be highly soluble at high temperatures but poorly soluble at low temperatures.[7][14]

  • The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).[7][15]

  • The solvent must not react chemically with the compound.[14]

  • The solvent should have a boiling point below the melting point of the compound to prevent oiling out.[7]

  • It should be volatile enough to be easily removed from the purified crystals.[14] For compounds like nitrobenzoates, ethanol, methanol, or ethanol/water mixtures are often effective.[19][21]

Q4: Why is slow cooling important for successful recrystallization?

A4: Slow cooling allows for the gradual formation of a crystal lattice.[4] This process is selective and tends to exclude impurity molecules, resulting in purer crystals.[14] Rapid cooling can cause the solid to precipitate too quickly, trapping impurities within the crystal structure.[9][15]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

This protocol outlines a standard procedure for the purification of crude this compound using ethanol as the solvent.

1. Dissolution:

  • Place the crude solid in an appropriately sized Erlenmeyer flask.
  • Add a minimal amount of ethanol, just enough to create a slurry.[12]
  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot ethanol dropwise if necessary to achieve full dissolution, but avoid using a large excess to ensure good recovery.[12]

2. Decolorization (Optional):

  • If the solution is highly colored, remove it from the heat and add a small amount (1-2% w/w) of activated charcoal.
  • Reheat the mixture to boiling for a few minutes while stirring to allow the charcoal to adsorb impurities.[14]

3. Hot Filtration:

  • This step is necessary if activated charcoal was used or if insoluble impurities are visible.
  • Preheat a second Erlenmeyer flask and a stemless glass funnel on the hot plate.[12]
  • Place a piece of fluted filter paper in the funnel.
  • Quickly pour the hot solution through the filter paper into the clean, pre-heated flask. This step must be done rapidly to prevent premature crystallization in the funnel.[12]

4. Crystallization:

  • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[15]
  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[13]

5. Isolation and Washing:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
  • Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[3]

6. Drying:

  • Continue to draw air through the crystals in the Büchner funnel for several minutes to help them dry.[10]
  • Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a low-temperature oven.

7. Analysis:

  • Once completely dry, determine the mass of the purified product to calculate the percent recovery.
  • Measure the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity.[2]

Visualizations

G cluster_workflow Experimental Workflow for Recrystallization A 1. Dissolution Crude solid dissolved in minimum hot solvent B 2. Decolorization (Optional) Add activated charcoal to hot solution A->B if solution is colored C 3. Hot Filtration Remove insoluble impurities and/or charcoal A->C if insoluble impurities exist B->C D 4. Cooling & Crystallization Allow filtrate to cool slowly, then chill in ice bath C->D E 5. Vacuum Filtration Isolate pure crystals from mother liquor D->E F 6. Washing Rinse crystals with minimal ice-cold solvent E->F G 7. Drying Remove residual solvent from pure crystals F->G H 8. Analysis Determine mass and melting point G->H

Caption: A standard workflow for the purification of an organic solid by recrystallization.

G cluster_troubleshooting Troubleshooting Common Recrystallization Issues Start Cooling the Hot Filtrate Q1 Do crystals form? Start->Q1 A1_Yes Proceed to Vacuum Filtration Q1->A1_Yes Yes Q2 Is the product an oil or solid? Q1->Q2 No / Precipitate Forms A1_No Induce Crystallization: 1. Scratch flask 2. Add seed crystal 3. Evaporate some solvent Q2->A1_No Nothing A2_Solid Proceed to Vacuum Filtration Q2->A2_Solid Solid A2_Oil Troubleshoot 'Oiling Out': 1. Reheat & add more solvent 2. Ensure slow cooling 3. Consider new solvent Q2->A2_Oil Oil

Caption: A decision tree for troubleshooting common issues during the crystallization step.

References

Technical Support Center: Purifying Nitroaromatic Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying nitroaromatic compounds using column chromatography. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the lab.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the column chromatography of nitroaromatic compounds.

Problem Potential Cause Recommended Solution
Poor Resolution/Overlapping Peaks Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, leading to co-elution of compounds.[1]Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound to ensure good separation.[2] A gradient elution, gradually increasing the polarity of the mobile phase, can also improve separation.[3]
Column Overloading: Applying too much sample to the column can lead to band broadening and poor separation.[1]Reduce the sample load: The amount of crude material should typically be 1-5% of the mass of the stationary phase. For difficult separations, a lower ratio is recommended.
Incorrect Stationary Phase: The chosen stationary phase may not have the right selectivity for the specific nitroaromatic compounds.Select an appropriate stationary phase: Silica gel is commonly used for nitroaromatic compounds.[4] For compounds that are sensitive to acidic conditions, neutral or deactivated silica gel, or even alumina, can be a better choice.[2][5] Phenyl-Hexyl columns can offer alternative selectivity due to π-π interactions.[6]
Column Channeling: Uneven packing of the column can create channels that lead to irregular solvent flow and poor separation.Ensure proper column packing: Pack the column using a slurry method to create a homogenous bed.[3][5] Ensure the top of the silica bed is flat and protected with a layer of sand.[7]
Peak Tailing Secondary Interactions with Stationary Phase: Acidic silanol groups on silica gel can interact with basic nitroaromatic compounds, causing tailing.[1]Modify the mobile phase or stationary phase: Add a small amount of a competing base, like triethylamine (0.1-1%), to the mobile phase to block the acidic sites.[5] Using end-capped or base-deactivated silica gel can also mitigate this issue.[1]
Sample Overloading: As with poor resolution, too much sample can cause peak tailing.[1]Decrease the amount of sample loaded onto the column.
Compound Not Eluting Mobile Phase is Not Polar Enough: The solvent system may not be strong enough to move the compound down the column.Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system.
Compound Decomposition on the Column: Some nitroaromatic compounds can be unstable on acidic silica gel.[2]Test for stability: Run a 2D TLC to check if the compound degrades on silica.[2] If it does, consider using a less acidic stationary phase like deactivated silica gel or alumina.[2]
Compound is Insoluble in the Mobile Phase: The compound may have precipitated at the top of the column.Ensure sample solubility: Dissolve the sample in a minimal amount of a solvent that is slightly more polar than the initial mobile phase.[7] If solubility is a major issue, consider dry loading.[7]
Cracked or Disturbed Silica Bed Rapid Changes in Solvent Polarity: Abruptly switching to a much more polar solvent can generate heat and cause the silica bed to crack.Use a gradual solvent gradient: Increase the polarity of the mobile phase slowly to avoid thermal stress on the silica gel.
Running the Column Dry: Allowing the solvent level to drop below the top of the stationary phase will cause cracking.Maintain a constant solvent head: Always keep the solvent level above the top of the stationary phase.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying nitroaromatic compounds?

A1: Silica gel (60-200 mesh) is the most common and versatile stationary phase for the purification of nitroaromatic compounds.[8][9] However, for compounds that may be sensitive to acidic conditions, neutral or deactivated silica gel is a better option.[2][5] Alumina can also be used, and it is available in acidic, neutral, or basic forms.[10] For separations where π-π interactions can be exploited, a Phenyl-Hexyl stationary phase may provide better resolution.[6]

Q2: How do I choose the right mobile phase for my separation?

A2: The ideal mobile phase is typically a mixture of a non-polar solvent and a more polar solvent.[11] The optimal ratio should be determined by running preliminary TLC plates.[2] A good starting point for many nitroaromatic compounds is a mixture of hexanes and ethyl acetate.[8] The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4.

Q3: What is "dry loading" and when should I use it?

A3: Dry loading is a technique where the sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[7] This method is particularly useful when the sample has poor solubility in the initial mobile phase.[7] To dry load, dissolve your sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure until a free-flowing powder is obtained.[7] This powder is then carefully added to the top of the prepared column.

Q4: My nitroaromatic compound is degrading on the column. What can I do?

A4: Degradation is often due to the acidic nature of standard silica gel.[2] First, confirm the instability by performing a 2D TLC.[2] If degradation occurs, you can try deactivating the silica gel by running a solvent system containing a small amount of a base like triethylamine through the column before loading your sample.[5] Alternatively, switching to a less acidic stationary phase like neutral alumina or deactivated silica gel can prevent decomposition.[2]

Q5: How much sample can I load onto my column?

A5: A general rule of thumb is to use a stationary phase mass that is 20 to 100 times the mass of the crude sample. For simple separations with large differences in polarity, a 20:1 ratio may be sufficient. For more challenging separations of closely related compounds, a ratio of 100:1 or even higher may be necessary. Overloading the column is a common cause of poor separation.[1]

Experimental Protocol: Column Chromatography of a Nitroaromatic Mixture

This protocol outlines the general steps for purifying a mixture of nitroaromatic compounds.

1. Preparation of the Stationary Phase and Column:

  • Select a glass column with an appropriate diameter and length for the amount of sample to be purified.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Clamp the column vertically and add a small plug of cotton or glass wool to the bottom.

  • Pour the silica gel slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed from disturbance.[7]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading:

  • Wet Loading: Dissolve the crude nitroaromatic mixture in a minimal amount of the initial mobile phase.[7] Using a pipette, carefully apply the sample solution to the top of the column, allowing it to absorb into the silica gel.[7]

  • Dry Loading: If the sample is not soluble in the initial mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder.[7] Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.[7]

  • Collect the eluent in a series of labeled test tubes or flasks.

  • If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

4. Analysis of Fractions:

  • Monitor the separation by spotting the collected fractions on a TLC plate.

  • Visualize the spots under a UV lamp or by using an appropriate staining agent.

  • Combine the fractions that contain the pure desired nitroaromatic compound.

5. Isolation of the Purified Compound:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified nitroaromatic compound.

Visualizations

experimental_workflow cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column add_sand Add Sand Layer pack_column->add_sand equilibrate Equilibrate with Mobile Phase add_sand->equilibrate load_sample Load Sample onto Column equilibrate->load_sample dissolve_sample Dissolve Sample dissolve_sample->load_sample add_mobile_phase Add Mobile Phase load_sample->add_mobile_phase elute_column Elute Column add_mobile_phase->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent purified_product Purified Nitroaromatic Compound evaporate_solvent->purified_product

Caption: Experimental workflow for purifying nitroaromatic compounds.

troubleshooting_logic cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_no_elution Compound Not Eluting start Problem Encountered q_solvent Is Rf optimal (0.2-0.4)? start->q_solvent Poor Resolution q_tail_loading Is sample load low? start->q_tail_loading Peak Tailing q_polarity Is mobile phase polar enough? start->q_polarity No Elution a_solvent_no Optimize Mobile Phase (TLC) q_solvent->a_solvent_no No q_loading Is sample load <5% of silica? q_solvent->q_loading Yes a_loading_no Reduce Sample Load q_loading->a_loading_no No q_packing Is column packed evenly? q_loading->q_packing Yes a_packing_no Repack Column (Slurry) q_packing->a_packing_no No a_tail_loading_no Reduce Sample Load q_tail_loading->a_tail_loading_no No q_acidic Is compound basic? q_tail_loading->q_acidic Yes a_acidic_yes Add Triethylamine to Mobile Phase or Use Deactivated Silica q_acidic->a_acidic_yes Yes a_polarity_no Increase Mobile Phase Polarity q_polarity->a_polarity_no No q_stable Is compound stable on silica? (2D TLC) q_polarity->q_stable Yes a_stable_no Use Deactivated Silica or Alumina q_stable->a_stable_no No

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Troubleshooting Incomplete Reduction of the Nitro Group to an Amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the common challenges encountered during the reduction of nitro groups to amines.

Frequently Asked Questions (FAQs)

Q1: My nitro reduction is sluggish or incomplete. What are the common causes and how can I resolve this?

An incomplete or slow reaction is a frequent issue that can be attributed to several factors, ranging from the activity of reagents to the experimental setup. A systematic approach to troubleshooting is crucial for a successful outcome.

Key Areas to Investigate:

  • Reagent and Catalyst Activity: The potency of your reducing agent or catalyst is paramount.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can lose activity over time due to improper storage or poisoning. Ensure your catalyst is fresh or from a reliable batch. The catalyst loading might also be insufficient; consider increasing the weight percentage of the catalyst. For challenging reductions, increasing the hydrogen pressure may be necessary.[1][2]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The purity and surface area of the metal are critical. Use finely powdered metal and activate it if required. The acid concentration also plays a vital role in the reaction rate.[1]

    • Other Reducing Agents: Reagents like sodium dithionite can decompose upon storage. It is always recommended to use fresh, high-quality reagents.[1]

  • Solvent and Solubility: Poor solubility of the nitro compound in the reaction solvent can severely hinder the reaction rate.[1]

    • The starting material must be soluble in the chosen solvent.

    • For hydrophobic compounds, consider using solvents like THF or co-solvent systems such as ethanol/water or acetic acid.[1][3]

    • Protic co-solvents can often facilitate hydrogenation reactions.[1][3]

  • Reaction Temperature: While many reductions proceed efficiently at room temperature, some substrates may require heating to achieve a satisfactory reaction rate. However, exercise caution as higher temperatures can sometimes lead to the formation of undesired side products.

  • Stoichiometry of Reducing Agent: Ensure that a sufficient excess of the reducing agent is used to drive the reaction to completion and to reduce any intermediates that may have formed.

Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the amine?

The formation of side products is a common challenge due to the stepwise nature of nitro group reduction. Controlling the reaction conditions is key to favoring the complete six-electron reduction to the amine.

Strategies to Enhance Selectivity:

  • Choice of Reducing Agent: Some reducing agents are more prone to forming intermediates. For instance, using LiAlH₄ for the reduction of aromatic nitro compounds can lead to the formation of azo products.[4]

  • pH Control: The pH of the reaction medium can significantly influence the product distribution. Acidic conditions, often employed in metal/acid reductions, generally favor the formation of the amine.[5][6] In contrast, neutral or basic conditions might lead to the accumulation of intermediates.

  • Temperature Control: Exothermic reactions can cause localized overheating, which may promote the formation of side products like azobenzene derivatives.[5] Implementing proper temperature control is crucial.

Below is a diagram illustrating the general reduction pathway and the points where side products can emerge.

G cluster_main Nitro Reduction Pathway cluster_side Potential Side Products Nitro Nitro (R-NO₂) Nitroso Nitroso (R-NO) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Azoxy (R-N=N(O)-R) Nitroso->Azoxy Azo Azo (R-N=N-R) Amine Amine (R-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Azoxy->Azo +2e⁻ Hydrazo Hydrazo (R-NH-NH-R) Azo->Hydrazo +2e⁻, +2H⁺ G start Identify other functional groups in the molecule carbonyl Ketone/Aldehyde Present? start->carbonyl ester Ester/Amide Present? carbonyl->ester No sncl2_carbonyl Use SnCl₂·2H₂O in EtOH/EtOAc. Mild and highly selective for nitro groups over carbonyls. carbonyl->sncl2_carbonyl Yes nitrile Nitrile Present? ester->nitrile No nabh4_fecl2 Use NaBH₄/FeCl₂. Good selectivity for nitro groups over esters. ester->nabh4_fecl2 Yes alkene Alkene/Alkyne Present? nitrile->alkene No sncl2_nitrile SnCl₂·2H₂O is an excellent choice as it generally does not affect nitriles. nitrile->sncl2_nitrile Yes halogen Halogen Present? alkene->halogen No na2s Sodium sulfide (Na₂S) can be effective and often spares alkenes. alkene->na2s Yes raney_ni Use Raney Nickel with H₂. Often preferred over Pd/C to prevent dehalogenation. halogen->raney_ni Yes pd_c Standard catalytic hydrogenation (H₂, Pd/C) is generally efficient. halogen->pd_c No G start Start Reaction monitor Monitor by TLC/HPLC start->monitor complete Is Starting Material Consumed? monitor->complete continue_rxn Continue Reaction complete->continue_rxn No workup Proceed to Workup complete->workup Yes continue_rxn->monitor

References

How to prevent oxidation of aminobenzoate derivatives during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aminobenzoate Derivative Stability

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of aminobenzoate derivatives during storage. It includes frequently asked questions, troubleshooting guides for common degradation issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My aminobenzoate derivative solution has turned yellow/brown during storage. What is happening?

A color change is a common indicator of chemical degradation.[1][2] Aromatic amines, including aminobenzoate derivatives, are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric products.[1][3] This process is often accelerated by exposure to air (oxygen), light, and elevated temperatures.[2][4] It is crucial to assess the compound's purity using an analytical method like HPLC before use.[1]

Q2: What are the primary factors that cause the oxidation and degradation of aminobenzoate derivatives?

The primary factors are:

  • Oxygen: The amino group is highly susceptible to oxidation from atmospheric oxygen or dissolved oxygen in solvents.[4][5] Many drug substances undergo auto-oxidation under normal storage conditions.[4][6]

  • Light: Exposure to light, particularly UV light, can trigger photochemical reactions and photodegradation, leading to instability.[2][7]

  • Temperature: High temperatures accelerate the rate of chemical degradation, including oxidation and hydrolysis.[7][8] Storing compounds at elevated temperatures can lead to the formation of various degradation products.[1]

  • pH: The stability of both the amino group and the benzoate ester group (if present) can be highly dependent on pH.[5] Acidic or basic conditions can catalyze hydrolysis or other degradation pathways.[1][2]

  • Moisture: Many amines are hygroscopic, meaning they absorb moisture from the air.[7][8] This can lead to hydrolysis of ester groups or facilitate other degradation reactions.[8]

Q3: What are the ideal general storage conditions for aminobenzoate derivatives?

To ensure long-term stability, aminobenzoate derivatives should be stored with protection from oxygen, light, and heat. The ideal conditions depend on the specific compound and storage duration, but general guidelines are summarized below.

Table 1: Recommended Storage Conditions for Aminobenzoate Derivatives
ParameterConditionRationale & Best PracticesCitations
Temperature Solid: 2-8°C (Refrigerated)Solution: -20°C or -80°C (Frozen)Lower temperatures significantly slow the rate of degradation. For long-term storage, freezing is recommended. Avoid repeated freeze-thaw cycles.[5][7][8]
Atmosphere Inert Gas (Argon or Nitrogen)Displacing oxygen with an inert gas minimizes oxidative degradation. This is critical for long-term storage of sensitive compounds.[5]
Light Protected from LightUse amber glass vials or opaque containers and store in a dark location (e.g., in a cabinet or box) to prevent photodegradation.[2][5][7]
Moisture Dry EnvironmentStore in tightly sealed containers. For highly sensitive solids, storing in a desiccator can prevent moisture absorption and hydrolysis.[7][8]
Container Tightly Sealed Glass or HDPEPrevents exposure to air and moisture. Use containers with chemically inert caps, such as those with PTFE liners.[5][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My compound is degrading even when stored in the refrigerator/freezer.

  • Possible Cause 1: Oxygen Exposure. Refrigeration slows degradation but does not stop oxidation if oxygen is present. The container may not be properly sealed, or the solvent may contain dissolved oxygen.

    • Solution: Before sealing, flush the container headspace with an inert gas like argon or nitrogen. Use solvents that have been degassed by sparging with an inert gas or by sonication under vacuum.[5]

  • Possible Cause 2: Light Exposure. Laboratory refrigerators and freezers often have internal lights that turn on when the door is opened. Repeated exposure can be detrimental over time.

    • Solution: Ensure your sample is stored in an amber vial or wrap the container in aluminum foil to completely block light.[5][7]

  • Possible Cause 3: pH of Solution. If the compound is in a solution, an inappropriate pH could be causing hydrolysis or catalyzing degradation.

    • Solution: Buffer aqueous solutions to a neutral pH if compatible with the compound's solubility and your experimental design.[5] For long-term storage, prepare stock solutions in high-purity, anhydrous aprotic solvents like DMSO or DMF.[1]

Issue 2: I need to use an antioxidant. Which one should I choose and at what concentration?

  • Possible Cause: Your compound is extremely sensitive to oxidation, and standard storage precautions are insufficient for your application (e.g., a liquid formulation).

    • Solution: The choice of antioxidant depends on the solvent system (aqueous vs. organic) and the derivative itself. Common choices include:

      • Butylated hydroxytoluene (BHT): Effective in organic/lipid-based systems.

      • Ascorbic Acid (Vitamin C): A good choice for aqueous systems.

      • Propyl Gallate & alpha-Tocopherol (Vitamin E): Other effective options.

    • Recommendation: A combination of antioxidants can provide enhanced stability.[9] A stabilizer system containing a multi-carboxylic acid (like citric acid) with an antioxidant (like ascorbic acid or BHT) has been shown to be effective.[9] Start with low concentrations (e.g., 0.01-0.1% w/v) and perform stability studies to find the optimal level.

Oxidation_Pathway cluster_0 Oxidation Triggers O2 Oxygen (Air) Aminobenzoate Aminobenzoate Derivative (Stable, Colorless) Intermediate Reactive Intermediates (e.g., Radicals, Hydroxylamines) O2->Intermediate Light Light (UV/Vis) Light->Intermediate Heat Heat Heat->Intermediate Aminobenzoate->Intermediate Oxidation Products Oxidized Products (e.g., Nitroso/Nitro derivatives, Polymeric Species) Intermediate->Products Further Reactions Storage_Decision_Tree start Select Storage Conditions duration Storage Duration? start->duration short_term Short Term (< 1 Month) duration->short_term Short long_term Long Term (> 1 Month) duration->long_term Long short_term_cond Store at 2-8°C Protected from Light short_term->short_term_cond long_term_state Physical State? long_term->long_term_state solid Solid long_term_state->solid Solid solution Solution long_term_state->solution Solution solid_cond Store at -20°C Inert Atmosphere (N2/Ar) Protected from Light solid->solid_cond solution_cond Store at -20°C or -80°C (Anhydrous Solvent) Inert Atmosphere (N2/Ar) Protected from Light solution->solution_cond

References

Side reactions in the nitration of methyl benzoate and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of methyl benzoate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the nitration of methyl benzoate.

Problem 1: Low Yield of Methyl 3-Nitrobenzoate

Possible CauseRecommended Solution
Incomplete Reaction Ensure the reaction is allowed to proceed for the recommended time (e.g., 15 minutes at room temperature after the addition of the nitrating mixture).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible.[2]
Loss of Product During Workup When pouring the reaction mixture onto ice, ensure all the product is transferred.[3] During filtration, wash the crude product with minimal amounts of ice-cold water and methanol to avoid dissolving the desired product.[4][5]
Suboptimal Reaction Temperature Strictly maintain the reaction temperature below 15°C, and ideally below 6°C, during the addition of the nitrating mixture.[1][4] Use an ice-salt bath for more efficient cooling.[2]
Presence of Water Use dry glassware and ensure the concentrated acids have not absorbed atmospheric moisture.[4][6] Water can interfere with the formation of the nitronium ion, the active electrophile.[4]

Problem 2: Formation of an Oily Product Instead of a Solid

Possible CauseRecommended Solution
High Percentage of Impurities This is often due to the presence of unreacted methyl benzoate or an excess of ortho and para isomers.[7] Ensure the reaction temperature was properly controlled to minimize the formation of these byproducts.
Insufficient Cooling Inadequate cooling during the reaction can lead to the formation of oily byproducts.[7]
Slow Crystallization If the product remains oily after pouring onto ice, try to induce crystallization by scratching the inside of the beaker with a glass rod.[7]

Problem 3: Product is Off-color (e.g., dark yellow or brown)

Possible CauseRecommended Solution
Oxidation Side Reactions Overheating can lead to oxidation of the starting material or product. Maintain strict temperature control.
Presence of Nitrous Acid Impurities in the nitric acid can lead to the formation of colored byproducts. Use fresh, high-purity nitric acid.
Inadequate Washing Ensure the crude product is thoroughly washed with cold water to remove residual acids, which can cause discoloration.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the nitration of methyl benzoate?

A1: The most common side reactions include:

  • Dinitration: The introduction of a second nitro group onto the aromatic ring. This is more likely to occur at higher temperatures.[2][4]

  • Formation of Ortho and Para Isomers: While the meta-directing effect of the methyl ester group is strong, small amounts of methyl 2-nitrobenzoate and methyl 4-nitrobenzoate can be formed.[7]

  • Polysubstitution: Further nitration beyond dinitration can occur under harsh conditions.[6]

  • Oxidation: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the methyl benzoate.

  • Hydrolysis: The ester can be hydrolyzed by the acidic reaction medium, especially if water is present.

Q2: How can I avoid the formation of dinitrated byproducts?

A2: To minimize dinitration, it is crucial to:

  • Control the Reaction Temperature: Keep the temperature of the reaction mixture below 15°C, and preferably below 6°C, during the addition of the nitrating mixture.[1][4]

  • Slow Addition of Nitrating Mixture: Add the nitrating mixture dropwise over a period of about 15 minutes to control the exotherm and the concentration of the nitrating agent.[4][5][8]

  • Avoid Prolonged Reaction Times: Adhere to the recommended reaction time to prevent over-nitration.[2]

Q3: What is the optimal temperature for the nitration of methyl benzoate?

A3: The optimal temperature for the addition of the nitrating mixture is below 6°C.[1] Some protocols suggest maintaining the temperature below 15°C.[4] After the addition is complete, the reaction is typically allowed to warm to room temperature for a short period.[1]

Q4: What is the best method for purifying the crude methyl 3-nitrobenzoate?

A4: Recrystallization is the most effective method for purifying crude methyl 3-nitrobenzoate.[7]

Q5: Which solvent should be used for the recrystallization of methyl 3-nitrobenzoate?

A5: A mixture of ethanol and water is a commonly used and effective solvent system for recrystallization.[1][9] Methanol can also be used.[7]

Experimental Protocols

Standard Protocol for the Nitration of Methyl Benzoate

  • Preparation of the Nitrating Mixture:

    • In a clean, dry test tube, combine 1.5 cm³ of concentrated nitric acid and 1.5 cm³ of concentrated sulfuric acid.[1]

    • Cool this mixture in an ice-water bath.[1]

  • Reaction Setup:

    • In a 50 cm³ conical flask, weigh 2.0 g of methyl benzoate.[1]

    • Slowly add 4 cm³ of concentrated sulfuric acid to the methyl benzoate while swirling.[1]

    • Cool this mixture in an ice-water bath.[1]

  • Nitration:

    • Slowly add the chilled nitrating mixture dropwise to the methyl benzoate solution over approximately 15 minutes, ensuring the temperature of the reaction mixture does not exceed 6°C.[1]

    • Continuously stir or swirl the mixture during the addition.[1]

  • Reaction Completion and Workup:

    • After the addition is complete, allow the flask to stand at room temperature for 15 minutes.[1]

    • Pour the reaction mixture onto approximately 20 g of crushed ice in a beaker.[1]

    • Stir until the ice has melted and the product has solidified.[1]

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.[1]

    • Wash the crude product with a small amount of ice-cold water.[1]

    • Purify the crude product by recrystallization from an ethanol/water mixture.[1]

Visualizations

Nitration_Pathway Nitration of Methyl Benzoate Pathway MB Methyl Benzoate AC Arenium Ion (Sigma Complex) MB->AC Electrophilic Attack NM Nitrating Mixture (HNO3 + H2SO4) NI Nitronium Ion (NO2+) Electrophile NM->NI Generation NI->AC M3NB Methyl 3-Nitrobenzoate (Desired Product) AC->M3NB Deprotonation

Caption: Reaction pathway for the electrophilic aromatic substitution of methyl benzoate.

Side_Reactions Side Reactions in Nitration MB Methyl Benzoate M3NB Methyl 3-Nitrobenzoate MB->M3NB Desired Reaction (Low Temp) OP_isomers Ortho/Para Isomers MB->OP_isomers Minor Pathway DNB Dinitrobenzoates M3NB->DNB Further Nitration (High Temp)

Caption: Formation of the desired product and common side products in the nitration of methyl benzoate.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed temp_check Was Temp < 15°C? start->temp_check time_check Was reaction time adequate? temp_check->time_check Yes remedy_temp Action: Improve cooling (ice-salt bath) temp_check->remedy_temp No workup_check Was workup performed carefully? time_check->workup_check Yes remedy_time Action: Increase reaction time or monitor by TLC time_check->remedy_time No water_check Was anhydrous condition maintained? workup_check->water_check Yes remedy_workup Action: Minimize washing volumes workup_check->remedy_workup No remedy_water Action: Use dry glassware and fresh acids water_check->remedy_water No end Yield Improved water_check->end Yes remedy_temp->end remedy_time->end remedy_workup->end remedy_water->end

Caption: A logical workflow for troubleshooting low yields in the nitration of methyl benzoate.

References

Technical Support Center: Optimizing Temperature Control in Electrophilic Nitration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of temperature control during electrophilic nitration reactions. The information is tailored for researchers, scientists, and drug development professionals to help ensure safe, efficient, and selective nitration processes.

Troubleshooting Guide

This guide addresses specific issues that may arise during electrophilic nitration, with a focus on temperature-related causes and solutions.

Observed Issue Potential Temperature-Related Cause(s) Recommended Actions & Solutions
Low or No Yield of Desired Product 1. Reaction temperature is too low , significantly slowing the reaction rate. 2. The chosen temperature is insufficient for the nitrating agent to effectively nitrate a deactivated substrate.1. Cautiously and incrementally increase the reaction temperature while closely monitoring the reaction's progress. 2. For deactivated substrates, a higher temperature may be necessary, potentially in combination with a stronger nitrating agent like fuming sulfuric acid (oleum).[1]
Formation of Polynitrated Byproducts Elevated reaction temperature promotes multiple nitrations on the aromatic ring.[1] For instance, in the nitration of benzene, temperatures above 50°C significantly increase the formation of dinitrobenzene.[2][3][4]1. Maintain the reaction at the lowest practical temperature that allows for a reasonable rate. The use of an ice bath (0°C) or an ice-salt bath (<0°C) is often recommended.[1] 2. Control the rate of addition of the nitrating agent to prevent localized temperature spikes.[1]
Poor Regioselectivity (Undesired Isomer Ratio) The reaction temperature can influence the distribution of ortho, meta, and para isomers.1. Conduct the reaction at a lower temperature to enhance selectivity.[5] 2. For toluene nitration, decreasing the temperature can reduce the formation of the meta isomer.[6]
Dark Brown or Black Reaction Mixture 1. High temperatures can lead to the oxidation of the substrate or product. 2. Decomposition of the starting material or the nitrating agent may occur at elevated temperatures.[1]1. Immediately lower the reaction temperature. 2. Ensure a slow and controlled addition of the nitrating agent.[1] 3. Consult literature for the thermal stability of your specific substrate under nitration conditions.
Sudden, Uncontrolled Temperature Spike (Runaway Reaction) The rate of heat generation from the exothermic reaction exceeds the rate of heat removal by the cooling system.[1]1. IMMEDIATE ACTION: Cease the addition of all reagents and apply maximum cooling. 2. For larger scale reactions, have a quenching bath (e.g., a large volume of ice water) readily available to dump the reaction mixture in an emergency.[7]

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in electrophilic nitration?

Precise temperature control is paramount for several reasons:

  • Selectivity: It helps to control the extent of nitration, preventing the formation of polynitrated byproducts.[1][5] For example, keeping the temperature at or below 50°C is crucial to favor the formation of nitrobenzene over dinitrobenzene.[2][3][4]

  • Byproduct Formation: Higher temperatures can cause the decomposition of nitric acid, leading to the formation of nitrogen dioxide and other undesired side products that complicate purification.[1]

  • Regioselectivity: Temperature can significantly impact the ratio of ortho, meta, and para isomers formed, and controlling it is key to achieving the desired product distribution.[5]

  • Safety: The most critical risk is a "runaway reaction," where the exothermic nature of the reaction leads to a rapid, uncontrolled increase in temperature and pressure, potentially causing an explosion.[1][7]

Q2: What is the ideal temperature range for a typical nitration reaction?

There is no single "ideal" temperature, as it is highly dependent on the substrate's reactivity.[1]

  • Activated Substrates (e.g., Phenol, Aniline): These are highly reactive and necessitate very low temperatures, often between -10°C and 5°C, to prevent oxidation and over-nitration.[1]

  • Moderately Activated/Deactivated Substrates (e.g., Toluene, Benzene): Temperatures for these substrates are typically maintained between 0°C and 50°C. For instance, the nitration of methylbenzene (toluene) is often carried out at 30°C to prevent the substitution of more than one nitro group.[4]

  • Strongly Deactivated Substrates (e.g., Nitrobenzene): To nitrate a deactivated ring, more forcing conditions are required, which may involve higher temperatures (e.g., >60°C).[1]

Q3: My nitration reaction is not proceeding or is very slow. Should I increase the temperature?

While a low temperature could be the cause, you should proceed with caution. Before increasing the temperature, consider the following:

  • Nitrating Agent Strength: Ensure your nitrating agent is sufficiently strong for your substrate.

  • Reagent Quality: Use fresh, concentrated acids for preparing the nitrating mixture.

  • Mixing: In biphasic reactions, ensure vigorous stirring to facilitate contact between reactants.

If these factors are optimized, you can cautiously increase the temperature in small increments while carefully monitoring the reaction.

Q4: How can I effectively maintain a low temperature throughout the reaction?

  • Cooling Baths: Utilize an ice-water bath for temperatures around 0°C or an ice-salt bath for temperatures below 0°C.[1]

  • Controlled Addition: Add the nitrating agent (or the substrate) slowly and dropwise. This allows the cooling system to dissipate the generated heat effectively and prevents localized hot spots.[1]

  • Internal Temperature Monitoring: Always monitor the internal temperature of the reaction mixture, not just the temperature of the cooling bath.

  • Efficient Stirring: Good agitation ensures uniform temperature distribution throughout the reaction mixture.

Quantitative Data on Temperature Effects

The following tables summarize the impact of temperature on yield and regioselectivity for specific electrophilic nitration reactions.

Table 1: Effect of Temperature on the Nitration of Toluene with N₂O₅ in CH₂Cl₂

Temperature (°C)% Ortho-Nitrotoluene% Meta-Nitrotoluene% Para-Nitrotoluene
-6062.51.036.5
-4061.61.237.2
-2059.41.639.0
059.32.038.7
2058.01.940.1

Data adapted from a study on the nitration of toluene.[6]

Table 2: Influence of Temperature on Dinitrobenzene Formation in Benzene Nitration

Temperature (°C)Observation
≤ 50Primarily forms nitrobenzene.[2][3][4]
> 50Increased formation of 1,3-dinitrobenzene.[2][3][4]

Experimental Protocols

Protocol 1: Temperature-Controlled Nitration of Methyl Benzoate

This protocol details the mono-nitration of a moderately deactivated aromatic ester, where careful temperature control is crucial for achieving a good yield and selectivity.

1. Preparation of the Nitrating Mixture: a. In a clean, dry test tube, carefully measure 1.5 mL of concentrated nitric acid (HNO₃). b. Place the test tube in an ice-water bath to cool. c. While swirling, slowly and carefully add 1.5 mL of concentrated sulfuric acid (H₂SO₄) to the cooled nitric acid.[8] d. Allow this nitrating mixture to cool completely in the ice bath before use.[8]

2. Reaction Setup: a. Place a 50 mL conical flask containing 2.0 g of methyl benzoate into a larger beaker filled with an ice-water bath.[8] b. Slowly add 4 cm³ of concentrated sulfuric acid to the methyl benzoate with swirling to ensure thorough mixing. Cool this mixture in the ice-water bath.[8] c. Use a thermometer to monitor the internal temperature of the reaction mixture.

3. Nitration Reaction: a. Using a dropping pipette, add the pre-cooled nitrating mixture very slowly (drop-by-drop) to the stirred methyl benzoate solution over approximately 15 minutes.[8] b. Crucially, maintain the internal reaction temperature below 6°C throughout the addition. [8] If the temperature rises, pause the addition and allow the mixture to cool.

4. Reaction Completion and Quenching: a. After the addition is complete, allow the flask to stand at room temperature for 15 minutes.[8] b. Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker, stirring continuously. A solid product should precipitate.[8]

5. Product Isolation and Purification: a. Allow the ice to melt completely, then collect the solid product by vacuum filtration. b. Wash the crude product with a small amount of ice-cold water.[8] c. The crude product can be purified by recrystallization from a mixture of water and ethanol.[8]

Visualizations

Temperature_Effects Temp_Control Temperature Control Optimal_Temp Optimal Temperature (e.g., 0-10°C) Temp_Control->Optimal_Temp Achieves High_Temp High Temperature (e.g., >50°C) Temp_Control->High_Temp Prevents Low_Temp Low Temperature (e.g., <-10°C) Temp_Control->Low_Temp Avoids Desired_Product Desired Mononitrated Product (High Yield & Selectivity) Optimal_Temp->Desired_Product Side_Reactions Side Reactions: - Polynitration - Oxidation - Decomposition High_Temp->Side_Reactions Slow_Reaction Slow/Incomplete Reaction (Low Yield) Low_Temp->Slow_Reaction

Caption: Relationship between temperature and reaction outcomes.

Experimental_Workflow Start Start Prep_Nitrating_Mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Start->Prep_Nitrating_Mix Prep_Substrate Prepare Substrate Solution Start->Prep_Substrate Cool_Nitrating_Mix Cool Nitrating Mixture (Ice Bath) Prep_Nitrating_Mix->Cool_Nitrating_Mix Combine Slow, Dropwise Addition of Nitrating Mixture to Substrate Cool_Nitrating_Mix->Combine Cool_Substrate Cool Substrate Solution (Ice Bath) Prep_Substrate->Cool_Substrate Cool_Substrate->Combine Monitor_Temp Continuously Monitor Internal Temperature Combine->Monitor_Temp Monitor_Temp->Combine Adjust Addition Rate to Maintain Temp Reaction Stir at Controlled Temperature Monitor_Temp->Reaction Quench Quench on Ice Reaction->Quench Isolate Isolate and Purify Product Quench->Isolate End End Isolate->End

Caption: General workflow for temperature-controlled nitration.

References

Technical Support Center: Purification of Aromatic Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of colored impurities from aromatic amine compounds.

Frequently Asked Questions (FAQs)

Q1: What is the origin of colored impurities in my aromatic amine sample?

A1: Colored impurities in aromatic amines often arise from oxidation and polymerization reactions.[1][2] Exposure to air, light, and elevated temperatures can lead to the formation of highly conjugated systems, such as azo compounds and quinone-imines, which absorb light in the visible spectrum, appearing as yellow, brown, or even black contaminants.[1] Trace metal impurities can also catalyze these degradation processes.

Q2: My supposedly pure aromatic amine is yellow. Is this normal?

A2: While freshly distilled or purified aromatic amines are typically colorless or "water-white," it is common for them to develop a yellow or brownish tint upon storage due to slow oxidation in the presence of air.[1][3] Therefore, a slight coloration does not necessarily indicate significant impurity but should be addressed if high purity is required for subsequent applications.

Q3: Can I use any purification method for any aromatic amine?

A3: The choice of purification method depends on the specific properties of your aromatic amine and the nature of the impurities. For thermally stable amines, distillation is often effective. For solid amines, recrystallization is a powerful technique. Adsorbent-based methods like activated carbon treatment and column chromatography are versatile but require careful selection of conditions to avoid product loss, especially with basic amines on acidic silica gel.[4]

Q4: How do I prevent my purified aromatic amine from discoloring again?

A4: To prevent discoloration after purification, it is crucial to store the aromatic amine under an inert atmosphere, such as nitrogen or argon, to protect it from oxygen.[1] Storing in amber-colored vials or in the dark will minimize light exposure.[1] For long-term storage, refrigeration can also slow down degradation processes. The addition of antioxidants, in some cases, can also inhibit discoloration.[3]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of aromatic amines.

Activated Carbon Treatment

Issue 1: The color is not completely removed after treatment with activated carbon.

  • Possible Cause: Insufficient amount of activated carbon, inadequate contact time, or inappropriate temperature. The carbon may also be spent.[5]

  • Solution:

    • Increase the amount of activated carbon used (typically 1-5% by weight).

    • Increase the contact time by stirring the mixture for a longer period.

    • Optimize the temperature; adsorption is often more effective at slightly elevated temperatures, but excessively high temperatures can promote degradation.

    • Ensure the activated carbon is fresh and active. The color of the amine solution can be an indicator of when the carbon is spent.[5]

Issue 2: Significant loss of the desired aromatic amine.

  • Possible Cause: The activated carbon is adsorbing your product in addition to the impurities. This is more likely if your product has a high molecular weight or similar polarity to the impurities.

  • Solution:

    • Reduce the amount of activated carbon used.

    • Decrease the contact time.

    • Perform a small-scale test to determine the optimal balance between color removal and product recovery.

Issue 3: Foaming occurs during the activated carbon treatment.

  • Possible Cause: Some residual components from the manufacturing of activated carbon (e.g., phosphorus compounds) can cause foaming in amine solutions.[5][6]

  • Solution:

    • Use a high-quality, washed activated carbon specifically designed for amine purification.

    • Consider pre-washing the activated carbon with the solvent to be used in the purification.

Distillation

Issue 1: The aromatic amine codistills with the colored impurities.

  • Possible Cause: The boiling points of the amine and the impurities are too close for effective separation by simple distillation.

  • Solution:

    • Use fractional distillation with a column that has a high number of theoretical plates.

    • Consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference between your product and the impurities.[7]

Issue 2: The aromatic amine decomposes or darkens during distillation.

  • Possible Cause: The amine is thermally labile at its boiling point, even under vacuum.

  • Solution:

    • Use a lower distillation temperature by applying a higher vacuum.

    • Minimize the residence time in the distillation flask by using a continuous or semi-continuous setup if possible.

    • Consider adding a small amount of a reducing agent or an antioxidant to the distillation pot.

Recrystallization

Issue 1: The aromatic amine "oils out" instead of crystallizing.

  • Possible Cause: The solution is too supersaturated, or the cooling rate is too fast. This is a common issue with amines.[8] The melting point of the amine might be lower than the temperature of the solution.[9]

  • Solution:

    • Add a small amount of additional solvent to the hot solution before cooling.[8]

    • Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[8]

    • Use a seed crystal to induce crystallization.[8]

    • Try a different solvent system, perhaps a mixture of a good solvent and a poor solvent (anti-solvent).[8]

Issue 2: The colored impurities co-crystallize with the product.

  • Possible Cause: The impurities have similar solubility properties to your aromatic amine in the chosen solvent.

  • Solution:

    • Try a different recrystallization solvent or solvent mixture. A systematic screening of solvents is recommended.[8]

    • Consider a pre-purification step, such as a quick filtration through a small plug of silica or treatment with activated carbon, to remove the bulk of the colored impurities before recrystallization.[4]

Issue 3: The amine will not crystallize from any solvent.

  • Possible Cause: The amine may be impure, or it may have a low melting point, making crystallization difficult.

  • Solution:

    • Consider converting the amine to a salt (e.g., hydrochloride or sulfate) by adding the corresponding acid.[10][11] Amine salts are often more crystalline and can be recrystallized from more polar solvents like ethanol or water.[8] The free amine can then be regenerated by basification.

Column Chromatography

Issue 1: The aromatic amine streaks or does not elute from the silica gel column.

  • Possible Cause: Aromatic amines are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and potential decomposition.[4]

  • Solution:

    • Deactivate the silica gel by adding a small percentage of a competing base, such as triethylamine (0.1-1%), to the eluent.[12]

    • Pre-treat the silica gel by slurrying it with a solution of triethylamine in a suitable solvent before packing the column.[12]

    • Use a different stationary phase, such as neutral or basic alumina, or an amine-functionalized silica gel.[13]

Issue 2: The colored impurities are difficult to separate from the product.

  • Possible Cause: The impurities have a similar polarity to your aromatic amine.

  • Solution:

    • Optimize the solvent system. A thorough TLC analysis with different solvent mixtures is crucial for developing a good separation method.

    • Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.

    • If normal-phase chromatography is ineffective, reversed-phase chromatography may provide a different selectivity and achieve the desired separation.

Data Presentation

The following table summarizes the typical efficiencies of different purification methods for removing colored impurities from aromatic amines. The actual efficiency will vary depending on the specific compound, the nature of the impurities, and the experimental conditions.

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Activated Carbon Treatment >98%[14]80-95%Simple, effective for a wide range of impurities.[5]Can adsorb the product, leading to yield loss; may introduce fine carbon particles.[15]
Distillation (Vacuum) >99%[7]70-90%Excellent for thermally stable, volatile compounds; can be scaled up.Not suitable for thermally labile compounds; may not separate impurities with close boiling points.
Recrystallization >99.5%[16]60-90%Can yield very high purity product; effective for solid compounds.[8]Yield can be low; requires finding a suitable solvent system; "oiling out" can be an issue.[8][9]
Column Chromatography >99%[12]50-85%Highly versatile; can separate complex mixtures.[13]Can be time-consuming and solvent-intensive; product loss on the column is possible, especially for basic amines on silica.[4]

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon
  • Dissolution: Dissolve the colored aromatic amine in a suitable organic solvent in a round-bottom flask.

  • Addition of Activated Carbon: Add 1-5% by weight of activated carbon to the solution.

  • Heating and Stirring: Heat the mixture with stirring (e.g., at 40-60°C) for 15-60 minutes. The optimal time and temperature should be determined experimentally.

  • Hot Filtration: While the solution is still warm, filter it through a pad of celite or a fluted filter paper to remove the activated carbon. This step should be performed quickly to prevent premature crystallization of the product.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the decolorized aromatic amine.

Protocol 2: Purification by Column Chromatography (with Triethylamine)
  • Solvent System Selection: Determine a suitable solvent system for the separation using thin-layer chromatography (TLC). Add 0.5-1% triethylamine to the chosen eluent to prevent streaking.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent containing triethylamine (wet packing method is preferred).

  • Sample Loading: Dissolve the crude aromatic amine in a minimal amount of the eluent and load it onto the top of the silica gel column. Alternatively, for less soluble compounds, use the dry loading method by adsorbing the sample onto a small amount of silica gel.

  • Elution: Elute the column with the solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified aromatic amine.

Visualizations

Experimental_Workflow_Activated_Carbon Workflow for Activated Carbon Decolorization start Start: Colored Aromatic Amine dissolve Dissolve in suitable solvent start->dissolve add_carbon Add Activated Carbon (1-5% w/w) dissolve->add_carbon heat_stir Heat and Stir (e.g., 40-60°C) add_carbon->heat_stir hot_filtration Hot Filtration to remove Carbon heat_stir->hot_filtration filtrate Collect Filtrate hot_filtration->filtrate evaporation Solvent Evaporation filtrate->evaporation end End: Decolorized Aromatic Amine evaporation->end Troubleshooting_Logic_Column_Chromatography Troubleshooting Logic for Amine Streaking in Column Chromatography start Problem: Amine Streaking on Silica Gel Column cause Cause: Strong interaction with acidic silica start->cause solution1 Add competing base (e.g., 1% Triethylamine) to eluent cause->solution1 Option 1 solution2 Use alternative stationary phase (Alumina, Amine-functionalized silica) cause->solution2 Option 2 outcome_good Resolution: Successful Separation solution1->outcome_good solution2->outcome_good outcome_bad Still issues: Re-evaluate solvent system or consider another purification method outcome_good->outcome_bad If not resolved

References

Hydrolysis of methyl ester group under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the hydrolysis of methyl ester groups under acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between acid-catalyzed and base-mediated hydrolysis of methyl esters?

A1: Acid-catalyzed hydrolysis is a reversible equilibrium process, meaning the reaction can proceed in both the forward (hydrolysis) and reverse (esterification) directions.[1][2][3] To drive the reaction toward the carboxylic acid product, a large excess of water is typically used.[4][5][6] In contrast, base-mediated hydrolysis, also known as saponification, is an irreversible reaction.[1][2][7] The carboxylic acid formed in the reaction is immediately deprotonated by the base to form a carboxylate salt, which prevents the reverse reaction from occurring.[6][8]

Q2: My acid-catalyzed hydrolysis is not going to completion. What are the common causes and solutions?

A2: Incomplete reaction in acid-catalyzed hydrolysis is often due to the reversible nature of the reaction.[1][3] To favor the formation of the carboxylic acid, you can:

  • Increase the amount of water: Using a large excess of water will shift the equilibrium towards the products.[4][5][9]

  • Remove the methanol byproduct: If feasible for your reaction setup, removing the methanol as it forms can also drive the equilibrium forward.[10]

  • Increase the reaction temperature or time: This can help overcome activation energy barriers, but be mindful of potential side reactions or degradation of your product.

  • Use a stronger acid catalyst: While common choices include sulfuric acid and hydrochloric acid, the concentration can be adjusted.[4][5]

Q3: I am observing a side product with a mass increase of +14 Da in my base-mediated hydrolysis. What is happening?

A3: A mass increase of +14 Da often indicates transesterification, where the methyl ester is converted to another ester by reaction with an alcohol solvent.[11] For example, if you are using ethanol as a cosolvent, you may be forming an ethyl ester. To avoid this, use a non-alcoholic, aprotic solvent such as tetrahydrofuran (THF) or dioxane.[11][12]

Q4: My starting material is poorly soluble in the reaction mixture. How can I improve this?

A4: Poor solubility can significantly slow down the reaction rate.[13] To address this, you can:

  • Use a co-solvent: A mixture of water and an organic solvent like THF, dioxane, or acetone can improve the solubility of hydrophobic substrates.[11][12][14]

  • Consider phase-transfer catalysis: For highly insoluble substrates, a phase-transfer catalyst can facilitate the reaction between the aqueous and organic phases.[13]

Q5: Are there any mild conditions for hydrolyzing a methyl ester on a sensitive molecule?

A5: Yes, for substrates with base-sensitive functional groups, milder reagents can be employed. Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) as it can sometimes offer better results under milder conditions.[11][15] Enzymatic hydrolysis using lipases can also be a very mild and selective method.[16][17] For acid-labile groups, avoiding acidic hydrolysis is recommended.

Troubleshooting Guides

Issue 1: Incomplete or Slow Hydrolysis
Potential Cause Troubleshooting Steps
Insufficient Reagent - Basic: Ensure at least a stoichiometric amount of base is used; for stubborn esters, an excess (e.g., 3-6 equivalents) may be necessary.[11] - Acidic: Use a catalytic amount of a strong acid.
Low Reaction Temperature - Gradually increase the temperature and monitor the reaction progress. For some stubborn esters, heating under reflux may be required.[5][11]
Poor Solubility - Add a co-solvent (e.g., THF, dioxane) to create a homogeneous reaction mixture.[12][13]
Steric Hindrance - For sterically hindered esters, prolonged reaction times, higher temperatures, and a greater excess of the hydrolyzing agent may be needed.[13]
Equilibrium (Acidic) - Use a large excess of water to drive the reaction to completion.[6][9]
Issue 2: Side Product Formation
Side Product/Issue Potential Cause Troubleshooting Steps
Transesterification - Use of an alcohol as a co-solvent in basic hydrolysis.[11]- Replace the alcohol co-solvent with an aprotic solvent like THF or dioxane.[11]
Epimerization/Isomerization - Presence of a stereocenter adjacent to the ester or a double bond that can migrate under basic or acidic conditions.[11][17]- Use milder conditions (e.g., lower temperature, LiOH instead of NaOH).[17] - Consider enzymatic hydrolysis for high selectivity.[17]
Decomposition of Product - The starting material or product is unstable under the reaction conditions (e.g., presence of other sensitive functional groups).[9]- Use milder reagents (e.g., LiOH, enzymes). - Perform the reaction at a lower temperature. - Carefully control the pH during workup.[18]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the methyl ester in a suitable solvent (e.g., dioxane or acetic acid).

  • Reagent Addition: Add an aqueous solution of a strong acid (e.g., 10% H₂SO₄ or HCl). A large excess of water should be used to drive the equilibrium.[5][9]

  • Reaction Conditions: Heat the mixture to reflux (e.g., 100-120°C) and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).[9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an organic solvent was used, remove it under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: General Procedure for Base-Mediated Hydrolysis (Saponification)
  • Reaction Setup: Dissolve the methyl ester in a suitable solvent system, such as a mixture of THF and water (e.g., 1:1 or 3:2 v/v).[11]

  • Reagent Addition: Add an aqueous solution of a base (e.g., 1-3 M NaOH, KOH, or LiOH). Typically, 1.1 to 3 equivalents of the base are used.[11]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Reaction times can range from 30 minutes to several hours.[11]

  • Work-up:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Carefully acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3 to protonate the carboxylate salt.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude carboxylic acid by recrystallization or column chromatography if necessary.

Reaction Conditions Comparison

Condition Acid-Catalyzed Hydrolysis Base-Mediated Hydrolysis
Catalyst/Reagent Catalytic H₂SO₄ or HCl[2]Stoichiometric NaOH, KOH, or LiOH[2]
Solvent Water, often with a co-solvent like dioxane or acetic acid[9][11]Water with a co-solvent like THF, methanol, or ethanol[11][12]
Temperature Often requires heating/reflux[5]Can often be done at room temperature, but heating may be needed[11]
Reaction Type Reversible Equilibrium[1][2]Irreversible[1][2]
Initial Product Carboxylic Acid and Alcohol[3][19]Carboxylate Salt and Alcohol[6][8]

Visual Guides

Acid_Hydrolysis cluster_products Products Ester Methyl Ester ProtonatedEster Protonated Ester Ester->ProtonatedEster + H₃O⁺ ProtonatedEster->Ester - H₃O⁺ Tetrahedral1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral1 + H₂O Tetrahedral1->ProtonatedEster - H₂O ProtonatedAcid Protonated Carboxylic Acid Tetrahedral1->ProtonatedAcid - CH₃OH ProtonatedAcid->Tetrahedral1 + CH₃OH CarboxylicAcid Carboxylic Acid ProtonatedAcid->CarboxylicAcid - H₃O⁺ CarboxylicAcid->ProtonatedAcid + H₃O⁺ Methanol Methanol H3O H₃O⁺ H2O H₂O H3O_cat H₃O⁺ (catalyst) Basic_Hydrolysis cluster_products Final Products Ester Methyl Ester Tetrahedral_int Tetrahedral Intermediate Ester->Tetrahedral_int + OH⁻ CarboxylicAcid Carboxylic Acid Tetrahedral_int->CarboxylicAcid - CH₃O⁻ Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate + CH₃O⁻ Carboxylate->CarboxylicAcid Acid Workup (H⁺) Methanol Methanol OH OH⁻ MeO CH₃O⁻ H_acid Acid Workup (H⁺)

References

Choosing a suitable protecting group for the amino function in subsequent reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals, the selective protection and deprotection of amino groups is a critical aspect of multi-step organic synthesis. This guide provides troubleshooting advice and answers to frequently asked questions concerning the choice and implementation of suitable protecting groups for the amino function.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for amines and under what conditions are they stable?

A1: The most widely used protecting groups for amines are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. Their stability profiles are crucial for designing orthogonal protection strategies, where one group can be removed without affecting others.[1][2][3][4]

  • Boc (tert-butyloxycarbonyl): This group is stable to a wide range of reaction conditions, including basic and mildly acidic media, but is readily cleaved under strong acidic conditions.[5][6][7]

  • Cbz (benzyloxycarbonyl or Z): The Cbz group is stable to both basic and most aqueous acidic conditions.[8][9][10] It is typically removed by catalytic hydrogenolysis.[1][11]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Fmoc is stable to acidic conditions but is labile to mild basic conditions, often using a secondary amine like piperidine.[12][13][14][15]

Q2: How do I choose the most suitable protecting group for my specific reaction?

A2: The choice of a protecting group depends on the overall synthetic strategy, particularly the stability of other functional groups in your molecule to the deprotection conditions.[3] Consider the following:

  • Orthogonality: Can the protecting group be removed without cleaving other protecting groups in the molecule?[1][4][16] For instance, an acid-labile Boc group is orthogonal to a base-labile Fmoc group.[12]

  • Substrate Compatibility: Are there any functional groups in your substrate that might be sensitive to the protection or deprotection reagents?

  • Reaction Conditions: Will the protecting group remain intact during subsequent reaction steps?

Below is a decision-making workflow to aid in the selection process:

G Diagram 1: Choosing a Suitable Amine Protecting Group start Start: Need to protect an amine subsequent_reaction What are the conditions of the subsequent reaction steps? start->subsequent_reaction acidic_conditions Acidic Conditions subsequent_reaction->acidic_conditions Stable to acid? basic_conditions Basic/Nucleophilic Conditions subsequent_reaction->basic_conditions Stable to base? hydrogenolysis_conditions Hydrogenolysis Conditions subsequent_reaction->hydrogenolysis_conditions Stable to H2/Pd? use_boc Consider Boc subsequent_reaction->use_boc If subsequent steps are basic or involve hydrogenolysis use_cbz Consider Cbz subsequent_reaction->use_cbz If subsequent steps are acidic or basic use_fmoc Consider Fmoc subsequent_reaction->use_fmoc If subsequent steps are acidic or involve hydrogenolysis other_protecting_groups Are other protecting groups present? acidic_conditions->other_protecting_groups basic_conditions->other_protecting_groups hydrogenolysis_conditions->other_protecting_groups acid_labile_pg Acid-labile PGs (e.g., t-butyl ethers)? other_protecting_groups->acid_labile_pg Yes other_protecting_groups->use_boc No other_protecting_groups->use_cbz No other_protecting_groups->use_fmoc No acid_labile_pg->use_boc No, choose orthogonal PG acid_labile_pg->use_cbz Yes acid_labile_pg->use_fmoc Yes base_labile_pg Base-labile PGs (e.g., esters)? hydrogenolysis_labile_pg Hydrogenolysis-labile PGs (e.g., Benzyl ethers)?

Caption: A flowchart to guide the selection of a suitable amine protecting group.

Troubleshooting Guides

Problem 1: Incomplete Protection of the Amine

  • Possible Cause: Insufficient amount of protecting group reagent or base.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the protecting group reagent and ensure at least a stoichiometric amount of base is present to neutralize any acid formed during the reaction.[6]

  • Possible Cause: Low reactivity of the amine.

    • Solution: For sterically hindered or electron-deficient amines, consider more reactive protecting group reagents (e.g., Fmoc-Cl over Fmoc-OSu) or increase the reaction temperature.[12] Using a catalyst like 4-(dimethylamino)pyridine (DMAP) can also enhance the reaction rate.[5]

  • Possible Cause: Poor solubility of the starting material.

    • Solution: Choose a solvent system in which all reactants are soluble. For Boc protections, common solvents include water, THF, acetonitrile, and dioxane.[6]

Problem 2: Unwanted Side Reactions During Protection

  • Possible Cause: Di-protection of primary amines.

    • Solution: This can occur with excess protecting group reagent. Carefully control the stoichiometry of the reagents.

  • Possible Cause: Racemization of chiral centers.

    • Solution: This is a concern in peptide synthesis. The choice of coupling reagents and reaction conditions is critical. Adding an agent like 1-hydroxybenzotriazole (HOBt) can help suppress racemization.[17][18]

Problem 3: Difficulty in Removing the Protecting Group (Deprotection)

  • Possible Cause: Inappropriate deprotection conditions.

    • Solution: Ensure the correct deprotection cocktail and conditions are being used for the specific protecting group (see table below).

  • Possible Cause: Catalyst poisoning (for Cbz group).

    • Solution: Certain functional groups (e.g., thiols) can poison the palladium catalyst used for hydrogenolysis. Ensure the substrate is free of such impurities. If poisoning is suspected, increasing the catalyst loading may help.

  • Possible Cause: Incomplete reaction.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Extend the reaction time or increase the temperature if necessary.

Problem 4: Substrate Degradation or Unwanted Modification During Deprotection

  • Possible Cause: Formation of reactive intermediates.

    • Solution: The deprotection of Boc groups with strong acids can generate a tert-butyl cation, which can alkylate nucleophilic residues like tryptophan or methionine.[2][19] The use of scavengers, such as anisole, thioanisole, or triisopropylsilane (TIS), is highly recommended to trap these reactive species.[5]

  • Possible Cause: O-sulfonation of serine and threonine.

    • Solution: This side reaction can occur during the cleavage of Pmc or Mtr protecting groups from arginine residues in the presence of O-tert-butyl-protected serine or threonine when using trifluoroacetic acid (TFA). The addition of suitable scavengers is crucial to prevent this.[20]

  • Possible Cause: Aspartimide formation.

    • Solution: This is a common side reaction in Fmoc-based peptide synthesis, especially with Asp-Gly or Asp-Ser sequences.[17] Adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[17]

Data Presentation: Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationCommon Protection ReagentsTypical Protection ConditionsCommon Deprotection ReagentsTypical Deprotection ConditionsOrthogonality
tert-butyloxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OBase (e.g., NaOH, DMAP), Room Temp.[5][6]Strong Acid (e.g., TFA, HCl)[5][21]Room Temp.Stable to base and hydrogenolysis. Cleaved by acid.[1]
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃), Room Temp.[8][10]H₂/Pd-CRoom Temp., atmospheric pressure H₂.[1]Stable to acid and base. Cleaved by hydrogenolysis.[1]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., NaHCO₃, Pyridine), Room Temp.[12]Secondary amine (e.g., Piperidine, Morpholine) in DMF.[12][13][22]Room Temp.Stable to acid and hydrogenolysis (though can be cleaved under some hydrogenolysis conditions). Cleaved by base.[12]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amine

  • Dissolve the amine (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base such as sodium bicarbonate (2.0 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 2: General Procedure for Cbz Protection of an Amine

  • Dissolve the amine (1.0 eq) in a suitable solvent (e.g., THF/water).[10]

  • Add a base such as sodium bicarbonate (2.0 eq).[10]

  • Cool the solution in an ice bath and slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous work-up and extract the product.

  • Dry the organic phase and concentrate to obtain the crude product, which can be purified by chromatography.

Protocol 3: General Procedure for Fmoc Protection of an Amine

  • Dissolve the amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.[15]

  • Slowly add a solution of Fmoc-OSu (1.05 eq) in dioxane or acetone with vigorous stirring at 0-5°C.[15]

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[15]

  • Perform an aqueous work-up, acidifying the solution to precipitate the product.

  • Filter the solid and wash with water. The product can be further purified by recrystallization.

Protocol 4: General Procedure for Boc Deprotection

  • Dissolve the Boc-protected amine in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 25-50% TFA in DCM).[5]

  • If the substrate contains sensitive functional groups, add a scavenger such as triisopropylsilane (TIS).

  • Stir the reaction at room temperature for 30 minutes to a few hours, monitoring by TLC or LC-MS.

  • Remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding salt.

Protocol 5: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis

  • Dissolve the Cbz-protected amine in a suitable solvent like methanol or ethanol.[23]

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).[23]

  • Place the reaction mixture under an atmosphere of hydrogen gas (H₂), using a balloon or a hydrogenation apparatus.[23]

  • Stir the mixture vigorously at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected amine.

Protocol 6: General Procedure for Fmoc Deprotection

  • Dissolve the Fmoc-protected compound in dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.[14][22]

  • Stir the reaction at room temperature. The deprotection is typically very fast, often complete within minutes.[14]

  • Remove the solvent under reduced pressure. The crude product can be purified by chromatography or precipitation.

G Diagram 2: General Experimental Workflow for Amine Protection/Deprotection start Start dissolve Dissolve Substrate in Suitable Solvent start->dissolve add_reagents Add Protection/Deprotection Reagents and Base/Acid/Catalyst dissolve->add_reagents reaction Stir at Appropriate Temperature add_reagents->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up and Extraction monitor->workup Complete purify Purify Product (Chromatography, Recrystallization) workup->purify end End purify->end

Caption: A generalized workflow for amine protection and deprotection reactions.

References

Technical Support Center: Monitoring Methyl 4-amino-3-nitrobenzoate Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on effectively monitoring the progress of reactions involving Methyl 4-amino-3-nitrobenzoate using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is my starting material and product spot streaking on the TLC plate?

A1: Streaking can be caused by several factors:

  • Sample Overloading : The most common cause is applying a too-concentrated sample to the plate.[1][2][3] Prepare a more dilute solution of your reaction mixture for spotting.

  • Highly Polar Compounds : this compound and its derivatives can be polar. Strongly polar compounds, especially those with acidic or basic functional groups like amines, may interact strongly with the silica gel, causing streaking.[1][4]

  • Inappropriate Solvent : The solvent system may not be suitable for your compound, leading to poor solubility on the plate.[2]

  • High Boiling Point Solvents : If your reaction is in a high-boiling solvent like DMF or DMSO, it can cause streaking. Spot the plate and place it under a high vacuum for a few minutes before developing to remove the residual solvent.[5]

Q2: I can't see any spots on my TLC plate after development. What went wrong?

A2: This issue can arise from several possibilities:

  • Sample Too Dilute : The concentration of your compound may be too low to be detected.[6] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[1][6]

  • Compound is Not UV-Active : While this compound is aromatic and should be UV-active, some products or byproducts may not be.[7] Always use a secondary visualization method, such as an iodine chamber or a chemical stain, to confirm.[6][8]

  • Spots Ran Off the Plate : If the solvent system is too polar, your compounds may have traveled with the solvent front to the top of the plate.[6] Use a less polar eluent.

  • Spotting Line Below Solvent Level : If the origin line where you spotted your samples was below the solvent level in the developing chamber, your samples washed into the solvent reservoir instead of migrating up the plate.[1][2]

Q3: The spots for my starting material and product are very close together (similar Rf values). How can I improve the separation?

A3: Poor separation is a common challenge. To improve it:

  • Change Solvent System Polarity : The polarity of your mobile phase is critical. If the Rf values are high, the eluent is too polar; decrease its polarity. If the Rf values are low, the eluent is not polar enough; increase its polarity.[6]

  • Try a Different Solvent System : Sometimes, simply adjusting the ratio of two solvents is not enough. Try a completely different solvent mixture. For instance, if you are using ethyl acetate/hexanes, consider a system with dichloromethane/methanol.[6][9]

  • Use a Co-spot : Always run a "co-spot" lane, which contains a mixture of both the starting material and the reaction mixture. This helps to definitively identify if two separate spots are present, even if they are close.[9]

Q4: How do I choose an appropriate solvent system (mobile phase) for my TLC?

A4: A good starting point for aromatic compounds like this compound is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate). A common starting ratio is 3:1 or 4:1 hexanes:ethyl acetate.[10] You can then adjust the ratio to achieve an Rf value for your starting material of approximately 0.4-0.6, which will typically provide a good window for product formation at a lower Rf.

Q5: Which visualization methods are best for this compound and its likely products?

A5: A multi-step visualization approach is recommended:

  • UV Light (254 nm) : This should always be the first method as it is non-destructive. Aromatic and conjugated compounds like your starting material will appear as dark spots on a fluorescent green background.[7][11]

  • Iodine Chamber : Exposing the plate to iodine vapor is a semi-destructive method that is excellent for visualizing a wide range of organic compounds, especially aromatic systems, which will appear as brown spots.[7][8]

  • Chemical Stains : If further visualization is needed, a potassium permanganate (KMnO₄) stain can be useful. It reacts with functional groups that can be oxidized, such as amines. Aromatic amines will typically show up as yellow/brown spots on a purple background.

Troubleshooting Guide

This section provides a systematic approach to resolving common TLC issues.

ProblemPotential CauseRecommended SolutionCitation
Streaking/Elongated Spots Sample is overloaded (too concentrated).Dilute the sample solution before spotting.[1][3]
Compound is strongly acidic or basic.Add a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluting solvent.[1][6]
Sample was not fully dry when placed in the chamber.Ensure the spotting solvent has completely evaporated before developing the plate.
No Visible Spots Sample is too dilute.Spot multiple times in the same location, allowing the solvent to dry between applications.[6]
Compound is not UV-active.Use a secondary visualization method like an iodine chamber or a chemical stain (e.g., potassium permanganate).[7][8]
Solvent level in the chamber was above the spotting line.Ensure the origin line is always above the solvent level when placing the plate in the chamber.[1][2]
Rf Value Too High (>0.8) Eluting solvent is too polar.Decrease the proportion of the polar solvent in your mobile phase (e.g., move from 1:1 to 3:1 Hexane:EtOAc).[6]
Rf Value Too Low (<0.2) Eluting solvent is not polar enough.Increase the proportion of the polar solvent in your mobile phase (e.g., move from 4:1 to 2:1 Hexane:EtOAc).[6]
Uneven Solvent Front The bottom of the TLC plate is not level with the bottom of the chamber.Ensure the plate is placed flat on the bottom of the developing chamber.[4]
The chamber atmosphere was not saturated with solvent vapors.Place a piece of filter paper in the developing chamber to aid in solvent vapor saturation before running the plate.[10][12]

Quantitative Data Summary

The Rf values are dependent on the exact conditions (e.g., temperature, chamber saturation, specific TLC plates). The following table provides expected values for a common reaction: the reduction of the nitro group in this compound to form Methyl 3,4-diaminobenzoate.

CompoundExpected Rf (3:1 Hexane:EtOAc)Rationale for Rf Value
This compound (Starting Material)~0.5 - 0.6Moderately polar due to the amino and nitro functional groups.
Methyl 3,4-diaminobenzoate (Potential Product)~0.2 - 0.3Significantly more polar due to the presence of two amino groups, leading to stronger interaction with the silica gel and a lower Rf value.[10]

Experimental Protocols

Detailed Protocol for TLC Monitoring
  • Preparation of the TLC Chamber

    • Pour the chosen solvent system (e.g., 3:1 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm.[10]

    • Cut a piece of filter paper, place it inside the chamber so that it is wetted by the solvent, and cover the chamber with a lid or watch glass.[12]

    • Allow the chamber to sit for 5-10 minutes to become fully saturated with solvent vapors.[4]

  • Preparation and Spotting of the TLC Plate

    • Using a pencil, gently draw a straight origin line about 1 cm from the bottom of a silica gel TLC plate.[10]

    • Prepare dilute solutions of your starting material (SM) and reaction mixture (RM) in a volatile solvent like ethyl acetate or dichloromethane.[1] A concentration of ~1% is often effective.[1]

    • Using separate capillary tubes, make small spots (1-2 mm in diameter) on the origin line for the following:[4]

      • Lane 1 : Starting Material (SM)

      • Lane 2 : Co-spot (apply both SM and RM to the same spot)

      • Lane 3 : Reaction Mixture (RM)

    • Ensure the spots are completely dry before proceeding.

  • Developing the TLC Plate

    • Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the origin line is above the solvent level.[10]

    • Cover the chamber and allow the solvent to ascend the plate via capillary action without disturbance.

    • When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.[10]

    • Immediately mark the position of the solvent front with a pencil.[10]

  • Visualization and Interpretation

    • Allow the plate to air dry completely in a fume hood.

    • View the plate under a UV lamp (254 nm) and circle any visible dark spots with a pencil.[11]

    • If necessary, place the plate in a sealed chamber containing a few iodine crystals until brown spots appear. Circle these spots as they may fade.[7]

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) .[4]

    • Analyze the plate: The reaction is progressing if the spot corresponding to the starting material in the RM lane diminishes in intensity while a new spot (the product) appears at a lower Rf. The reaction is complete when the starting material spot is no longer visible in the RM lane.[10]

Visualizations

experimental_workflow prep_chamber 1. Prepare & Saturate TLC Chamber spot_plate 2. Spot TLC Plate (SM, Co-spot, RM) prep_chamber->spot_plate develop_plate 3. Develop Plate in Chamber spot_plate->develop_plate dry_plate 4. Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize_uv 5. Visualize under UV Light (254 nm) dry_plate->visualize_uv analyze 7. Analyze Results & Calculate Rf Values visualize_uv->analyze stain 6. Stain Plate (e.g., Iodine) visualize_uv->stain Spots not clear? stain->analyze

Caption: Experimental workflow for monitoring reactions by TLC.

troubleshooting_workflow start TLC Plate Issue? streaking Spots are Streaking start->streaking no_spots No Spots Visible start->no_spots bad_rf Poor Separation / Bad Rf start->bad_rf sol_overload Cause: Sample Overloaded streaking->sol_overload sol_polar Cause: Compound is Polar/Acidic/Basic streaking->sol_polar sol_dilute Cause: Sample Too Dilute no_spots->sol_dilute sol_uv Cause: Not UV-Active no_spots->sol_uv sol_solvent Cause: Wrong Solvent Polarity bad_rf->sol_solvent act_dilute Solution: Dilute Sample sol_overload->act_dilute act_modifier Solution: Add Acid/Base Modifier to Eluent sol_polar->act_modifier act_respot Solution: Concentrate or Re-spot Sample sol_dilute->act_respot act_stain Solution: Use Stain (Iodine, KMnO4) sol_uv->act_stain act_solvent Solution: Adjust Solvent Ratio or Change System sol_solvent->act_solvent

Caption: Troubleshooting guide for common TLC analysis problems.

References

Validation & Comparative

A Comprehensive Comparative Analysis of Methyl 4-amino-3-nitrobenzoate and Its Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In a comprehensive guide aimed at researchers, scientists, and professionals in drug development, this publication provides a detailed comparative analysis of Methyl 4-amino-3-nitrobenzoate and its structural isomers. This guide offers an objective look at the physicochemical properties, synthesis methodologies, spectroscopic data, and biological activities of these compounds, supported by experimental data, to facilitate further research and development in medicinal chemistry.

The strategic placement of amino and nitro groups on the methyl benzoate scaffold significantly influences the chemical and biological characteristics of each isomer. Understanding these nuances is critical for the targeted design of novel therapeutics. This guide systematically explores these differences to provide a foundational resource for the scientific community.

Physicochemical Properties: A Comparative Overview

The isomers of methyl aminonitrobenzoate, while sharing the same molecular formula (C₈H₈N₂O₄) and molecular weight (196.16 g/mol ), exhibit distinct physicochemical properties due to the varied substitution patterns on the benzene ring. These differences, summarized in Table 1, can impact solubility, crystal packing, and interaction with biological targets.

Table 1: Physicochemical Properties of Methyl Aminonitrobenzoate Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound3987-92-6[1]C₈H₈N₂O₄196.16[1]186-205[1]Yellow powder
Methyl 2-amino-3-nitrobenzoate57113-91-4[2]C₈H₈N₂O₄196.16[2]Not specifiedNot specified
Methyl 3-amino-2-nitrobenzoate1261647-99-7[3]C₈H₈N₂O₄196.16[3]Not specifiedNot specified
Methyl 3-amino-4-nitrobenzoate99512-09-1C₈H₈N₂O₄196.16Not specifiedNot specified
Methyl 4-amino-2-nitrobenzoateNot specifiedC₈H₈N₂O₄196.16Not specifiedNot specified
Methyl 2-amino-5-nitrobenzoate3816-62-4C₈H₈N₂O₄196.16167-169Solid
Methyl 5-amino-2-nitrobenzoate35998-96-0C₈H₈N₂O₄196.16Not specifiedNot specified

Synthesis and Experimental Protocols

The synthesis of these isomers typically involves the esterification of the corresponding aminonitrobenzoic acid or the nitration of the corresponding aminobenzoate. The following protocols provide detailed methodologies for the synthesis of representative isomers.

Protocol 1: Synthesis of this compound via Esterification

This protocol details the synthesis of this compound from 4-amino-3-nitrobenzoic acid.

Materials:

  • 4-Amino-3-nitrobenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 4-amino-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol.

  • Slowly add thionyl chloride (1.0 eq) or a catalytic amount of concentrated sulfuric acid dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The resulting solid can be further purified by recrystallization if necessary.

G start Start: 4-Amino-3-nitrobenzoic acid in Methanol add_socl2 Add Thionyl Chloride (or Sulfuric Acid) start->add_socl2 reflux Reflux (16h) add_socl2->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaHCO3 cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate end End: this compound concentrate->end

Synthesis of this compound.
Protocol 2: Synthesis of Methyl 2-amino-3-nitrobenzoate

This protocol describes a method for the synthesis of Methyl 2-amino-3-nitrobenzoate.

Materials:

  • 2-Amino-3-nitrobenzoic acid

  • Cesium carbonate

  • Dimethylformamide (DMF)

  • Methyl iodide

  • Ethyl acetate

  • Water

  • Magnesium sulfate

Procedure:

  • To a mixture of 2-amino-3-nitrobenzoic acid (1.0 eq) and cesium carbonate (0.8 eq) in dimethylformamide at 0°C, add methyl iodide (1.1 eq) with stirring.[4]

  • After 20 minutes, warm the reaction to room temperature and stir for 3 hours.[4]

  • Remove most of the solvent under vacuum.

  • Partition the residue between ethyl acetate and water.[4]

  • Separate the organic layer, wash the aqueous layer with ethyl acetate, and dry the combined organic extracts over magnesium sulfate.[4]

  • Concentrate the solution and purify the residue by trituration with ether and/or flash column chromatography on silica gel to obtain the pure product.[4]

Spectroscopic Data Comparison

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of the isomers. Table 2 provides a comparison of available Nuclear Magnetic Resonance (NMR) data.

Table 2: Comparative ¹H NMR Spectroscopic Data of Methyl Aminonitrobenzoate Isomers

IsomerSolvent¹H NMR Data (δ, ppm)
This compoundDMSO-d₆8.52 (d, J=2.0 Hz, 1H), 7.82 (dd, J=8.9, 2.1 Hz, 1H), 7.04 (d, J=8.9 Hz, 1H), 3.84 (s, 3H)
Methyl 2-amino-3-nitrobenzoateCDCl₃8.6 (d, 1H), 8.35 (br s, 2H), 3.95 (s, 3H)[5]
Methyl 3-amino-2-nitrobenzoateNot specifiedNot specified
Methyl 3-amino-4-nitrobenzoateNot specifiedNot specified
Methyl 4-amino-2-nitrobenzoateNot specifiedNot specified

Note: Spectroscopic data for all isomers under identical conditions is limited in the available literature.

Comparative Biological Activities

Substituted nitrobenzoates are known to exhibit a range of biological activities, often attributed to the bioreduction of the nitro group within cells, leading to the formation of reactive nitrogen species that can induce cellular damage.[6] The specific biological effects of the methyl aminonitrobenzoate isomers are an active area of research.

Table 3: Summary of Known Biological Activities of Methyl Aminonitrobenzoate Isomers and Related Compounds

Compound/IsomerBiological ActivityExperimental ModelKey Findings
General Nitrobenzoates AntimicrobialBacteria & FungiThe nitro group can be reduced to form toxic reactive nitrogen species.[6]
Methyl 3-methyl-4-nitrobenzoate AntifungalCandida guilliermondiiExhibited significant antifungal activity with a MIC value of 39 µM.[7]
Methyl 4-amino-2-nitrobenzoate Enzyme InhibitionGlutathione Reductase (GR) and Glutathione S-transferase (GST)Inhibited GST with a Kᵢ value of 92.41±22.26 μM.
4-Methyl-3-nitrobenzoic acid AnticancerNon-small cell lung cancer cellsInhibited cancer cell chemotaxis.[8]

The biological activity of these compounds is closely linked to their structure. For instance, the position of the nitro and amino groups can influence the molecule's ability to interact with enzyme active sites or its susceptibility to metabolic activation.

G cluster_0 Cellular Environment Nitrobenzoate Methyl Aminonitrobenzoate Isomer Nitroreductase Nitroreductase Enzyme Nitrobenzoate->Nitroreductase Enzymatic Reduction ReactiveNitrogen Reactive Nitrogen Species Nitroreductase->ReactiveNitrogen CellularDamage Cellular Damage (DNA, Proteins) ReactiveNitrogen->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

Potential Mechanism of Action for Nitrobenzoates.

Conclusion

This comparative guide provides a valuable starting point for researchers interested in the medicinal chemistry of this compound and its isomers. The presented data highlights the significant impact of isomeric substitution on the physicochemical and potential biological properties of these compounds. Further research, particularly in conducting direct comparative biological assays under standardized conditions, is crucial to fully elucidate the structure-activity relationships and to unlock the therapeutic potential of this versatile class of molecules.

Disclaimer: The information provided in this guide is intended for research and informational purposes only and should not be used for diagnostic or therapeutic applications.

References

A Comparative Spectroscopic Guide to 2-Amino, 3-Amino, and 4-Aminobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of the amino group on the aromatic ring of aminobenzoic acids significantly influences their electronic environment and, consequently, their spectroscopic properties. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings, including pharmaceutical analysis and materials science. This guide provides an objective comparison of the spectroscopic profiles of 2-aminobenzoate, 3-aminobenzoate, and 4-aminobenzoate, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Data Presentation

The following tables summarize the key quantitative spectroscopic data for the three aminobenzoate isomers.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra were recorded in DMSO-d₆, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2-Aminobenzoic Acid 12.0 (s, 1H, COOH), 7.65 (d, 1H), 7.20-7.26 (m, 1H), 6.73 (d, 1H), 6.55-6.61 (m, 1H), 5.19 (br s, 2H, NH₂)171.9, 152.9, 135.3, 132.9, 118.0, 116.9, 111.9
3-Aminobenzoic Acid 12.45 (s, 1H, COOH), 7.15 (t, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H, NH₂)168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9[1]
4-Aminobenzoic Acid 11.91 (s, 1H, COOH), 7.58-7.61 (m, 2H), 6.51-6.53 (m, 2H), 5.82 (s, 2H, NH₂)[1]167.9, 153.5, 131.7, 117.3, 113.0[1]
Table 2: Infrared (IR) Spectroscopic Data

The key IR absorption bands (ν) are reported in wavenumbers (cm⁻¹). Data was obtained from KBr pellets.

Functional Group2-Aminobenzoic Acid (ν, cm⁻¹)3-Aminobenzoic Acid (ν, cm⁻¹)4-Aminobenzoic Acid (ν, cm⁻¹)
N-H Stretch (asymmetric) ~3470~3475~3475
N-H Stretch (symmetric) ~3360~3380~3370
O-H Stretch (carboxylic acid) 2500-3200 (broad)2500-3300 (broad)2500-3300 (broad)
C=O Stretch (carboxylic acid) ~1670~1695~1680
N-H Bend ~1615~1620~1610
C=C Stretch (aromatic) ~1580, 1560~1590, 1520~1600, 1520
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

The wavelengths of maximum absorption (λmax) are reported in nanometers (nm). The solvent used can significantly affect the λmax values.

Isomerλmax (nm) in Methanolλmax (nm) in other solvents
2-Aminobenzoic Acid ~220, 310[2]239.4, 310.2 (Water-Methanol)
3-Aminobenzoic Acid ~215, 295194, 226, 272 (Aqueous Buffer)[3]
4-Aminobenzoic Acid 289[4]194, 226, 278 (Aqueous Buffer)[5]

Note: Molar absorptivity (ε) values are not consistently available for all isomers in the same solvent in the reviewed literature.

Table 4: Mass Spectrometry (Electron Ionization) Data

The major fragmentation ions (m/z) and their proposed identities are listed. The molecular ion [M]⁺ for all isomers is at m/z 137.

IsomerKey Fragment Ions (m/z)Proposed Fragment Identity
2-Aminobenzoic Acid 120, 92, 65[M-OH]⁺, [M-COOH]⁺, [C₅H₅]⁺
3-Aminobenzoic Acid 120, 92, 65[M-OH]⁺, [M-COOH]⁺, [C₅H₅]⁺
4-Aminobenzoic Acid 120, 92, 65[M-OH]⁺, [M-COOH]⁺, [C₅H₅]⁺

The primary fragmentation pathway for all three isomers under electron ionization involves the loss of a hydroxyl radical (•OH) to form an acylium ion at m/z 120, followed by the loss of carbon monoxide (CO) to yield the aminophenyl cation at m/z 92. Subsequent fragmentation of the aromatic ring leads to the ion at m/z 65. While the major fragments are the same, the relative intensities of these fragments can differ between the isomers, reflecting the stability of the precursor and fragment ions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei to elucidate the molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of the aminobenzoic acid isomer.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Analysis:

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Place a small amount of potassium bromide (KBr) powder (previously dried in an oven) into an agate mortar.

  • Add approximately 1-2% of the aminobenzoic acid isomer to the KBr.

  • Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

  • Transfer a small amount of the powdered mixture into a pellet press.

  • Apply pressure to form a thin, transparent KBr pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of a blank KBr pellet.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Analysis:

  • Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations (e.g., N-H, O-H, C=O, C=C).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) and the molar absorptivity (ε), which are related to the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the aminobenzoic acid isomer of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1-10 µg/mL).

Data Acquisition:

  • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline spectrum.

  • Record the UV-Vis absorption spectrum of each of the diluted sample solutions over a wavelength range of approximately 200-400 nm.

Data Analysis:

  • Determine the λmax from the spectrum of each sample.

  • Using the Beer-Lambert law (A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), a plot of absorbance versus concentration can be used to determine the molar absorptivity from the slope of the resulting line.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

  • Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

  • The sample is vaporized by heating under high vacuum.

Ionization and Fragmentation:

  • The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the removal of an electron, forming a molecular ion (M⁺•), which is a radical cation.

  • The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic ions.

Mass Analysis and Detection:

  • The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Data Analysis:

  • Identify the molecular ion peak to determine the molecular weight of the compound.

  • Analyze the fragmentation pattern by identifying the major fragment ions and the neutral losses from the molecular ion.

  • Propose fragmentation mechanisms to explain the observed fragment ions, which can provide structural information.

Mandatory Visualization

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output & Interpretation Sample (Isomer) Sample (Isomer) Dissolution (NMR, UV-Vis) Dissolution (NMR, UV-Vis) Sample (Isomer)->Dissolution (NMR, UV-Vis) KBr Pellet (IR) KBr Pellet (IR) Sample (Isomer)->KBr Pellet (IR) Vaporization (MS) Vaporization (MS) Sample (Isomer)->Vaporization (MS) NMR Spectroscopy NMR Spectroscopy Dissolution (NMR, UV-Vis)->NMR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy Dissolution (NMR, UV-Vis)->UV-Vis Spectroscopy IR Spectroscopy IR Spectroscopy KBr Pellet (IR)->IR Spectroscopy Mass Spectrometry Mass Spectrometry Vaporization (MS)->Mass Spectrometry Chemical Shifts & Coupling Constants Chemical Shifts & Coupling Constants NMR Spectroscopy->Chemical Shifts & Coupling Constants Vibrational Frequencies Vibrational Frequencies IR Spectroscopy->Vibrational Frequencies Mass-to-Charge Ratio & Fragmentation Mass-to-Charge Ratio & Fragmentation Mass Spectrometry->Mass-to-Charge Ratio & Fragmentation Absorption Maxima Absorption Maxima UV-Vis Spectroscopy->Absorption Maxima Structural Elucidation Structural Elucidation Chemical Shifts & Coupling Constants->Structural Elucidation Functional Group ID Functional Group ID Vibrational Frequencies->Functional Group ID Electronic Properties Electronic Properties Absorption Maxima->Electronic Properties Molecular Weight & Fragmentation Pattern Molecular Weight & Fragmentation Pattern Mass-to-Charge Ratio & Fragmentation->Molecular Weight & Fragmentation Pattern

Logical_Relationship Isomer Structure Isomer Structure Electronic Environment Electronic Environment Isomer Structure->Electronic Environment determines Spectroscopic Properties Spectroscopic Properties Electronic Environment->Spectroscopic Properties influences NMR_Spectra NMR Spectra Spectroscopic Properties->NMR_Spectra IR_Spectra IR Spectra Spectroscopic Properties->IR_Spectra UV_Vis_Spectra UV-Vis Spectra Spectroscopic Properties->UV_Vis_Spectra MS_Spectra Mass Spectra Spectroscopic Properties->MS_Spectra

References

Comparison of synthesis routes for different nitrobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthesis routes for 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. The performance of various synthetic strategies is evaluated based on experimental data, with a focus on reaction yields, conditions, and starting materials. Detailed experimental protocols for key methods are provided to facilitate replication and adaptation in a laboratory setting.

Comparison of Synthesis Routes

The synthesis of nitrobenzoic acid isomers primarily involves two strategic approaches: the nitration of a benzoic acid derivative or the oxidation of a nitrotoluene. The choice of strategy is highly dependent on the desired isomer due to the directing effects of the carboxyl and nitro functional groups.

4-Nitrobenzoic Acid

The synthesis of 4-nitrobenzoic acid is most commonly achieved through the oxidation of 4-nitrotoluene. Various oxidizing agents have been employed for this transformation, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.

Oxidizing Agent/SystemKey Reaction ConditionsReaction TimeYield (%)
Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄Aqueous, gentle boiling~1 hour82 - 86[1]
Nitric Acid (HNO₃)15% aqueous solution, 175°CNot Specified88.5[2]
Potassium Permanganate (KMnO₄) / PEG-600Neutral aqueous system, 95°C3 hours51.6[2]
Manganese Dioxide (MnO₂) / N-Hydroxyphthalimide (NHPI) / Air110°C, 0.4 MPa air4 hours89 (isolated)[2]
Cobalt(II) acetate / Potassium Bromide / Acetic Acid / O₂120°C4 hours92
2-Nitrobenzoic Acid

Similar to the para-isomer, 2-nitrobenzoic acid is typically prepared by the oxidation of the corresponding nitrotoluene. However, the direct oxidation can sometimes be challenging, leading to the exploration of alternative multi-step routes.

Synthesis RouteKey ReagentsKey Reaction ConditionsOverall Yield (%)
Oxidation of 2-nitrotolueneNitric acidNot specifiedNot specified
Oxidation of 2-nitroacetophenoneNitric acid, Ammonium metavanadateRefluxing~70 (two steps from nitroethylbenzene)[3]
3-Nitrobenzoic Acid

The synthesis of 3-nitrobenzoic acid is unique among the isomers as it is primarily achieved through the nitration of benzoic acid. This is due to the meta-directing effect of the carboxylic acid group. A significant challenge with this method is the concurrent formation of the ortho and para isomers. A more selective, albeit multi-step, approach involves the nitration of methyl benzoate followed by hydrolysis.

Synthesis RouteKey ReagentsKey Reaction ConditionsIsomer Distribution / Yield (%)
Nitration of Benzoic AcidConc. HNO₃, Conc. H₂SO₄0-15°C3-nitro: ~78-80, 2-nitro: ~20, 4-nitro: ~1.5[4]
Nitration of Methyl Benzoate followed by HydrolysisConc. HNO₃, Conc. H₂SO₄; then NaOH, HClNitration: < 6°C; Hydrolysis: Boiling90-96 (hydrolysis step)[5]

Experimental Protocols

Synthesis of 4-Nitrobenzoic Acid via Sodium Dichromate Oxidation

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • 4-nitrotoluene

  • Sodium dichromate dihydrate

  • Concentrated sulfuric acid

  • 5% Sodium hydroxide solution

  • 5% Sulfuric acid solution

  • Water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, combine 230 g of 4-nitrotoluene, 680 g of sodium dichromate dihydrate, and 1500 mL of water.

  • With stirring, slowly add 1700 g of concentrated sulfuric acid over approximately 30 minutes. The heat of dilution will cause the 4-nitrotoluene to melt and the oxidation to commence. The rate of addition should be controlled to prevent the reaction from becoming too vigorous.

  • After the addition is complete and the initial exothermic reaction subsides, heat the mixture to a gentle boil for 30 minutes.

  • Cool the reaction mixture and pour it into 2 L of water. Filter the crude 4-nitrobenzoic acid and wash it with about 1 L of water.

  • To remove chromium salts, suspend the crude product in 1 L of 5% sulfuric acid, warm on a water bath with agitation, cool, and filter again.

  • Dissolve the filtered product in a 5% sodium hydroxide solution. Filter to remove any remaining chromium hydroxide and unreacted 4-nitrotoluene.

  • Acidify the filtrate with dilute sulfuric acid, with stirring, to precipitate the 4-nitrobenzoic acid.

  • Filter the purified product, wash thoroughly with water, and dry.

Synthesis of 2-Nitrobenzoic Acid via Oxidation of 2-Nitroacetophenone

This two-step process provides a route to isomerically pure 2-nitrobenzoic acid.[3]

Step 1: Oxidation of 2-nitroethylbenzene to 2-nitroacetophenone (Not detailed in the provided search results)

Step 2: Oxidation of 2-nitroacetophenone to 2-nitrobenzoic acid

Materials:

  • 2-nitroacetophenone

  • Concentrated nitric acid (d=1.42)

  • Ammonium metavanadate

  • Water

Procedure:

  • Prepare a mixture of 100 cc of concentrated nitric acid, 100 cc of water, and 0.4 g of ammonium metavanadate in a flask and heat it to boiling.

  • To the boiling mixture, add 41 g (0.25 mole) of 2-nitroacetophenone over a period of 30 minutes. The evolution of nitrogen dioxide indicates the start of the oxidation.

  • Continue refluxing for 6 hours.

  • Cool the reaction mixture, filter the crude 2-nitrobenzoic acid, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like a mixture of methyl ethyl ketone and benzene.

Synthesis of 3-Nitrobenzoic Acid via Nitration of Benzoic Acid

This protocol is a common laboratory procedure for the synthesis of 3-nitrobenzoic acid.[6][7]

Materials:

  • Benzoic acid

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

Procedure:

  • In a flask, prepare a nitrating mixture by slowly adding a calculated amount of concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath. For every 1 g of benzoic acid, a typical ratio is 0.67 mL of concentrated HNO₃ to 1 mL of concentrated H₂SO₄.[6]

  • In a separate beaker, dissolve the benzoic acid in concentrated sulfuric acid (e.g., 2.5 mL of H₂SO₄ per 1 g of benzoic acid), keeping the temperature below 5°C in an ice-salt bath.[6]

  • Slowly add the cold nitrating mixture to the benzoic acid solution, ensuring the temperature does not exceed 5°C.[7]

  • After the addition is complete, allow the mixture to stir in the cold for another 10-15 minutes.[6]

  • Pour the reaction mixture over a slurry of ice and water with vigorous stirring to precipitate the product.

  • Filter the solid product, wash it thoroughly with cold water to remove residual acid, and allow it to air dry.

  • The crude product, a mixture of isomers, can be purified by recrystallization from water. The 3-nitrobenzoic acid is the major product.

Synthesis of 3-Nitrobenzoic Acid via Nitration of Methyl Benzoate and Hydrolysis

This route is reported to provide a higher yield of the desired meta-isomer compared to the direct nitration of benzoic acid.[5]

Step 1: Nitration of Methyl Benzoate

Materials:

  • Methyl benzoate

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

  • Methanol

Procedure:

  • Cool methyl benzoate in an ice-water bath.

  • Slowly add concentrated sulfuric acid to the methyl benzoate while keeping the mixture cool.

  • In a separate container, prepare a nitrating mixture of concentrated nitric and sulfuric acids and cool it in an ice bath.

  • Add the cold nitrating mixture dropwise to the methyl benzoate/sulfuric acid mixture over about 15 minutes, maintaining the temperature below 6°C.[8]

  • After the addition, allow the reaction to stand at room temperature for 15 minutes.[8]

  • Pour the reaction mixture onto crushed ice to precipitate the methyl 3-nitrobenzoate.

  • Filter the product, wash with cold water and then with a small amount of ice-cold methanol.

  • The crude product can be recrystallized from methanol.

Step 2: Hydrolysis of Methyl 3-Nitrobenzoate

Materials:

  • Methyl 3-nitrobenzoate

  • Sodium hydroxide

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a flask, mix the methyl 3-nitrobenzoate with a solution of sodium hydroxide in water.

  • Heat the mixture to boiling for 5-10 minutes, or until the saponification is complete (the ester has dissolved).[5]

  • Dilute the reaction mixture with an equal volume of water and cool.

  • Pour the cooled solution into concentrated hydrochloric acid with stirring to precipitate the 3-nitrobenzoic acid.[5]

  • Cool the mixture and filter the product by suction. The crude acid can be purified by recrystallization.[5]

Synthesis Pathway Visualizations

Synthesis_4_Nitrobenzoic_Acid 4-Nitrotoluene 4-Nitrotoluene 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid 4-Nitrotoluene->4-Nitrobenzoic Acid Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->4-Nitrobenzoic Acid

Caption: Oxidation of 4-nitrotoluene to 4-nitrobenzoic acid.

Synthesis_2_Nitrobenzoic_Acid 2-Nitrotoluene 2-Nitrotoluene 2-Nitrobenzoic Acid 2-Nitrobenzoic Acid 2-Nitrotoluene->2-Nitrobenzoic Acid Oxidation Oxidizing Agent (e.g., HNO3) Oxidizing Agent (e.g., HNO3) Oxidizing Agent (e.g., HNO3)->2-Nitrobenzoic Acid

Caption: Oxidation of 2-nitrotoluene to 2-nitrobenzoic acid.

Synthesis_3_Nitrobenzoic_Acid_Direct Benzoic Acid Benzoic Acid Nitrobenzoic Acid Isomers Nitrobenzoic Acid Isomers Benzoic Acid->Nitrobenzoic Acid Isomers Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitrobenzoic Acid Isomers 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid Nitrobenzoic Acid Isomers->3-Nitrobenzoic Acid Purification

Caption: Direct nitration of benzoic acid to 3-nitrobenzoic acid.

Synthesis_3_Nitrobenzoic_Acid_Indirect Methyl Benzoate Methyl Benzoate Methyl 3-nitrobenzoate Methyl 3-nitrobenzoate Methyl Benzoate->Methyl 3-nitrobenzoate Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Methyl 3-nitrobenzoate 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid Methyl 3-nitrobenzoate->3-Nitrobenzoic Acid Hydrolysis Base (e.g., NaOH), then Acid (e.g., HCl) Base (e.g., NaOH), then Acid (e.g., HCl) Base (e.g., NaOH), then Acid (e.g., HCl)->3-Nitrobenzoic Acid

Caption: Two-step synthesis of 3-nitrobenzoic acid via methyl benzoate.

References

Beyond Catalytic Hydrogenation: A Comparative Guide to Alternative Methods for Aromatic Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reduction of aromatic nitro groups to primary amines is a cornerstone transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][3][4] While catalytic hydrogenation is a widely employed and efficient method, its limitations, such as low chemoselectivity in the presence of other reducible functional groups and the handling of flammable hydrogen gas, necessitate the exploration of alternative methodologies.[3][5][6] This guide provides an objective comparison of prevalent alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reduction strategy for a given synthetic challenge.

The primary alternative approaches to catalytic hydrogenation for the reduction of aromatic nitro compounds can be broadly categorized into metal-mediated reductions in acidic or neutral media, transfer hydrogenation, and reductions using inorganic salts. Each method offers a unique profile of reactivity, selectivity, and functional group tolerance.

Comparative Performance of Key Reduction Methods

The selection of an appropriate reduction method is contingent upon factors such as the substrate's functional group tolerance, desired chemoselectivity, scalability, safety considerations, and cost-effectiveness.[4] The following tables summarize the performance of several common alternative methods based on reported experimental data.

MethodReductant/CatalystSolventTemp. (°C)TimeYield (%)Functional Group ToleranceRef.
Metal/Acid Fe/NH₄ClEtOH/H₂OReflux1-6 h85-95Good: Tolerates esters, ketones, nitriles, halides[2][7][8]
SnCl₂·2H₂OEtOHReflux1-4 h80-95Good: Tolerates aldehydes, ketones, esters, halides[5][9]
Transfer Hydrogenation Hydrazine Hydrate/Pd/CMeOH805 min - 1 h90-99Good: Selective for nitro groups over halides (Cl, Br, I) with careful temperature control[3][10]
Ammonium Formate/Pd/CMeOH/EtOHReflux0.5-3 h85-98Good: Tolerates many functional groups, but can reduce alkenes[9][11]
Borohydride Systems NaBH₄/NiCl₂·6H₂OCH₃CN/H₂ORT5-20 min90-98Moderate: Can reduce carbonyls and other functional groups[12][13]
Dithionite Reduction Sodium Dithionite (Na₂S₂O₄)H₂O/Organic CosolventRT - Reflux1-4 h75-95Excellent: Highly chemoselective for the nitro group in the presence of aldehydes, ketones, esters, and halides[1][14]

Mechanistic Pathways and Experimental Workflows

The reduction of an aromatic nitro group to an amine is a six-electron process that can proceed through different mechanistic pathways depending on the chosen reagent.[2] The two primary routes are the direct hydrogenation pathway and a condensation pathway.

Direct Hydrogenation Pathway: This is the most common mechanism, involving the stepwise reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine. This pathway is prevalent in both catalytic hydrogenation and metal-mediated reductions.[2]

Condensation Pathway: Under certain conditions, particularly with some metal-based reductants, the nitroso and hydroxylamine intermediates can condense to form an azoxy intermediate, which is then further reduced to the amine.[2]

Reduction Pathways cluster_direct Direct Pathway cluster_condensation Condensation Pathway Ar-NO2 Ar-NO2 Ar-NO Ar-NO Ar-NO2->Ar-NO 2e-, 2H+ Ar-NHOH Ar-NHOH Ar-NO->Ar-NHOH 2e-, 2H+ Ar-NH2 Ar-NH2 Ar-NHOH->Ar-NH2 2e-, 2H+ Ar-NO2_c Ar-NO2 Ar-NO_c Ar-NO Ar-NO2_c->Ar-NO_c 2e-, 2H+ Ar-NHOH_c Ar-NHOH Ar-NO_c->Ar-NHOH_c 2e-, 2H+ Ar-N=N(O)-Ar Azoxy Ar-NO_c->Ar-N=N(O)-Ar + Ar-NHOH_c - H2O Ar-N=N-Ar Azo Ar-N=N(O)-Ar->Ar-N=N-Ar 2e-, 2H+ Ar-NH-NH-Ar Hydrazo Ar-N=N-Ar->Ar-NH-NH-Ar 2e-, 2H+ Ar-NH2_c Ar-NH2 Ar-NH-NH-Ar->Ar-NH2_c Cleavage Experimental Workflow Start Start Setup Combine nitroarene, solvent, reductant (e.g., Fe), and activator (e.g., NH4Cl) in a flask. Start->Setup Reaction Heat the mixture to reflux and monitor by TLC or LCMS. Setup->Reaction Workup Cool and filter the reaction mixture through celite to remove solids. Reaction->Workup Extraction Extract the filtrate with an organic solvent. Workup->Extraction Purification Wash, dry, and concentrate the organic layer to obtain the crude amine. Extraction->Purification End End Purification->End

References

A Comparative Guide to the Efficacy of Pd/C versus Raney Nickel for Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reduction of nitro groups to primary amines is a pivotal transformation in the synthesis of a vast array of pharmaceuticals and fine chemicals. The choice of catalyst for this hydrogenation reaction is critical, directly impacting yield, selectivity, and process safety. This guide provides an objective, data-driven comparison of two of the most widely employed heterogeneous catalysts for this purpose: Palladium on Carbon (Pd/C) and Raney Nickel.

Performance Comparison: Pd/C vs. Raney Nickel

Both Pd/C and Raney Nickel are highly effective catalysts for the reduction of nitro groups. However, their performance characteristics differ significantly, making each more suitable for specific applications. Pd/C is often considered the catalyst of choice due to its high activity, while Raney Nickel offers a cost-effective and sometimes more selective alternative, particularly when other reducible functional groups are present.[1][2]

A key differentiator is their chemoselectivity. Pd/C, while highly active for nitro group reduction, can also readily reduce other functional groups and is known to cause dehalogenation, especially of aryl halides.[1][3] Raney Nickel, on the other hand, is often the preferred catalyst when the substrate contains halogens (I, Br, Cl) or other sensitive functionalities like carbonyl groups, as it can offer superior selectivity.[1][3][4]

The pyrophoric nature of Raney Nickel is a significant safety consideration, requiring careful handling, although non-pyrophoric formulations are available.[2][5] Conversely, while generally less hazardous, dry Pd/C can also be pyrophoric and is typically handled as a water-wet paste.[5]

The following table summarizes the key performance metrics for Pd/C and Raney Nickel in nitro group reduction, based on available experimental data.

ParameterPd/CRaney Nickel
Typical Catalyst Loading 0.4 - 10 mol%Often higher loading required
Reaction Temperature Ambient to 80°CAmbient to 140°C
Hydrogen Pressure Atmospheric to 2 MPaAtmospheric to higher pressures
Selectivity High activity, but can cause dehalogenation and reduce other functional groups.[1][3]Good selectivity, often preferred for substrates with halogens or carbonyl groups.[1][3][4]
Activity Generally higher activity than Raney Nickel.[2]High activity, though may require more forcing conditions in some cases.[2]
Cost More expensive precious metal catalyst.Cost-effective non-precious metal catalyst.[2]
Safety Can be pyrophoric when dry.[5]Often pyrophoric and requires careful handling.[2][5]
Hydrogen Source H₂ gas, ammonium formate, hydrazine hydrate.[3][6][7]H₂ gas, formic acid, ammonium formate.[4]

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible reduction of nitro compounds. Below are representative protocols for catalytic hydrogenation using Pd/C and Raney Nickel.

General Protocol for Catalytic Hydrogenation with Pd/C

This protocol describes a typical setup for the reduction of an aromatic nitro compound using Pd/C with a hydrogen donor, such as ammonium formate.[3]

  • Reactor Setup: A solution of the aromatic nitro compound (1 equivalent) is prepared in a suitable solvent like methanol or ethanol in a reaction flask.

  • Reagent Addition: Ammonium formate (3-5 equivalents) is added to the solution.

  • Catalyst Addition: 10% Pd/C (5-10 mol% by weight) is carefully added to the reaction mixture.

  • Reaction Execution: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered through celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is worked up to isolate the desired amine.

General Protocol for Catalytic Hydrogenation with Raney Nickel

This protocol outlines a general procedure for the reduction of a nitro compound using Raney Nickel and formic acid.[4]

  • Reactor Setup: A suspension of the nitro compound (5 mmol) is prepared in a suitable solvent (e.g., methanol, 3 mL) in a reaction flask.

  • Catalyst Addition: Raney Nickel (0.2-0.3 g) is added to the suspension.

  • Reagent Addition: 90% formic acid (2.5 mL) is added to the stirred mixture.

  • Reaction Execution: The reaction is stirred at room temperature, and its progress is monitored by TLC.

  • Work-up: Once the reaction is complete, the mixture is filtered to remove the Raney Nickel. The organic layer is evaporated, and the residue is dissolved in a suitable organic solvent (e.g., CHCl₃ or ether), washed with saturated NaCl, and then evaporated to yield the amine product.

Visualizing the Process and Comparison

To further clarify the experimental workflow and the comparative aspects of these two catalysts, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Catalytic Nitro Group Reduction A 1. Reactor Setup (Substrate + Solvent) B 2. Catalyst Addition (Pd/C or Raney Ni) A->B C 3. Hydrogen Source (H2 Gas or Donor) B->C D 4. Reaction (Stirring, Temp Control) C->D E 5. Monitoring (TLC, GC, etc.) D->E F 6. Catalyst Filtration E->F G 7. Product Isolation (Work-up) F->G

Caption: A generalized workflow for the catalytic reduction of a nitro group.

G cluster_comparison Pd/C vs. Raney Nickel: Key Feature Comparison Catalyst Catalyst Choice PDC Pd/C Catalyst->PDC RaneyNi Raney Nickel Catalyst->RaneyNi PDC_Pros Pros: - High Activity - Milder Conditions Often Sufficient PDC->PDC_Pros Advantages PDC_Cons Cons: - Higher Cost - Dehalogenation Risk - Less Selective PDC->PDC_Cons Disadvantages RaneyNi_Pros Pros: - Cost-Effective - High Selectivity (spares halogens, C=O) - Robust RaneyNi->RaneyNi_Pros Advantages RaneyNi_Cons Cons: - Pyrophoric Nature - Potentially Harsher Conditions - Higher Catalyst Loading RaneyNi->RaneyNi_Cons Disadvantages

Caption: A logical comparison of the key features of Pd/C and Raney Nickel.

Conclusion

The selection between Pd/C and Raney Nickel for nitro group reduction is a nuanced decision that hinges on the specific requirements of the chemical transformation. For straightforward reductions where high activity is paramount and the substrate lacks sensitive functional groups, Pd/C is an excellent choice. However, when cost, chemoselectivity, and the preservation of functionalities such as halogens or carbonyl groups are critical, Raney Nickel presents a compelling and often superior alternative. A thorough evaluation of the substrate, desired outcome, and process safety considerations will guide the prudent researcher to the optimal catalyst for their synthetic needs.

References

A Comparative Guide to the Reactivity of Methyl 4-amino-3-nitrobenzoate and Methyl 3-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of Methyl 4-amino-3-nitrobenzoate and methyl 3-aminobenzoate. The presence of a nitro group in an ortho position to the amine in this compound significantly alters its electronic properties and reactivity compared to the meta-substituted methyl 3-aminobenzoate. This guide presents a detailed analysis supported by quantitative data, experimental protocols, and visual diagrams to illustrate these differences.

Executive Summary

The key difference in reactivity between this compound and methyl 3-aminobenzoate stems from the strong electron-withdrawing nature of the nitro group. In this compound, the nitro group is positioned ortho to the amino group, which drastically reduces the electron density on the nitrogen atom through both inductive and resonance effects. Consequently, this compound is a significantly weaker base and a poorer nucleophile than methyl 3-aminobenzoate. This reduced reactivity has profound implications for various chemical transformations, including acylation and diazotization reactions.

Data Presentation: Physicochemical and Reactivity Data

The following table summarizes key quantitative data that highlights the differences in the properties and reactivity of the two compounds.

PropertyThis compoundmethyl 3-aminobenzoateReference(s)
Molecular Formula C₈H₈N₂O₄C₈H₉NO₂[1]
Molecular Weight 196.16 g/mol 151.16 g/mol [1]
Appearance Yellow solidLight beige to brown crystalline powder[1][2]
pKa of Conjugate Acid of Amino Group (estimated) ~0.723.64[3]
¹H NMR (CDCl₃, δ ppm): Amine Protons ~7.8 (broad s)~3.8 (broad s)[2]
¹H NMR (CDCl₃, δ ppm): Aromatic Protons 7.9-8.56.8-7.4[2]

Note: The pKa value for this compound is estimated based on the pKb of ortho-nitroaniline (pKb = 14.28), which corresponds to a pKa of -0.28 for the conjugate acid. The presence of the para-methoxycarbonyl group, another electron-withdrawing group, would further decrease the basicity, hence the estimated pKa is slightly higher but still significantly lower than that of methyl 3-aminobenzoate.[3]

Reactivity Comparison: Nucleophilicity of the Amino Group

The nucleophilicity of the amino group is directly related to its basicity. The significantly lower estimated pKa of the amino group in this compound indicates a much lower electron density on the nitrogen atom, rendering it a weaker nucleophile.

Key Reactivity Differences:

  • Acylation: Methyl 3-aminobenzoate will undergo acylation reactions (e.g., with acetyl chloride or acetic anhydride) much more readily than this compound. The lone pair of electrons on the nitrogen of methyl 3-aminobenzoate is more available to attack the electrophilic carbonyl carbon of the acylating agent.

  • Alkylation: Similar to acylation, alkylation reactions with electrophiles like alkyl halides will be significantly slower for this compound.

  • Diazotization: The formation of a diazonium salt upon treatment with nitrous acid is a key reaction for aromatic amines. While both compounds can undergo diazotization, the reaction conditions required for the less nucleophilic this compound may need to be more forcing.

Experimental Protocols

To experimentally validate the reactivity differences, the following protocols for a comparative azo dye synthesis are provided. The rate of formation and the yield of the resulting azo dye will serve as a direct measure of the nucleophilicity of the parent amine.

Experimental Protocol: Comparative Azo Coupling Reaction

This experiment involves the diazotization of both amines followed by coupling with a suitable aromatic partner, such as 2-naphthol, to form a colored azo dye. The difference in the rate of dye formation will be a visual indicator of the reactivity difference.

Materials:

  • This compound

  • methyl 3-aminobenzoate

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, concentrated and 2M)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ice

  • Standard laboratory glassware

Procedure:

Part A: Diazotization

  • Reaction Setup: In two separate 100 mL beakers, dissolve 0.01 mol of this compound and 0.01 mol of methyl 3-aminobenzoate in a mixture of 5 mL of concentrated HCl and 10 mL of water. Cool both solutions to 0-5 °C in an ice bath with constant stirring.

  • Formation of Nitrous Acid: In a separate beaker, dissolve 0.011 mol of sodium nitrite in 10 mL of cold water.

  • Diazonium Salt Formation: Slowly add the sodium nitrite solution dropwise to each of the cooled amine solutions. Maintain the temperature between 0-5 °C. The addition should take about 10 minutes. Stir the solutions for an additional 10 minutes after the addition is complete.

Part B: Azo Coupling

  • Preparation of Coupling Agent: In two separate 250 mL beakers, dissolve 0.01 mol of 2-naphthol in 20 mL of 2M sodium hydroxide solution. Cool these solutions in an ice bath.

  • Coupling Reaction: Slowly and with vigorous stirring, add the freshly prepared diazonium salt solution of this compound to one of the 2-naphthol solutions. In parallel, add the diazonium salt solution of methyl 3-aminobenzoate to the other 2-naphthol solution.

  • Observation: Observe the rate of formation of the colored azo dye precipitate in both reactions. The reaction with methyl 3-aminobenzoate is expected to produce a precipitate much more rapidly.

  • Isolation and Analysis: After the reaction is complete (approximately 30 minutes), collect the precipitates by vacuum filtration, wash with cold water, and dry. The yield of the two azo dyes can be calculated and compared. Further analysis by techniques like UV-Vis spectroscopy can be used to quantify the amount of dye formed.

Visualization of Reaction Workflows

Diazotization and Azo Coupling Workflow

Azo_Coupling_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling A Aromatic Amine (this compound or methyl 3-aminobenzoate) C Diazonium Salt A->C 0-5 °C B NaNO₂ + HCl B->C E Azo Dye (Precipitate) C->E Coupling Reaction D 2-Naphthol in NaOH D->E

Caption: General workflow for the synthesis of an azo dye via diazotization and coupling.

Logical Relationship of Reactivity

Reactivity_Relationship cluster_M4A3NB This compound cluster_M3AB methyl 3-aminobenzoate A1 Strong Electron-Withdrawing Nitro Group (ortho) B1 Decreased Electron Density on Amino Nitrogen A1->B1 C1 Lower Basicity (pKa) B1->C1 D1 Reduced Nucleophilicity C1->D1 Slower Reactions\n(e.g., Acylation, Azo Coupling) Slower Reactions (e.g., Acylation, Azo Coupling) D1->Slower Reactions\n(e.g., Acylation, Azo Coupling) A2 No Strong EWG ortho to Amino Group B2 Higher Electron Density on Amino Nitrogen A2->B2 C2 Higher Basicity (pKa) B2->C2 D2 Higher Nucleophilicity C2->D2 Faster Reactions\n(e.g., Acylation, Azo Coupling) Faster Reactions (e.g., Acylation, Azo Coupling) D2->Faster Reactions\n(e.g., Acylation, Azo Coupling)

Caption: The electronic effects of substituents dictate the nucleophilicity and reactivity of the amino group.

Conclusion

The presence and position of the nitro group are the determining factors in the reactivity differences between this compound and methyl 3-aminobenzoate. The ortho-nitro group in this compound severely deactivates the amino group, making it a much weaker nucleophile. This fundamental difference in electronic properties leads to significantly slower reaction rates in typical reactions of aromatic amines, such as acylation and azo coupling. For researchers in organic synthesis and drug development, understanding these reactivity differences is crucial for designing synthetic routes and predicting the behavior of these molecules in chemical transformations.

References

A Comparative Guide to Purity Validation of Synthesized Methyl 4-amino-3-nitrobenzoate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of final product quality, safety, and efficacy. Methyl 4-amino-3-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of synthesized this compound. This document outlines supporting experimental data and detailed methodologies to assist in the selection of the most appropriate analytical technique.

Synthesis and Potential Impurities of this compound

This compound is typically synthesized via the esterification of 4-amino-3-nitrobenzoic acid in the presence of methanol and an acid catalyst.[1] The precursor, 4-amino-3-nitrobenzoic acid, is often prepared from the nitration of a substituted benzoic acid. The synthesis route can introduce several potential impurities that need to be monitored and controlled.

Key Potential Impurities:

  • Unreacted Starting Materials: Residual 4-amino-3-nitrobenzoic acid.

  • Positional Isomers: Methyl 2-amino-5-nitrobenzoate and Methyl 2-amino-3-nitrobenzoate, arising from the nitration of the precursor.

  • Over-nitrated Byproducts: Dinitrobenzoic acid derivatives.

  • Residual Solvents: Methanol and other solvents used in the synthesis and purification steps.

  • Degradation Products: Compounds formed during the synthesis or storage.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the nature of the analyte and its potential impurities, the required sensitivity and selectivity, and the intended application of the data.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of aromatic compounds like this compound.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While the target analyte may have limited volatility, GC-MS is excellent for detecting volatile impurities and residual solvents.[3]

  • Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that does not require a reference standard for the analyte. It provides structural information and can determine the purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.The signal intensity is directly proportional to the number of nuclei, allowing for quantification against an internal standard.
Instrumentation HPLC system with UV/PDA detectorGC system coupled with a Mass SpectrometerNMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation Dissolution in a suitable solvent (e.g., mobile phase), filtration.Dissolution in a volatile solvent. Derivatization may be required for polar analytes.Accurate weighing of the sample and an internal standard, dissolution in a deuterated solvent.
Analysis Time 15-30 minutes per sample.20-40 minutes per sample.5-15 minutes per sample.
Selectivity/Specificity High for separating isomers and non-volatile impurities.Very high due to mass spectrometric detection, excellent for co-eluting peaks.High, based on unique chemical shifts of protons.
Linearity (R²) > 0.999> 0.995Not applicable for absolute purity determination.
Limit of Detection (LOD) ~0.01 µg/mL~0.1 ng/mL (for volatile impurities)Dependent on sample concentration and number of scans.
Limit of Quantification (LOQ) ~0.03 µg/mL~0.3 ng/mL (for volatile impurities)Dependent on sample concentration and number of scans.
Precision (%RSD) < 2%< 5%< 1%
Accuracy (%Recovery) 98-102%95-105%Not applicable (absolute method).
Throughput HighModerateHigh
Cost per Sample ModerateHighLow (after initial instrument investment)
Key Advantages Robust, versatile for non-volatile compounds, excellent for isomer separation.[2]High sensitivity and specificity for volatile compounds and residual solvents.[3]Absolute quantification without a specific reference standard, provides structural information, non-destructive.
Key Limitations Requires reference standards for quantification.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol is adapted from a method for a structurally similar compound and is suitable for the purity determination of this compound.[4]

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05 M acetate buffer (pH 5.0) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase to get a concentration of 100 µg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Accurately weigh about 10 mg of the synthesized this compound and dissolve in 100 mL of mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities

This protocol is designed for the detection of residual solvents and other volatile impurities in the synthesized product.

  • Instrumentation: GC system with a Mass Selective Detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C for 5 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-350 amu.

  • Sample Preparation: Accurately weigh about 100 mg of the synthesized this compound into a 10 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO).

  • Analysis: The vial is heated and a sample of the headspace gas is injected into the GC-MS system.

  • Data Analysis: Identification of impurities is performed by comparing the obtained mass spectra with a reference library (e.g., NIST). Quantification can be done using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a resonance signal that does not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized this compound into a clean vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Sampling cluster_analysis Purity Analysis cluster_decision Data Evaluation & Decision Synthesis Synthesis of Methyl 4-amino-3-nitrobenzoate Sampling Representative Sampling Synthesis->Sampling HPLC HPLC Analysis (Purity & Impurities) Sampling->HPLC Primary Method GCMS GC-MS Analysis (Residual Solvents) Sampling->GCMS Complementary Method qNMR qNMR Analysis (Absolute Purity) Sampling->qNMR Orthogonal Method Data_Eval Data Comparison & Evaluation HPLC->Data_Eval GCMS->Data_Eval qNMR->Data_Eval Decision Release / Further Purification Data_Eval->Decision

Caption: Experimental workflow for the purity validation of synthesized this compound.

Logical_Relationship start Purity Analysis Required q1 Need for absolute quantification without a specific standard? start->q1 q2 Primary goal is separation of non-volatile impurities and isomers? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Concerned about volatile impurities and residual solvents? q2->q3 No hplc Use HPLC q2->hplc Yes q3->hplc No (General Purity) gcms Use GC-MS q3->gcms Yes combine Use a combination of HPLC and GC-MS q3->combine Yes hplc->q3 Also check for volatiles?

Caption: Logical relationships for selecting an analytical method for purity analysis.

Conclusion

The selection of an appropriate analytical technique for validating the purity of synthesized this compound is crucial for ensuring its quality.

  • HPLC stands out as a robust and versatile primary method for routine quality control, offering excellent separation of the main component from its non-volatile impurities and positional isomers.

  • GC-MS serves as an essential complementary technique, particularly for the sensitive detection and quantification of residual solvents and other volatile impurities that are not amenable to HPLC analysis.

  • qNMR provides a powerful orthogonal method for absolute purity determination without the need for a specific certified reference standard of the analyte, making it invaluable for the characterization of new batches and for validating the purity assigned to in-house reference materials.

A comprehensive purity assessment of this compound should ideally involve a combination of these techniques to provide a complete picture of the compound's purity profile, thereby ensuring its suitability for downstream applications in pharmaceutical development.

References

Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of Methyl 4-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these molecular structures. This guide provides a detailed characterization of Methyl 4-amino-3-nitrobenzoate by mass spectrometry, offering a comparative analysis with its structural isomers and homologs to aid in its unambiguous identification.

Comparative Analysis of Mass Spectra

The mass spectrum of an analyte provides a unique fragmentation pattern that acts as a molecular fingerprint. By comparing the mass spectra of this compound with its alternatives, such as Ethyl 4-amino-3-nitrobenzoate and the positional isomer Methyl 3-amino-4-nitrobenzoate, researchers can confidently distinguish between these closely related structures.

The primary characterization of these compounds by mass spectrometry is summarized in the table below, showcasing the expected molecular ion peaks and key fragments. The molecular ion peak (M+) confirms the molecular weight of the compound, while the fragmentation pattern provides insights into its structural arrangement.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Peaks (m/z) and their Interpretation
This compound C₈H₈N₂O₄196.16196 (M+) : Molecular Ion165 : [M - OCH₃]⁺ - Loss of the methoxy group150 : [M - NO₂]⁺ - Loss of the nitro group138 : [M - COOCH₃]⁺ - Loss of the carbomethoxy group120 : [C₇H₆NO]⁺ - Further fragmentation
Ethyl 4-amino-3-nitrobenzoate C₉H₁₀N₂O₄210.19210 (M+) : Molecular Ion165 : [M - OC₂H₅]⁺ - Loss of the ethoxy group164 : [M - NO₂]⁺ - Loss of the nitro group138 : [M - COOC₂H₅]⁺ - Loss of the carboethoxy group120 : [C₇H₆NO]⁺ - Further fragmentation
Methyl 3-amino-4-nitrobenzoate C₈H₈N₂O₄196.16196 (M+) : Molecular Ion165 : [M - OCH₃]⁺ - Loss of the methoxy group150 : [M - NO₂]⁺ - Loss of the nitro group138 : [M - COOCH₃]⁺ - Loss of the carbomethoxy group120 : [C₇H₆NO]⁺ - Further fragmentation

Note: The relative intensities of the fragment ions can vary depending on the mass spectrometer's operating conditions.

Deciphering the Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) typically follows a predictable pattern, providing valuable structural information. The process begins with the ionization of the molecule, followed by a series of bond cleavages that result in the characteristic fragment ions observed in the mass spectrum.

M This compound (m/z = 196) F1 [M - OCH₃]⁺ (m/z = 165) M->F1 - OCH₃ F2 [M - NO₂]⁺ (m/z = 150) M->F2 - NO₂ F3 [M - COOCH₃]⁺ (m/z = 138) M->F3 - COOCH₃ F4 [C₇H₆NO]⁺ (m/z = 120) F1->F4 - NO₂

Fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

To ensure reproducible and accurate results, a standardized experimental protocol is essential. The following outlines a typical procedure for the analysis of this compound and its analogs using Electron Ionization Mass Spectrometry (EI-MS).

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the analyte in a suitable volatile solvent, such as methanol or acetonitrile, to a final concentration of about 100 µg/mL.

  • Ensure the sample is fully dissolved before introduction into the mass spectrometer.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used for analysis.

  • The GC is equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

4. Mass Spectrometer Parameters (Electron Ionization Mode):

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-300

  • Scan Speed: 1000 amu/s

5. Data Acquisition and Analysis:

  • Acquire the mass spectrum of the eluting peak corresponding to the analyte.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with a reference library or the data presented in this guide for confirmation.

This comprehensive guide provides the necessary data and protocols for the accurate characterization of this compound by mass spectrometry. By understanding its unique fragmentation pattern in comparison to similar compounds, researchers can ensure the integrity of their analyses in various scientific and developmental applications.

A Comparative Analysis of the Biological Activities of Aminobenzoate and Nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of functional groups on a benzene ring can dramatically influence the biological activity of a compound. This guide provides a comprehensive comparison of the biological activities of aminobenzoate and nitrobenzoate isomers, focusing on their antimicrobial, antifungal, and cytotoxic effects. By presenting available experimental data and detailing the underlying methodologies, this document aims to serve as a valuable resource for researchers engaged in drug discovery and development.

Introduction to Isomeric Effects

Aminobenzoic acid and nitrobenzoic acid exist as three distinct positional isomers: ortho (2-), meta (3-), and para (4-). The location of the amino (-NH₂) or nitro (-NO₂) group in relation to the carboxylic acid (-COOH) group significantly alters the molecule's electronic properties, polarity, and steric hindrance. These physicochemical differences, in turn, dictate the molecule's interaction with biological targets, leading to variations in their therapeutic and toxicological profiles.[1][2]

Aminobenzoate Isomers: A Spectrum of Biological Roles

The aminobenzoate isomers exhibit a range of biological activities, with the para-isomer, p-aminobenzoic acid (PABA), being the most well-characterized.

Antimicrobial Activity:

p-Aminobenzoic acid is a crucial precursor in the folate synthesis pathway of many bacteria.[2][3] This pathway is essential for the production of nucleotides and certain amino acids, making it a prime target for antimicrobial agents. Sulfonamide antibiotics, for instance, act as competitive inhibitors of dihydropteroate synthase, an enzyme that utilizes PABA.[2] While comprehensive comparative data on the antimicrobial activity of all three parent isomers is limited, derivatives of PABA have demonstrated significant antibacterial and antifungal properties.[3] For example, Schiff base derivatives of PABA have shown inhibitory activity against Staphylococcus aureus and Mycobacterium spp.[3]

Antifungal Activity:

Derivatives of p-aminobenzoic acid have also been investigated for their antifungal potential. Studies have reported the efficacy of certain PABA derivatives against pathogenic fungi such as Candida albicans and Cryptococcus neoformans.[3] Ester derivatives of 2-aminobenzoic acid (anthranilic acid) have also shown antifungal activity against Candida albicans.[4][5]

Cytotoxic Activity:

Nitrobenzoate Isomers: Potent Biological Agents

The electron-withdrawing nature of the nitro group confers significant biological activity to the nitrobenzoate isomers. This activity is often dependent on the enzymatic reduction of the nitro group to reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.

Antimicrobial and Antifungal Activity:

Nitroaromatic compounds, including nitrobenzoic acids, are known to possess a broad spectrum of antibacterial and antifungal properties.[2][6] For instance, 2-Bromo-3-nitrobenzoic acid has been reported to exhibit antibacterial activity against Staphylococcus.[7] Studies on nitro-derivatives of benzoic acid have shown that 3,5-dinitro esters are particularly active against M. tuberculosis.[8] However, a direct comparison of the antimicrobial and antifungal efficacy of the three parent nitrobenzoic acid isomers is not well-documented in the available literature.

Cytotoxic Activity:

Nitrobenzoic acid derivatives have been investigated for their potential as anticancer agents.[2][9] Their mechanism of action is often linked to the modulation of cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[9] While specific IC₅₀ values for the parent isomers are not consistently reported across multiple cell lines, a reported LD₅₀ (intravenous, mouse) for 3-nitrobenzoic acid is 640 mg/kg.[6] Animal studies have also suggested potential reproductive toxicity for 4-nitrobenzoic acid.[6]

Quantitative Data Summary

Due to the limited availability of direct comparative studies on the parent isomers, the following tables present a summary of available quantitative data, which primarily focuses on derivatives. This highlights the need for further research to enable a direct head-to-head comparison of the ortho, meta, and para isomers.

Table 1: Antimicrobial and Antifungal Activity of Aminobenzoate Derivatives

Compound/AnalogTarget OrganismMIC (µM)
Schiff-based PABA analogStaphylococcus aureus15.62[3]
Schiff-based PABA analogMycobacterium spp.≥ 62.5[3]
PABA-derivatized moietyS. aureus-
PABA-derivatized moietyC. albicans-
PABA-derivatized moietyC. neoformans-
2-Aminobenzoic acid derivative 1C. albicans70 µg/mL[4][5]
2-Aminobenzoic acid derivative 2C. albicans70 µg/mL[4][5]
2-Aminobenzoic acid derivative 3C. albicans200 µg/mL[4][5]
2-Aminobenzoic acid derivative 4C. albicans175 µg/mL[4][5]

Table 2: Cytotoxicity of Aminobenzoate Derivatives

Compound/AnalogCancer Cell LineIC₅₀ (µM)
Derivative A of p-Aminobenzoic AcidMCF-7 (Breast Cancer)13.2[1]
Derivative A of p-Aminobenzoic AcidHepG2 (Liver Cancer)22.6[1]
Derivative B of p-Aminobenzoic AcidMCF-7 (Breast Cancer)2.4[1]
Derivative B of p-Aminobenzoic AcidA549 (Lung Cancer)4.2[1]
Derivative C of p-Aminobenzoic AcidA549 (Lung Cancer)<0.1[1]

Table 3: Biological Activity of Nitrobenzoate Isomers and Derivatives

CompoundBiological ActivityNotes
2-Bromo-3-nitrobenzoic acidAntibacterial against Staphylococcus[7]
3-Nitrobenzoic acidToxicLD₅₀ (intravenous, mouse) of 640 mg/kg[6]
4-Nitrobenzoic acidPotential reproductive toxicityBased on animal studies[6]

Signaling Pathways

The biological effects of aminobenzoate and nitrobenzoate isomers are mediated through their interaction with various cellular signaling pathways.

Aminobenzoate Isomers:

The primary mechanism of antimicrobial action for PABA and its analogs is the inhibition of the folate synthesis pathway in microorganisms.

folate_synthesis_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Incorporates PABA Folate Folic Acid Dihydropteroate->Folate Further enzymatic steps Sulfonamides Sulfonamides (PABA Analogs) Sulfonamides->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by PABA analogs.

Derivatives of aminobenzoic acids have also been suggested to modulate inflammatory pathways, such as the NF-κB signaling pathway .

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB Aminobenzoate_Derivative Aminobenzoate Derivative Aminobenzoate_Derivative->IKK Inhibition? DNA DNA NFkB_n->DNA Transcription Gene Transcription (Inflammation) DNA->Transcription

Caption: Potential modulation of the NF-κB signaling pathway by aminobenzoate derivatives.

Nitrobenzoate Isomers:

Nitrobenzoic acid derivatives have been implicated in the modulation of the NF-κB signaling pathway . Inhibition of this pathway can lead to anti-inflammatory and anticancer effects.

nf_kb_inhibition_by_nitrobenzoate cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB IκB Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Nitrobenzoate_Derivative Nitrobenzoate Derivative Nitrobenzoate_Derivative->IKK Inhibition Transcription Pro-inflammatory Gene Transcription NFkB_n->Transcription

Caption: Inhibition of the NF-κB signaling pathway by nitrobenzoate derivatives.

Furthermore, 4-nitrobenzoic acid has been shown to be a competitive inhibitor of an enzyme in the Coenzyme Q biosynthesis pathway , which is vital for cellular respiration.

coq_biosynthesis_inhibition 4HB 4-Hydroxybenzoate COQ2 COQ2 Enzyme 4HB->COQ2 Intermediates Pathway Intermediates COQ2->Intermediates CoQ Coenzyme Q Intermediates->CoQ 4NBA 4-Nitrobenzoic Acid 4NBA->COQ2 Competitive Inhibition

Caption: Inhibition of the Coenzyme Q biosynthesis pathway by 4-nitrobenzoic acid.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of biological activity data.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Materials:

    • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Stock solution of the test compound (aminobenzoate or nitrobenzoate isomer) of known concentration.

    • Sterile 96-well microtiter plates.

  • Inoculum Preparation:

    • A pure culture of the test microorganism is grown overnight in a suitable broth.

    • The culture is then diluted to a standardized turbidity, typically a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This suspension is further diluted to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).[3]

  • Assay Procedure:

    • Aseptically add a fixed volume (e.g., 100 µL) of sterile broth to all wells of a 96-well microtiter plate.[1]

    • Add a volume of the test compound stock solution to the first well of each row and perform two-fold serial dilutions across the plate.

    • Add a fixed volume of the prepared inoculum to each well.

    • Include a positive control (broth and inoculum without the test compound) and a negative control (broth only) on each plate.

    • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 16-24 hours for bacteria).[1]

  • Determination of MIC:

    • After incubation, the wells are visually inspected for turbidity (microbial growth).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.[1]

mic_workflow start Start prep_materials Prepare Materials (Microorganism, Broth, Compound) start->prep_materials prep_inoculum Prepare Standardized Inoculum prep_materials->prep_inoculum serial_dilution Perform Serial Dilutions of Compound in Microtiter Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Microorganism serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: General workflow for MIC determination by broth microdilution.

MTT Assay for Cell Viability and Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed cells (e.g., cancer cell lines) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (aminobenzoate or nitrobenzoate isomer) in a suitable culture medium.

    • Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compound.

    • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well and incubate for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[3]

  • Calculation of IC₅₀:

    • The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • The IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.[3]

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for the MTT cytotoxicity assay.

Conclusion

The positional isomerism of aminobenzoates and nitrobenzoates significantly influences their biological activities. While derivatives of these compounds have shown promising antimicrobial, antifungal, and cytotoxic effects, a comprehensive, direct comparative analysis of the parent ortho, meta, and para isomers is currently lacking in the scientific literature. The provided data on derivatives, along with the detailed experimental protocols, offer a solid foundation for future research in this area. Further studies focusing on the direct comparison of these isomers are crucial to fully elucidate their structure-activity relationships and to guide the rational design of new therapeutic agents. The exploration of their effects on key cellular signaling pathways, such as the folate synthesis, NF-κB, and Coenzyme Q biosynthesis pathways, will continue to be a vital area of investigation.

References

Acidity comparison between nitrobenzoic acid isomers and the parent benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative acidity of ortho-, meta-, and para-nitrobenzoic acids relative to their parent molecule, benzoic acid. This document provides quantitative pKa data, detailed experimental methodologies for acidity determination, and an exploration of the underlying chemical principles governing their acidic strength.

The introduction of a nitro (-NO₂) group to the benzene ring of benzoic acid significantly influences its acidity. The position of this electron-withdrawing group dictates the extent of this effect, leading to a range of acid strengths among the different isomers. Understanding these differences is crucial for applications in drug design, chemical synthesis, and reaction mechanism studies where the protonation state of a molecule is a key determinant of its behavior.

Quantitative Acidity Data

The acidity of the nitrobenzoic acid isomers and benzoic acid is quantified by their pKa values. A lower pKa value indicates a stronger acid, signifying a greater tendency to donate a proton. The experimentally determined pKa values for these compounds are summarized in the table below.

CompoundIsomer PositionpKa Value
Benzoic Acid-4.20[1][2]
2-Nitrobenzoic AcidOrtho2.17[1]
3-Nitrobenzoic AcidMeta3.45[1]
4-Nitrobenzoic AcidPara3.44[1]

The data clearly indicates that all nitrobenzoic acid isomers are more acidic than benzoic acid. The observed order of acidity is: ortho-nitrobenzoic acid > para-nitrobenzoic acid ≈ meta-nitrobenzoic acid > benzoic acid.[1][3]

Analysis of Acidity Trends

The significant increase in acidity of the nitrobenzoic acids is attributed to the electron-withdrawing nature of the nitro group. This group stabilizes the negative charge of the carboxylate anion (conjugate base) formed upon deprotonation, thereby facilitating the release of the proton.[4][5][6] The position of the nitro group influences the stability of the conjugate base through a combination of inductive and resonance effects.

  • Ortho-Nitrobenzoic Acid: The ortho isomer is the most acidic due to the "ortho effect".[1][7] This phenomenon is a combination of a strong electron-withdrawing inductive effect due to the proximity of the nitro group to the carboxyl group, and a steric effect.[4][7] The bulky nitro group forces the carboxyl group out of the plane of the benzene ring, which reduces resonance stabilization of the undissociated acid, thus increasing its acidity.[1][4]

  • Para-Nitrobenzoic Acid: In the para position, the nitro group exerts both a strong electron-withdrawing inductive effect and a resonance effect. The resonance effect allows for the delocalization of the negative charge of the carboxylate anion onto the nitro group, which significantly stabilizes the conjugate base and increases acidity.[1][8]

  • Meta-Nitrobenzoic Acid: The nitro group in the meta position can only exert its electron-withdrawing inductive effect.[1] The resonance effect does not operate at the meta position.[1][8] Consequently, the stabilizing effect on the carboxylate anion is less pronounced compared to the ortho and para isomers, resulting in a weaker acid.

  • Benzoic Acid: Lacking an electron-withdrawing group, benzoic acid is the weakest acid in this series.

Below is a diagram illustrating the factors that influence the acidity of these compounds.

Acidity_Factors cluster_benzoic_acid Benzoic Acid cluster_nitrobenzoic_acids Nitrobenzoic Acid Isomers cluster_effects Electronic & Steric Effects BA Benzoic Acid (pKa ≈ 4.20) oNBA o-Nitrobenzoic Acid (pKa ≈ 2.17) BA->oNBA -NO2 group (Electron Withdrawing) mNBA m-Nitrobenzoic Acid (pKa ≈ 3.45) BA->mNBA -NO2 group (Electron Withdrawing) pNBA p-Nitrobenzoic Acid (pKa ≈ 3.44) BA->pNBA -NO2 group (Electron Withdrawing) Inductive Inductive Effect (-I) Inductive->oNBA Stabilizes Anion Inductive->mNBA Stabilizes Anion Inductive->pNBA Stabilizes Anion Resonance Resonance Effect (-M) Resonance->oNBA Further Stabilizes Anion Resonance->pNBA Further Stabilizes Anion OrthoEffect Ortho Effect (Steric + Inductive) OrthoEffect->oNBA Strongly Stabilizes Anion pKa_Determination_Workflow cluster_methods Experimental Methods cluster_procedure General Procedure Potentiometry Potentiometric Titration Preparation Sample & Reagent Preparation Potentiometry->Preparation Spectrophotometry UV-Vis Spectrophotometry Spectrophotometry->Preparation Measurement pH / Absorbance Measurement Preparation->Measurement Data_Analysis Data Analysis (Titration Curve / Spectral Data) Measurement->Data_Analysis pKa_Calculation pKa Calculation Data_Analysis->pKa_Calculation Result pKa Value pKa_Calculation->Result

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 4-Amino-3-Nitrobenzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Methyl 4-amino-3-nitrobenzoate, a compound often used in organic synthesis, requires careful management at the end of its lifecycle. This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance and minimizing risk.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound. According to GHS classifications, this compound is harmful if swallowed.[1] Therefore, adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications & Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Dispose of contaminated gloves immediately in designated hazardous waste containers.[2]
Eyes/Face Safety goggles and face shieldUse tightly sealed chemical safety goggles. A face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a risk of splashing.
Body Laboratory coatA flame-retardant lab coat should be worn and properly fastened.
Respiratory NIOSH/MSHA approved respiratorUse a respirator if ventilation is inadequate or if handling dusty material to avoid inhalation.[2]

Engineering Controls:

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4] Ensure that eyewash stations and safety showers are readily accessible.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Do not discharge it into the environment, as it can be harmful to aquatic life with long-lasting effects.[4]

  • Waste Collection:

    • Place excess or unwanted this compound into a designated, clearly labeled, and sealable container for chemical waste.[3][4]

    • Avoid mixing it with other waste streams unless compatibility is certain.

  • Container Management:

    • Ensure the waste container is made of a material compatible with the chemical.

    • Keep the container tightly closed when not in use.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Spill Management:

    • In the event of a spill, immediately evacuate the area and ensure proper ventilation.

    • Wearing the appropriate PPE, sweep up the solid material, taking care not to generate dust.[2][4]

    • Collect the spilled material in a suitable container for disposal.[3][4]

    • Wash the spill area thoroughly with soap and water.

  • Empty Container Disposal:

    • Dispose of the original, empty container as unused product in the same hazardous waste stream.[2][4] Do not reuse the container for other purposes.

  • Professional Disposal:

    • The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[2][4][5][6][7]

    • Consult with your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with all local, state, and federal regulations.[5][8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Unused/Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place in a Labeled, Sealable Hazardous Waste Container B->C G Spill Occurs B->G If Spill D Store Container in a Designated, Ventilated Area C->D E Arrange for Pickup by a Licensed Waste Disposal Service D->E F End: Compliant Disposal E->F H Contain Spill & Clean Up (Avoid Dust Generation) G->H H->C

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Essential Safety and Operational Guide for Handling Methyl 4-amino-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 4-amino-3-nitrobenzoate. The following procedural guidance is based on available safety data sheets to ensure the safe handling, storage, and disposal of this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1]
Appearance Solid[1]
CAS Number 3987-92-6[1][2][3][4][5]
Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[6]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[6]

The signal word for this chemical is Warning .[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the recommended PPE.

Body PartProtectionSpecifications and Best Practices
Hands Chemical-resistant glovesHandle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]
Eyes/Face Safety glasses with side-shields, Face shieldUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]
Body Protective clothing, Laboratory coatWear appropriate protective clothing to prevent skin exposure.[6]
Respiratory Dust respiratorFor nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[6]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk.

Preparation and Engineering Controls:
  • Work in a well-ventilated area.

  • Use a certified chemical fume hood for all operations that may generate dust or aerosols.

  • Ensure that a safety shower and eyewash station are readily accessible.

Handling Procedures:
  • Avoid all personal contact, including inhalation of dust.[7]

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid dust formation.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage:
  • Keep the container tightly closed.

  • Store in a dry, cool, and well-ventilated place.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Chemical Waste: Unused or unwanted this compound should be collected in a designated, properly labeled hazardous waste container.

  • Contaminated Materials: Any disposable items such as gloves, absorbent pads, and weighing paper that are contaminated with the chemical should be placed in a designated solid hazardous waste container.

Container Labeling:
  • All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

Disposal Method:
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Instructions
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Spill Response Workflow

In the event of a spill, the following workflow should be initiated immediately to ensure a safe and effective cleanup.

Spill_Response_Workflow Workflow for Handling a Chemical Spill start Spill Occurs alert_personnel Alert personnel in the immediate area start->alert_personnel assess_spill Assess the spill size and risk alert_personnel->assess_spill evacuate Evacuate the area if necessary notify_safety Notify laboratory supervisor and safety officer evacuate->notify_safety await_response Await arrival of emergency response team notify_safety->await_response small_spill Small, manageable spill assess_spill->small_spill Small large_spill Large or unmanageable spill assess_spill->large_spill Large don_ppe Don appropriate PPE small_spill->don_ppe large_spill->evacuate contain_spill Contain the spill with absorbent material don_ppe->contain_spill collect_waste Collect spilled material and absorbents into a hazardous waste container contain_spill->collect_waste decontaminate Decontaminate the spill area collect_waste->decontaminate dispose_waste Dispose of waste according to the disposal plan decontaminate->dispose_waste

Caption: Logical workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.